molecular formula C20H22ClFN4O2S B14870625 VU6036720

VU6036720

Numéro de catalogue: B14870625
Poids moléculaire: 436.9 g/mol
Clé InChI: JSFIMYVEGMICSS-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VU6036720 is a useful research compound. Its molecular formula is C20H22ClFN4O2S and its molecular weight is 436.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C20H22ClFN4O2S

Poids moléculaire

436.9 g/mol

Nom IUPAC

3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C20H22ClFN4O2S/c1-15-14-26(20-5-3-2-4-16(20)13-23)11-10-25(15)9-8-24-29(27,28)17-6-7-19(22)18(21)12-17/h2-7,12,15,24H,8-11,14H2,1H3/t15-/m0/s1

Clé InChI

JSFIMYVEGMICSS-HNNXBMFYSA-N

SMILES isomérique

C[C@H]1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N

SMILES canonique

CC1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N

Origine du produit

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of VU6036720

This guide provides a detailed overview of the mechanism of action for this compound, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. The information is compiled from foundational research and is intended to support further investigation and drug development efforts.

Core Mechanism of Action

This compound functions as a pore blocker of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2][3] Its primary inhibitory effect is achieved by binding within the ion-conduction pathway of the channel. This binding event physically obstructs the flow of potassium ions, leading to a reduction in the channel's activity.

The inhibitory action of this compound is characterized by a decrease in both the channel's open-state probability and the amplitude of the single-channel current.[1][2] Evidence for its classification as a pore blocker is substantiated by the observation that increasing the extracellular potassium ion concentration leads to a competitive displacement of the inhibitor, resulting in a significant rightward shift of its IC50 value.[1][2][4]

A critical molecular determinant for the inhibitory activity of this compound is the asparagine residue at position 161 (N161) of the Kir5.1 subunit, known as the "rectification controller".[1][2] Site-directed mutagenesis studies have demonstrated that mutating this residue to glutamate (N161E) markedly diminishes the inhibitory effect of this compound.[1][2] This highlights the specificity of the interaction between the compound and a key regulatory site within the channel pore.

While this compound is a highly effective tool for in vitro and ex vivo studies, its in vivo utility is limited due to high clearance and significant plasma protein binding, which can prevent sufficient target engagement.[1][2]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's inhibitory activity.

Table 1: Potency and Selectivity of this compound

Target ChannelIC50 Value (μM)SelectivityReference
Kir4.1/5.10.24-[1][5]
Kir4.1>10>40-fold vs. Kir4.1/5.1[1]

Table 2: Effect of Extracellular Potassium on this compound Potency

Extracellular K+ ConcentrationIC50 ShiftImplicationReference
Elevated by 20 mM6.8-fold rightward shiftPore blocker mechanism[1][2][4]

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney 293 (HEK-293) cells were used for all experiments.

  • Transfection: To ensure the co-expression of both Kir4.1 and Kir5.1 subunits, a bicistronic vector (pBudCE4.1) was utilized for stable transfection of HEK-293 cells.[1] This was followed by antibiotic selection to generate a monoclonal cell line with robust Kir4.1/5.1-mediated currents.

2. Electrophysiological Recordings:

  • Technique: Whole-cell and cell-attached patch-clamp electrophysiology were the primary methods for characterizing the inhibitory effects of this compound.

  • Whole-Cell Recordings:

    • Voltage Protocol: Currents were typically evoked by applying voltage steps to the cell membrane.

    • Data Acquisition: The resulting currents were recorded and analyzed to determine the concentration-response relationship and calculate the IC50 value of this compound.

  • Single-Channel Recordings:

    • Configuration: The cell-attached patch configuration was used to isolate and record the activity of individual Kir4.1/5.1 channels.

    • Analysis: These recordings allowed for the direct observation of the effects of this compound on the channel's open-state probability and single-channel conductance.

3. Site-Directed Mutagenesis:

  • Objective: To identify the specific amino acid residues critical for the inhibitory action of this compound.

  • Procedure: The asparagine residue at position 161 of the Kir5.1 subunit was mutated to glutamate (N161E) using standard site-directed mutagenesis techniques.

  • Functional Assay: The mutated channels were then expressed in HEK-293 cells, and their sensitivity to this compound was assessed using patch-clamp electrophysiology to determine any change in the IC50 value.

4. Thallium (Tl+) Flux Assay:

  • Purpose: This high-throughput screening (HTS) assay was employed for the initial discovery of Kir4.1/5.1 inhibitors.

  • Principle: The assay measures the influx of thallium ions, a surrogate for potassium ions, through the Kir4.1/5.1 channels using a fluorescent dye that is sensitive to Tl+. Inhibition of the channel results in a decreased fluorescent signal.

Visualizations

Diagram 1: Mechanism of Action of this compound

Mechanism of this compound Inhibition of Kir4.1/5.1 Channel cluster_channel Kir4.1/5.1 Channel cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Kir41 Kir4.1 Subunit Kir51 Kir5.1 Subunit N161 N161 Residue Pore Ion Conduction Pore K_ion K+ Ions Pore->K_ion Blocks K+ efflux This compound This compound N161->this compound Critical for binding This compound->Pore Binds within pore

Caption: this compound binds within the ion conduction pore of the Kir4.1/5.1 channel.

Diagram 2: Experimental Workflow for Assessing this compound Activity

Experimental Workflow for this compound Characterization start Start transfection Stable Transfection of HEK-293 cells with Kir4.1/5.1 cDNA start->transfection selection Monoclonal Cell Line Selection transfection->selection electrophysiology Patch-Clamp Electrophysiology selection->electrophysiology mutagenesis Site-Directed Mutagenesis (e.g., Kir5.1 N161E) selection->mutagenesis whole_cell Whole-Cell Recording (IC50 Determination) electrophysiology->whole_cell single_channel Single-Channel Recording (Open Probability & Conductance) electrophysiology->single_channel end End whole_cell->end single_channel->end mutant_analysis Functional Analysis of Mutant Channels mutagenesis->mutant_analysis mutant_analysis->end

Caption: Workflow for characterizing this compound's effects on Kir4.1/5.1 channels.

Diagram 3: Logical Relationship of Mechanistic Discovery

Logical Flow of this compound Mechanism Discovery hts High-Throughput Screen (Tl+ Flux Assay) lead_id Lead Compound Identified (VU0493690) hts->lead_id optimization Chemical Optimization lead_id->optimization This compound This compound Developed optimization->this compound potency High Potency & Selectivity Confirmed (IC50 = 0.24 µM, >40-fold selective) This compound->potency mechanism Mechanism of Action Investigation potency->mechanism pore_block Pore Blockade Hypothesis mechanism->pore_block k_dependence Test K+ Dependence (IC50 shift) pore_block->k_dependence binding_site Identify Binding Site (Mutagenesis of N161) pore_block->binding_site conclusion Conclusion: This compound is a pore blocker interacting with N161 of Kir5.1 k_dependence->conclusion binding_site->conclusion

References

VU6036720: A Potent and Selective Kir4.1/5.1 Inhibitor for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 is a novel small molecule that has emerged as the most potent and selective inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1 to date.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry exploring the physiological roles of Kir4.1/5.1 channels and the therapeutic potential of their modulation.

Heteromeric Kir4.1/5.1 channels, formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, are predominantly expressed in the brain and kidneys.[2] In the distal nephron of the kidney, these channels are crucial for maintaining the basolateral membrane potential, which in turn regulates the activity of the thiazide-sensitive Na-Cl cotransporter (NCC) and influences sodium and potassium homeostasis.[2][3] In the central nervous system, Kir4.1-containing channels are primarily found in glial cells and are implicated in potassium buffering, maintenance of the astrocyte resting membrane potential, and glutamate uptake.[4][5] Given their critical physiological roles, dysfunction of Kir4.1/5.1 channels has been linked to various pathological conditions, making them an attractive target for therapeutic intervention.

This compound was developed through a multidimensional chemical optimization of a parent compound, VU0493690, which was identified from a high-throughput screening of a large compound library.[1] This guide will detail the key findings related to this compound, presenting quantitative data in a structured format and providing detailed methodologies for the key experiments cited.

Data Presentation

The following tables summarize the key quantitative data for this compound and its precursor, VU0493690.

Table 1: Potency of this compound and VU0493690 against Kir4.1/5.1 Channels

CompoundTargetIC50 (μM)Assay
This compound Kir4.1/5.10.24Patch Clamp Electrophysiology[1]
VU0493690Kir4.1/5.10.96Patch Clamp Electrophysiology[1]

Table 2: Selectivity of this compound and VU0493690

CompoundSelectivity Profile
This compound >40-fold selective for Kir4.1/5.1 over homomeric Kir4.1 channels.[1]
VU0493690At least 10-fold selective for Kir4.1/5.1 over Kir4.1 and ten other Kir channels.[1]

Table 3: Pharmacokinetic Profile of this compound in Mice

ParameterValueRoute of Administration
ClearanceHighIntravenous & Oral
Plasma Protein BindingHighNot specified
In Vivo EfficacyNo diuretic response observedNot applicable

Note: Specific quantitative values for pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution have not been publicly reported. The available literature indicates high clearance and high plasma protein binding prevented target engagement in vivo.[1]

Mechanism of Action

This compound acts as a pore blocker of the Kir4.1/5.1 channel.[1] Single-channel recordings have revealed that its inhibitory effect is mediated through a reduction in both the channel's open-state probability and the amplitude of the single-channel current.[1]

Further investigation into the binding site suggests the involvement of the "rectification controller" residue, asparagine 161 (N161), within the Kir5.1 subunit.[1] Mutation of this residue to glutamate (N161E) resulted in a significant reduction in the inhibitory activity of this compound.[1] The inhibitory potency of this compound is also sensitive to the extracellular potassium concentration; an elevation of 20 mM in extracellular potassium led to a 6.8-fold increase in the IC50 value, which is consistent with a pore-blocking mechanism where the inhibitor competes with potassium ions for a binding site within the ion conduction pathway.[1]

cluster_channel Kir4.1/5.1 Channel cluster_inhibition Inhibition by this compound Kir4_1 Kir4.1 Subunit Pore Ion Conduction Pore Kir4_1->Pore Kir5_1 Kir5.1 Subunit Kir5_1->Pore N161 N161 Residue Pore->N161 This compound This compound This compound->Pore Binds to Pore Region Block Pore Blockade This compound->Block Reduced_Open_Prob Reduced Open Probability Block->Reduced_Open_Prob Reduced_Current_Amp Reduced Current Amplitude Block->Reduced_Current_Amp K_ions K_ions->Pore Competition Start Seed HEK-293-Kir4.1/5.1 cells in 384-well plate Incubate_Dye Incubate with Thallium-sensitive dye Start->Incubate_Dye Wash Wash cells Incubate_Dye->Wash Add_Compound Add test compounds (e.g., this compound) Wash->Add_Compound Read_Baseline Measure baseline fluorescence Add_Compound->Read_Baseline Add_Thallium Add Thallium (Stimulus Buffer) Read_Baseline->Add_Thallium Read_Kinetic Kinetic fluorescence reading (measure Tl+ influx) Add_Thallium->Read_Kinetic Analyze Analyze data and determine % inhibition Read_Kinetic->Analyze cluster_whole_cell Whole-Cell Recording cluster_single_channel Single-Channel Recording Establish_WC Establish whole-cell configuration Hold_WC Hold cell at -75 mV Establish_WC->Hold_WC Protocol_WC Apply voltage step-ramp protocol Hold_WC->Protocol_WC Record_Baseline_WC Record baseline currents Protocol_WC->Record_Baseline_WC Perfuse_Compound_WC Perfuse with This compound Record_Baseline_WC->Perfuse_Compound_WC Record_Inhibition_WC Record inhibited currents Perfuse_Compound_WC->Record_Inhibition_WC Establish_SC Establish cell-attached patch Hold_SC Apply holding potential Establish_SC->Hold_SC Record_Baseline_SC Record baseline single-channel activity Hold_SC->Record_Baseline_SC Apply_Compound_SC Apply this compound to bath Record_Baseline_SC->Apply_Compound_SC Record_Changes_SC Record changes in open probability & conductance Apply_Compound_SC->Record_Changes_SC

References

An In-depth Technical Guide on the Pharmacological Profile of VU6036720

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of VU6036720, a first-in-class potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. The document details its mechanism of action, quantitative pharmacological data, experimental methodologies, and pharmacokinetic profile.

Introduction

This compound emerged from a multidimensional chemical optimization of a moderately potent screening hit, VU0493690.[1] It represents a significant advancement in the development of pharmacological tools to probe the physiological and therapeutic potential of Kir4.1/5.1 channels, which are key players in renal and neural physiology.[1][2] This guide synthesizes the currently available data on this compound, presenting it in a structured format for researchers and drug development professionals.

Mechanism of Action

Further mechanistic insights were gained through mutagenesis studies. The mutation of asparagine 161 to glutamate (N161E) in the Kir5.1 subunit, a residue known as the "rectification controller" and equivalent to small-molecule binding sites in other Kir channels, resulted in a significant reduction of inhibition by this compound.[1][3]

Signaling Pathway

The Kir4.1/5.1 channel is crucial for maintaining potassium homeostasis in various tissues, particularly in the brain and kidneys.[3] By inhibiting this channel, this compound can modulate cellular membrane potential and excitability. The diagram below illustrates the inhibitory action of this compound on the Kir4.1/5.1 channel, preventing potassium ion (K+) efflux.

Inhibitory Action of this compound on Kir4.1/5.1 Channel cluster_membrane Cell Membrane Kir41_51 Kir4.1/5.1 Channel Pore K_out K+ (extracellular) Kir41_51:p->K_out K_in K+ (intracellular) K_in->Kir41_51:p K+ Efflux This compound This compound This compound->Kir41_51 Binds to pore Block Inhibition Block->Kir41_51

Inhibitory action of this compound on the Kir4.1/5.1 channel.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency and selectivity.

Table 1: In Vitro Potency of this compound

ParameterValueChannelAssayReference
IC500.24 µMKir4.1/5.1Tl+ Flux Assay[1][4]

Table 2: Selectivity Profile of this compound

ChannelSelectivity Fold (over Kir4.1/5.1)Reference
Kir4.1>40-fold[1]
Other Kir Channels (10 tested)>10-fold[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

The initial discovery of the precursor to this compound, VU0493690, was made through a high-throughput screening of 80,475 compounds.[3] The potency and selectivity of this compound were established using a thallium (Tl+) flux assay.[5]

  • Cell Line: HEK-293 cells stably expressing the heteromeric Kir4.1/5.1 channel.[3]

  • Principle: The assay measures the influx of Tl+, a surrogate for K+, through the Kir4.1/5.1 channel using a fluorescent dye that is sensitive to Tl+. Inhibition of the channel by a compound results in a decreased fluorescent signal.

  • Procedure:

    • HEK-293–Kir4.1/5.1 cells are plated in 384-well plates.

    • Cells are loaded with a Tl+-sensitive fluorescent dye.

    • Compounds, including this compound, are added to the wells at various concentrations.

    • A Tl+ solution is added to initiate the flux.

    • The change in fluorescence is measured over time using a plate reader.

    • IC50 values are calculated from the concentration-response curves.

The workflow for this assay is depicted in the following diagram:

Tl+ Flux Assay Workflow Start Start Plate_Cells Plate HEK-293-Kir4.1/5.1 cells in 384-well plates Start->Plate_Cells Load_Dye Load cells with Tl+-sensitive fluorescent dye Plate_Cells->Load_Dye Add_Compound Add this compound at various concentrations Load_Dye->Add_Compound Add_Tl Add Tl+ solution to initiate ion flux Add_Compound->Add_Tl Measure_Fluorescence Measure fluorescence change over time Add_Tl->Measure_Fluorescence Calculate_IC50 Calculate IC50 from concentration-response curve Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Workflow of the Thallium (Tl+) Flux Assay.

Cell-attached patch single-channel recordings were utilized to elucidate the mechanism of action of this compound.[1][2]

  • Principle: This technique allows for the direct measurement of ion flow through a single ion channel, providing detailed information on channel gating and conductance.

  • Procedure:

    • A glass micropipette with a very small tip opening is brought into contact with the cell membrane of a HEK-293 cell expressing Kir4.1/5.1.

    • A tight seal is formed between the pipette tip and the cell membrane, isolating a small patch of the membrane containing one or more ion channels.

    • The electrical current flowing through the channels in the patch is recorded.

    • This compound is applied to the cell, and the changes in channel open probability and single-channel current amplitude are measured.

Pharmacokinetic (PK) studies were conducted in mice and rats to evaluate the in vivo properties of this compound.[3]

  • Mouse Intravenous (IV) and Oral (PO) PK Studies:

    • Animals: Ten-week-old male C57Bl/6 mice.[3][6]

    • IV Administration: this compound was administered intravenously at 1 mg/kg in a vehicle of ethanol:PEG400:saline (10:70:20 v/v/v).[3][6]

    • PO Administration: this compound was administered by oral gavage at 10 or 100 mg/kg in a vehicle of 10% Tween 80 in water.[3][6]

    • Sample Collection: Blood samples were collected at 8 different time points post-dose.[3][6]

    • Analysis: The concentration of this compound in the blood was quantified by LC/MS/MS.[3][6]

    • Parameters Determined: Clearance, volume of distribution, and half-life were determined from the IV PK experiment.[3][6]

  • Rat IV Plasma and Brain Level Cassette PK Studies:

    • Animals: Male Sprague-Dawley rats.[3]

    • Procedure: A cassette of compounds, including this compound, was formulated and administered intravenously.[3]

    • Sample Collection and Analysis: Plasma and brain concentrations were determined at various time points to assess CNS penetration.[3]

Pharmacokinetic Profile

The drug metabolism and pharmacokinetic (DMPK) profiling of this compound revealed challenges for in vivo applications. The compound exhibits high clearance and significant plasma protein binding.[1][3] These characteristics likely prevent the achievement of sufficient target engagement in vivo, which is consistent with the lack of a diuretic response in renal clearance studies in mice, a physiological effect expected from the inhibition of Kir4.1/5.1 in the renal tubule.[1][3]

Table 3: Summary of Pharmacokinetic Properties

SpeciesRoute of AdministrationKey FindingsReference
MouseIV, POHigh clearance, high plasma protein binding[1][3]
RatIVData used to assess CNS penetration[3]

Off-Target Effects

While this compound demonstrates high selectivity for Kir4.1/5.1 over Kir4.1 and other tested Kir channels, a comprehensive screen against a broader panel of receptors, ion channels, and enzymes would be necessary to fully characterize its off-target profile.[1][2] Currently, no significant off-target effects have been reported in the primary literature.

Conclusion

This compound is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1] It serves as a valuable research tool for elucidating the in vitro and ex vivo functions of this channel.[1] However, its unfavorable pharmacokinetic properties, namely high clearance and plasma protein binding, have thus far limited its utility in in vivo studies.[1][3] Future research may focus on the development of analogs with improved DMPK profiles to enable the exploration of the therapeutic potential of Kir4.1/5.1 inhibition in vivo.

References

The Role of VU6036720 in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The Target of VU6036720

Initial interest in this compound may have been associated with the M5 muscarinic acetylcholine receptor. However, extensive research and pharmacological profiling have definitively identified this compound as a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2][3] This guide will focus on its established role as a Kir4.1/5.1 inhibitor and its applications in neuroscience research. There is no scientific evidence to support this compound acting as an M5 antagonist. For information on selective M5 antagonists, compounds such as VU6019650 and ML375 are the appropriate tools.[4][5][6]

Executive Summary

This compound is a first-in-class small molecule that potently and selectively inhibits heteromeric Kir4.1/5.1 inward rectifier potassium channels.[3] These channels, formed by the co-assembly of Kir4.1 and Kir5.1 subunits, are predominantly expressed in the brain and kidney and play crucial roles in potassium homeostasis and neuronal excitability.[1][7] this compound serves as a valuable in vitro tool for elucidating the physiological and pathological functions of Kir4.1/5.1 channels in the central nervous system. However, its utility in in vivo studies is limited by its pharmacokinetic profile, specifically high clearance and plasma protein binding.[1][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and its significance in neuroscience research.

Core Mechanism of Action

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on in vitro assays.

Table 1: Potency of this compound

TargetIC50 (µM)Assay Type
Heteromeric Kir4.1/5.10.24Thallium Flux Assay

Data sourced from multiple studies.[2][3][9]

Table 2: Selectivity of this compound

ChannelIC50 (µM)Fold Selectivity (vs. Kir4.1/5.1)
Homomeric Kir4.1>10>40
Kir1.1>30>125
Kir2.1>30>125
Kir2.2>30>125
hERG6.4~27

Data compiled from selectivity profiling studies.[1]

Table 3: In Vivo Pharmacokinetic Parameters in Mice

ParameterValueDosing Route
ClearanceHighIntravenous & Oral
Plasma Protein BindingHighNot specified
Oral BioavailabilityLowOral

These parameters have limited the in vivo applications of this compound.[1][3]

Key Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for reproducibility and further research.

Cell Culture and Transfection for In Vitro Assays
  • Cell Line: Human Embryonic Kidney (HEK-293T) cells are commonly used for their robust growth and high transfection efficiency.[1]

  • Transfection:

    • HEK-293T cells are co-transfected with cDNAs encoding for Kir4.1 and Kir5.1 subunits.

    • A lipofection-based reagent, such as Lipofectamine LTX, is used according to the manufacturer's protocol.[1]

    • Following transfection, cells are placed under antibiotic selection (e.g., 700 µg/ml zeocin) to generate stable cell lines.[1]

    • Monoclonal cell lines with robust Kir4.1/5.1-mediated thallium flux are isolated using limiting dilution methods.[1]

Thallium Flux Assay for Potency and Selectivity Determination

This high-throughput fluorescence-based assay is used to measure the activity of potassium channels.

  • Cell Plating: Stably transfected HEK-293T cells are plated in 384-well plates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound Addition: this compound or other test compounds are added to the wells at various concentrations.

  • Thallium Stimulation: A solution containing thallium (Tl+) is added to the wells. The influx of Tl+ through open Kir channels quenches the fluorescence of the dye.

  • Fluorescence Reading: The change in fluorescence is measured using a plate reader. The IC50 value is calculated from the concentration-response curve.

Patch-Clamp Electrophysiology for Mechanistic Studies

Whole-cell and single-channel patch-clamp recordings provide detailed insights into the mechanism of channel inhibition.

  • Cell Preparation: HEK-293T cells expressing Kir4.1/5.1 are used.

  • Recording Configuration:

    • Whole-Cell: The cell membrane is ruptured to allow electrical access to the entire cell. Currents are recorded in response to voltage steps.

    • Cell-Attached Patch: A small patch of the membrane is isolated to record the activity of single channels.[1]

  • Solutions: The composition of the intracellular (pipette) and extracellular (bath) solutions is critical for isolating Kir currents.

  • Data Acquisition and Analysis:

    • Currents are recorded using an amplifier and digitized.

    • Data is acquired and analyzed using software such as pClamp.[1]

    • Pharmacology experiments are often concluded by applying a known Kir channel blocker, such as 2 mM barium chloride (BaCl2), to measure and subtract any residual leak current.[1]

Mouse Pharmacokinetic Studies

These studies are performed to assess the in vivo properties of this compound.[1]

  • Animal Model: Male C57Bl/6 mice (10-week-old) are typically used.[1]

  • Drug Administration:

    • Intravenous (IV): this compound is administered at 1 mg/kg in a vehicle such as ethanol:PEG400:saline (10:70:20 v/v/v).[1]

    • Oral (PO): this compound is administered by gavage at 10 or 100 mg/kg in a vehicle like 10% Tween 80 in water.[1]

  • Sample Collection: Blood samples are collected at multiple time points post-dosing.

  • Quantification: The concentration of this compound in the blood is quantified using Liquid Chromatography-Mass Spectrometry (LC/MS/MS).[1]

  • Parameter Calculation: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using software like Phoenix WinNonlin.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

VU6036720_Mechanism_of_Action cluster_membrane Cell Membrane Kir4.1/5.1_channel Kir4.1/5.1 Channel (Open State) Blocked_Channel Kir4.1/5.1 Channel (Blocked State) Intracellular_K Intracellular K+ Kir4.1/5.1_channel->Intracellular_K Extracellular_K Extracellular K+ Extracellular_K->Kir4.1/5.1_channel Influx This compound This compound This compound->Blocked_Channel Binds to pore

Caption: this compound acts as a pore blocker of the Kir4.1/5.1 channel.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow Start Start: Characterization of this compound Cell_Culture HEK-293T Cell Culture & Stable Transfection with Kir4.1 and Kir5.1 Start->Cell_Culture Thallium_Flux High-Throughput Thallium Flux Assay Cell_Culture->Thallium_Flux Patch_Clamp Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp IC50_Determination Determine IC50 for Potency and Selectivity Profiling Thallium_Flux->IC50_Determination Mechanism_Elucidation Elucidate Mechanism of Action (Pore Block, Open Probability) Patch_Clamp->Mechanism_Elucidation

Caption: Workflow for in vitro characterization of this compound.

Role and Significance in Neuroscience Research

The selective inhibition of Kir4.1/5.1 channels by this compound provides a powerful tool to investigate the roles of these channels in various neurological processes and disorders.

  • Potassium Homeostasis: Kir4.1-containing channels, predominantly found in glial cells, are critical for buffering extracellular potassium released during neuronal activity.[7] By inhibiting these channels, this compound can be used in ex vivo preparations, such as brain slices, to study the consequences of impaired potassium clearance on neuronal excitability and synaptic transmission.

  • Neurological Disorders: Dysregulation of Kir4.1 channels has been implicated in conditions like epilepsy, Huntington's disease, and major depressive disorder.[8] this compound allows for the pharmacological dissection of the specific contribution of the heteromeric Kir4.1/5.1 channel subtype to the pathophysiology of these diseases in vitro.

  • Target Validation: As a highly selective inhibitor, this compound helps validate the heteromeric Kir4.1/5.1 channel as a potential therapeutic target for neurological and other disorders.[3] While this compound itself is not suitable for in vivo use, it serves as a crucial proof-of-concept compound for the development of future drug candidates with improved pharmacokinetic properties.

Conclusion

This compound is a seminal tool compound that has significantly advanced the study of heteromeric Kir4.1/5.1 channels. Its high potency and selectivity make it an invaluable asset for in vitro and ex vivo neuroscience research aimed at understanding the fundamental roles of these channels in health and disease. While its current application is limited to preclinical in vitro models, the insights gained from studies using this compound are paving the way for the development of novel therapeutics targeting Kir4.1/5.1 for a range of neurological disorders.

References

Investigating Renal Physiology with VU6036720: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 is a potent and selective inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/Kir5.1.[1][2][3] This channel is a key regulator of ion transport in the distal nephron of the kidney.[4][5] Specifically, the Kir4.1/Kir5.1 channel, located on the basolateral membrane of the distal convoluted tubule (DCT), plays a crucial role in setting the membrane potential and influencing the activity of the thiazide-sensitive sodium-chloride cotransporter (NCC).[6][7] As NCC is a primary target for diuretic drugs used to treat hypertension and edema, this compound presents a valuable pharmacological tool for dissecting the intricate mechanisms of renal electrolyte handling.[8] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in renal physiology research.

Core Compound Characteristics

This compound was identified through high-throughput screening and subsequent chemical optimization as a potent inhibitor of the Kir4.1/Kir5.1 channel.[1][2]

Table 1: Potency and Selectivity of this compound

Target ChannelIC50 (μM)Selectivity vs. Kir4.1/Kir5.1Reference
Kir4.1/Kir5.1 0.24 -[1][2]
Kir4.1>10>40-fold[1][9]
Kir1.1 (ROMK)>30>125-fold[7]
Kir2.1>30>125-fold[7]
Kir2.2>30>125-fold[7]
Kir2.3>30>125-fold[7]
Kir4.2>30>125-fold[7]
Kir6.2/SUR1>30>125-fold[7]
Kir7.1>30>125-fold[7]
hERG (Kv11.1)6.4~27-fold[9]

Mechanism of Action in the Renal Tubule

This compound acts as a pore blocker of the Kir4.1/Kir5.1 channel, binding within the ion conduction pathway.[1][2] This inhibition reduces the channel's open-state probability and single-channel current amplitude.[1][2][10] In the context of the DCT, the Kir4.1/Kir5.1 channel is a primary determinant of the basolateral membrane potential. By inhibiting this channel, this compound is expected to cause membrane depolarization. This change in membrane potential is hypothesized to decrease the driving force for chloride exit through basolateral chloride channels, leading to an increase in intracellular chloride concentration. Elevated intracellular chloride is known to inhibit the activity of the WNK-SPAK/OSR1 kinase pathway, which in turn reduces the phosphorylation and activity of the apical NCC, thereby decreasing sodium reabsorption.[7][11]

Cell_Culture 1. Cell Culture (HEK293 cells) Transfection 2. Transfection (Kir4.1 & Kir5.1 cDNA) Cell_Culture->Transfection Plating 3. Plating on Coverslips Transfection->Plating Recording 4. Patch-Clamp Recording Plating->Recording Drug_App 5. This compound Application Recording->Drug_App Data_Analysis 6. Data Analysis Drug_App->Data_Analysis Acclimatization 1. Animal Acclimatization Hydration 2. Saline Loading Acclimatization->Hydration Drug_Admin 3. Vehicle/Drug Administration Hydration->Drug_Admin Urine_Collection 4. Urine Collection (Metabolic Cages) Drug_Admin->Urine_Collection Blood_Collection 5. Blood Sample Collection Urine_Collection->Blood_Collection Analysis 6. Urine & Plasma Analysis Blood_Collection->Analysis

References

VU6036720: A Technical Guide to its Effects on Potassium Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of VU6036720, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. Inwardly rectifying potassium (Kir) channels are crucial for maintaining cellular resting membrane potential and potassium homeostasis, particularly in the brain and kidneys.[1] this compound emerged from a high-throughput screening of 80,475 compounds as a valuable pharmacological tool for probing the physiological and therapeutic potential of Kir4.1/5.1 channels.[2] This guide will delve into the mechanism of action of this compound, present quantitative data on its activity, detail the experimental protocols used for its characterization, and visualize its effects and the underlying cellular pathways. While a powerful in vitro tool, its in vivo application has been limited by its pharmacokinetic profile.[1][2]

Introduction to Kir4.1/5.1 and Potassium Homeostasis

Potassium homeostasis is essential for numerous physiological processes, including nerve impulse transmission, muscle contraction, and the maintenance of a stable resting membrane potential in excitable cells.[3][4] The majority of the body's potassium is located intracellularly, with only about 2% in the extracellular fluid.[5][6] This steep concentration gradient is primarily maintained by the Na+/K+-ATPase pump.[7]

Inward rectifier potassium (Kir) channels play a pivotal role in potassium homeostasis by allowing potassium ions to move more readily into the cell than out, thus helping to stabilize the resting membrane potential near the potassium equilibrium potential.[1] The heteromeric Kir4.1/5.1 channel, a complex formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, is predominantly expressed in the brain and kidneys.[2][8] In these tissues, it is implicated in processes such as potassium buffering by astrocytes and renal potassium secretion.[1][2] Dysregulation of Kir4.1/5.1 channels has been linked to various pathological conditions, making them a potential therapeutic target.[9]

This compound: Mechanism of Action

This compound acts as a pore blocker of the Kir4.1/5.1 channel.[1][2][8] Its inhibitory effect is achieved by binding within the ion-conduction pathway of the channel.[1][2] This mechanism is supported by the observation that elevating extracellular potassium concentration shifts the IC50 value, a characteristic feature of pore-blocking agents.[2][8] Specifically, a 20 mM increase in extracellular potassium resulted in a 6.8-fold increase in the IC50 of this compound.[2][8]

The binding site of this compound has been further elucidated through mutagenesis studies. Mutation of asparagine 161 to glutamate (N161E) in the Kir5.1 subunit, a residue known as the "rectification controller" and equivalent to small-molecule binding sites in other Kir channels, leads to a significant reduction in the inhibitory effect of this compound.[1][2]

From a functional perspective, this compound inhibits Kir4.1/5.1 channel activity by reducing both the channel's open-state probability and the amplitude of the single-channel current.[2][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Potency and Selectivity of this compound

ParameterValueChannelNotes
IC500.24 µMKir4.1/5.1The most potent inhibitor reported to date.[10]
Selectivity>40-foldOver Kir4.1Demonstrates high selectivity for the heteromeric channel over the homomeric Kir4.1 channel.[8]

Table 2: Effect of Extracellular Potassium on this compound Potency

ConditionIC50 Fold ShiftImplication
20 mM increase in extracellular K+6.8-foldSuggests this compound is a pore blocker.[2][8]

Table 3: Single-Channel Effects of 10 µM this compound

ParameterEffect
Open-state probability (Po)Significant reduction[2]
Single-channel amplitudeSignificant reduction[2]

Experimental Protocols

High-Throughput Screening (HTS) - Tl+ Flux Assay

The initial discovery of the precursor to this compound, VU0493690, was achieved through a high-throughput screening campaign.[2] This assay is designed to measure the activity of Kir channels by detecting the flux of thallium (Tl+), a surrogate for K+, into the cells.

Experimental Workflow:

  • Cell Line: HEK-293 cells stably expressing the heteromeric Kir4.1/5.1 channel were used.[2]

  • Assay Principle: The assay utilizes a Tl+-sensitive fluorescent dye. When Tl+ enters the cell through the open Kir channels, it binds to the dye, causing an increase in fluorescence.

  • Procedure:

    • Cells are plated in multi-well plates.

    • The cells are loaded with the Tl+-sensitive dye.

    • Test compounds (like this compound) are added to the wells.

    • A stimulus solution containing Tl+ is added to initiate ion flux.

    • The change in fluorescence is measured over time using a plate reader.

    • A decrease in fluorescence in the presence of a compound indicates inhibition of the Kir channel.

HTS_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plating Plate Kir4.1/5.1 HEK-293 Cells Loading Load with Tl+-sensitive dye Plating->Loading Compound Add Test Compound Loading->Compound Stimulus Add Tl+ Stimulus Compound->Stimulus Measure Measure Fluorescence Stimulus->Measure Analysis Inhibition? Measure->Analysis

Fig. 1: High-Throughput Screening Workflow for Kir4.1/5.1 Inhibitors.
Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a gold-standard technique used to study the ionic currents flowing through individual ion channels in a cell membrane. This method was employed to characterize the detailed mechanism of this compound's inhibitory action.[2]

Experimental Protocol (Cell-Attached Patch):

  • Cell Preparation: HEK-293 cells expressing Kir4.1/5.1 channels are cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a very small tip diameter (around 1 µm) is fabricated and filled with a solution mimicking the extracellular fluid.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane. This isolates a small patch of the membrane containing one or more ion channels.

  • Recording: The electrical current flowing through the channels in the isolated patch is recorded before and after the bath application of this compound.[2] This allows for the measurement of single-channel currents and the determination of parameters like open probability and channel amplitude.

Patch_Clamp_Workflow Cell Kir4.1/5.1 expressing HEK-293 cell Seal Form Giga-seal (Cell-attached mode) Cell->Seal Pipette Glass Micropipette (Extracellular solution) Pipette->Seal Record_Baseline Record Baseline Single-Channel Activity Seal->Record_Baseline Apply_this compound Bath Apply This compound (10 µM) Record_Baseline->Apply_this compound Record_Post Record Post-Drug Single-Channel Activity Apply_this compound->Record_Post Analyze Analyze Po and Amplitude Record_Post->Analyze

Fig. 2: Experimental Workflow for Cell-Attached Patch-Clamp Electrophysiology.

Signaling Pathways and Logical Relationships

The primary role of the Kir4.1/5.1 channel is to maintain potassium homeostasis, which in turn influences the cell's membrane potential. By blocking this channel, this compound disrupts this process, leading to a depolarization of the cell membrane.

Signaling_Pathway cluster_channel Kir4.1/5.1 Channel cluster_inhibitor Inhibitor cluster_effect Cellular Effects Kir_Channel Kir4.1/5.1 K_Efflux Reduced K+ Efflux Kir_Channel->K_Efflux leads to This compound This compound This compound->Kir_Channel blocks pore Depolarization Membrane Depolarization K_Efflux->Depolarization causes

Fig. 3: Mechanism of Action of this compound on Kir4.1/5.1 and its Cellular Consequence.

In Vivo Studies and Limitations

Despite its high in vitro potency and selectivity, renal clearance studies in mice did not show a diuretic response that would be expected from the inhibition of Kir4.1/5.1 channels in the renal tubule.[1][2][8] Further investigation into the drug's metabolism and pharmacokinetics revealed that high clearance and significant plasma protein binding of this compound may prevent it from reaching and engaging its target in vivo.[1][2]

Conclusion

This compound stands as the most potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel discovered to date.[8] It serves as an invaluable research tool for dissecting the physiological roles of this channel in various tissues and for validating Kir4.1/5.1 as a potential drug target. The detailed characterization of its pore-blocking mechanism and its effects on single-channel properties provide a solid foundation for future studies. However, the development of analogs with improved pharmacokinetic profiles will be necessary to translate the in vitro efficacy of Kir4.1/5.1 inhibition into in vivo therapeutic applications for conditions such as hypertension and edema.[2][8]

References

Cellular Targets of VU6036720: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 has emerged as a first-in-class potent and selective inhibitor of the heteromeric Kir4.1/Kir5.1 inward rectifier potassium channel. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, selectivity profile, and the key experimental methodologies used in its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological roles of Kir4.1/Kir5.1 channels and for professionals in the field of drug discovery and development.

Primary Cellular Target and Potency

The primary cellular target of this compound is the heteromeric Kir4.1/Kir5.1 (KCNJ10/KCNJ16) inward rectifier potassium channel . This compound inhibits this channel with high potency, exhibiting a half-maximal inhibitory concentration (IC50) of 0.24 µM .[1][2][3]

Data Presentation: Potency and Selectivity Profile

The following tables summarize the quantitative data regarding the potency and selectivity of this compound against its primary target and a panel of other inward rectifier potassium (Kir) channels.

Table 1: Potency of this compound against the primary target

TargetIC50 (µM)
Kir4.1/Kir5.10.24

Table 2: Selectivity of this compound against other Kir channels [4]

ChannelIC50 (µM)Selectivity Fold (vs. Kir4.1/Kir5.1)
Kir4.1>10>40
Kir1.1Inactive at 30 µM>125
Kir2.1Inactive at 30 µM>125
Kir2.2Inactive at 30 µM>125
Kir2.3Inactive at 30 µM>125
Kir3.1/3.2Inactive at 30 µM>125
Kir3.1/3.4Inactive at 30 µM>125
Kir6.2/SUR1Inactive at 30 µM>125
Kir7.1Inactive at 30 µM>125
hERG6.4~27

Inactive compounds are those that inhibited the indicated channel by less than 50% at 30 µM.

Mechanism of Action

This compound acts as a pore blocker of the Kir4.1/Kir5.1 channel.[1][2] This mechanism was elucidated through experiments demonstrating that elevating the extracellular potassium concentration shifts the IC50 value, a characteristic feature of pore-blocking inhibitors that compete with potassium ions for binding within the channel pore.[1][2] Further evidence comes from single-channel patch-clamp recordings which revealed that this compound reduces both the channel's open probability and the single-channel current amplitude.[1][2]

Signaling Pathway and Mechanism of Action Diagram

cluster_membrane Cell Membrane Kir41_Kir51 Kir4.1/Kir5.1 Channel K_ion_in K+ Ion (Influx) Kir41_Kir51->K_ion_in Maintains Resting Membrane Potential K_ion_out K+ Ion (Extracellular) K_ion_out->Kir41_Kir51 Enters Pore This compound This compound Block Pore Blockade This compound->Block Block->Kir41_Kir51 Inhibits K+ influx

Caption: Mechanism of this compound as a pore blocker of the Kir4.1/Kir5.1 channel.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

High-Throughput Screening (HTS) using Thallium Flux Assay

This assay was employed for the initial discovery of Kir4.1/Kir5.1 inhibitors from a large compound library.

  • Principle: The assay measures the influx of thallium (Tl+), a surrogate for K+, through the Kir4.1/Kir5.1 channel into the cell. The intracellular Tl+ concentration is detected by a Tl+-sensitive fluorescent dye, such as Thallos Gold or Brilliant Thallium. Inhibition of the channel results in a decreased rate of Tl+ influx and a corresponding reduction in the fluorescence signal.

  • Cell Line: A stable HEK-293 (Human Embryonic Kidney 293) cell line co-expressing human Kir4.1 and Kir5.1 was used.

  • Protocol:

    • Cell Plating: HEK-293-Kir4.1/Kir5.1 cells were plated in 384-well microplates.

    • Dye Loading: Cells were loaded with a Tl+-sensitive fluorescent dye (e.g., Thallos Gold) in an appropriate assay buffer.

    • Compound Addition: Test compounds, including this compound, and controls were added to the wells.

    • Baseline Fluorescence Measurement: Baseline fluorescence was measured using a fluorescence plate reader.

    • Tl+ Stimulation: A solution containing Tl+ was added to initiate ion influx through the Kir4.1/Kir5.1 channels.

    • Kinetic Fluorescence Reading: The change in fluorescence over time was monitored to determine the rate of Tl+ influx.

    • Data Analysis: The rate of Tl+ influx in the presence of test compounds was compared to that of control wells to determine the percentage of inhibition. IC50 values were calculated from concentration-response curves.

Electrophysiology using Patch-Clamp Technique

Whole-cell and single-channel patch-clamp electrophysiology were used to confirm the inhibitory activity and elucidate the mechanism of action of this compound.

  • Principle: This technique allows for the direct measurement of ion channel currents from a single cell or a patch of cell membrane.

  • Cell Line: HEK-293 cells stably expressing Kir4.1/Kir5.1 channels.

  • Whole-Cell Recording Protocol:

    • A glass micropipette filled with an intracellular-like solution was sealed onto the surface of a single cell.

    • The cell membrane under the pipette tip was ruptured to gain electrical access to the cell's interior.

    • The membrane potential was clamped at a holding potential (e.g., -80 mV).

    • A voltage-step or ramp protocol was applied to elicit Kir4.1/Kir5.1 currents.

    • This compound was applied to the cell via the extracellular solution.

    • The resulting inhibition of the Kir current was measured and quantified.

  • Single-Channel Recording Protocol:

    • A tight seal was formed between the micropipette and a small patch of the cell membrane containing one or more Kir4.1/Kir5.1 channels (cell-attached configuration).

    • The activity of individual channels (opening and closing events) was recorded.

    • This compound was applied to the bath solution.

    • Changes in channel open probability and single-channel conductance were analyzed to determine the effect of the compound on channel gating and permeation.

Experimental Workflow Diagrams

cluster_hts High-Throughput Screening Workflow Start Start PlateCells Plate HEK-293-Kir4.1/5.1 cells in 384-well plates Start->PlateCells LoadDye Load cells with Thallium-sensitive dye PlateCells->LoadDye AddCompounds Add library compounds and controls LoadDye->AddCompounds ReadBaseline Measure baseline fluorescence AddCompounds->ReadBaseline AddThallium Stimulate with Thallium ReadBaseline->AddThallium ReadKinetic Kinetic fluorescence reading AddThallium->ReadKinetic AnalyzeData Analyze data and identify hits ReadKinetic->AnalyzeData End End AnalyzeData->End cluster_ep Patch-Clamp Electrophysiology Workflow Start Start PrepareCells Prepare HEK-293-Kir4.1/5.1 cells for recording Start->PrepareCells FormSeal Form Giga-ohm seal with micropipette PrepareCells->FormSeal RuptureMembrane Rupture membrane (Whole-cell) FormSeal->RuptureMembrane ApplyProtocol Apply voltage-clamp protocol RuptureMembrane->ApplyProtocol RecordCurrent Record baseline Kir current ApplyProtocol->RecordCurrent ApplyCompound Apply this compound RecordCurrent->ApplyCompound RecordInhibition Record inhibited Kir current ApplyCompound->RecordInhibition Analyze Analyze current inhibition and mechanism RecordInhibition->Analyze End End Analyze->End

References

Understanding the structure-activity relationship of VU6036720

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship of VU6036720

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-in-class potent and selective inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. Developed through multi-dimensional chemical optimization of an initial high-throughput screening hit, this compound has emerged as a critical chemical probe for elucidating the physiological and pathological roles of Kir4.1/5.1 channels in renal and neural tissues. This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental methodologies employed in its characterization.

Introduction

Inwardly rectifying potassium (Kir) channels are crucial for maintaining potassium homeostasis and cellular excitability. The heteromeric Kir4.1/5.1 channel, a complex of the Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, is predominantly expressed in the brain and kidneys and has been implicated in various physiological processes.[1][2] Its dysfunction is associated with conditions like hypertension and edema, making it a promising therapeutic target.[1] The development of selective pharmacological modulators has been a significant challenge. This compound represents a landmark achievement in this area, providing a tool for in vitro and ex vivo studies.[1][2]

Discovery and Optimization

The journey to this compound began with a high-throughput screen of 80,475 compounds, which identified VU0493690 as a moderately potent and selective inhibitor of Kir4.1/5.1.[1][2] Subsequent multi-dimensional chemical optimization of VU0493690 led to the development of this compound, which exhibits significantly improved potency and selectivity.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its precursor, VU0493690.

Table 1: Potency and Selectivity of Kir4.1/5.1 Inhibitors

CompoundTargetIC50 (µM)Selectivity over Kir4.1Reference
This compound Kir4.1/5.10.24>40-fold[1][2][3][4][5][6]
VU0493690Kir4.1/5.10.96>10-fold[1][2]

Table 2: Mechanistic Insights into this compound Inhibition

ExperimentObservationImplicationReference
Elevated Extracellular K+ (20 mM)6.8-fold shift in IC50Pore blocker binding in the ion-conduction pathway[1][2][3]
Kir5.1 N161E MutationStrong reduction in inhibitionN161 is a critical residue for this compound binding[1][2][3]
Single-Channel RecordingsReduction in open-state probability and single-channel current amplitudeInhibition of channel activity[1][2][3][7]

Mechanism of Action

This compound exerts its inhibitory effect through direct pore blockage of the Kir4.1/5.1 channel.[1][2][3] This is evidenced by the shift in its IC50 value in the presence of elevated extracellular potassium, a hallmark of pore-blocking inhibitors.[1][2][3] Further mechanistic studies have revealed that this compound reduces both the probability of the channel being in an open state and the amplitude of the current flowing through a single channel.[1][2][3][7]

Mutagenesis studies have pinpointed a critical residue for the binding and activity of this compound. The asparagine at position 161 of the Kir5.1 subunit (N161), known as the "rectification controller," plays a pivotal role.[1][2][3] Mutation of this residue to glutamate (N161E) results in a significant reduction in the inhibitory effect of this compound, suggesting a direct or allosteric interaction with this site.[1][2][3]

This compound This compound Binding Binding This compound->Binding Kir4151 Kir4.1/5.1 Channel Pore Blockage Pore Blockage Kir4151->Blockage IonConduction Ion Conduction Pathway IonConduction->Blockage N161 Kir5.1 N161 Residue Binding->Kir4151 Binding->N161 Critical Interaction Reduction Reduced K+ Efflux Blockage->Reduction

Mechanism of this compound Pore Blockage

Experimental Protocols

The characterization of this compound involved several key experimental techniques.

High-Throughput Screening (HTS)

A thallium (Tl+) flux assay was employed for the initial HTS. This assay measures the influx of Tl+, a surrogate for K+, through the Kir channels in a cell-based format. Inhibition of the channel results in a decreased Tl+ flux, which is detected by a fluorescent indicator.

cluster_0 HTS Workflow CompoundLibrary 80,475 Compounds Tl_Flux_Assay Tl+ Flux Assay CompoundLibrary->Tl_Flux_Assay HEK293_Kir4151 HEK-293 cells expressing Kir4.1/5.1 HEK293_Kir4151->Tl_Flux_Assay Fluorescence_Detection Fluorescence Detection Tl_Flux_Assay->Fluorescence_Detection Hit_Identification Hit Identification (VU0493690) Fluorescence_Detection->Hit_Identification

High-Throughput Screening Workflow
Patch-Clamp Electrophysiology

Whole-cell and single-channel patch-clamp recordings were used to directly measure the inhibitory effect of this compound on Kir4.1/5.1 channel currents.

  • Cell Preparation: HEK-293 cells stably expressing Kir4.1/5.1 channels were used.

  • Recording Configuration: Both whole-cell and cell-attached patch configurations were utilized.

  • Data Acquisition: Currents were recorded in response to voltage steps. The effect of this compound was assessed by applying the compound to the bath solution.

  • Analysis: Inhibition was quantified by measuring the reduction in current amplitude. For single-channel recordings, changes in open probability and single-channel conductance were analyzed.

Mutagenesis Studies

Site-directed mutagenesis was performed to investigate the role of specific amino acid residues in the binding of this compound. The N161E mutation in the Kir5.1 subunit was introduced using standard molecular biology techniques. The effect of the mutation on this compound-mediated inhibition was then assessed using patch-clamp electrophysiology.

Structure-Activity Relationship (SAR)

The development of this compound from VU0493690 through a "multi-dimensional chemical optimization" process highlights the importance of the underlying SAR. While a detailed SAR table with numerous analogs is not publicly available in the primary literature, the progression from the initial hit to the final compound suggests a systematic exploration of the chemical space around the VU0493690 scaffold. This process likely involved modifications to improve potency, selectivity, and potentially other drug-like properties. The significant increase in both potency and selectivity underscores the success of this optimization campaign.

HTS_Hit HTS Hit VU0493690 (IC50 = 0.96 µM) Optimization Multi-dimensional Chemical Optimization HTS_Hit->Optimization Lead_Compound Lead Compound This compound (IC50 = 0.24 µM) Optimization->Lead_Compound SAR_Exploration SAR Exploration Optimization->SAR_Exploration SAR_Exploration->Optimization

Logical Flow of SAR Optimization

In Vivo Studies and Limitations

Despite its in vitro potency, this compound did not demonstrate a diuretic response in renal clearance studies in mice.[1][2][3] This lack of in vivo efficacy is attributed to high clearance and plasma protein binding, which likely prevent the compound from reaching its target in sufficient concentrations.[1][2][3]

Conclusion

This compound is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 potassium channel. Its discovery and characterization have provided a valuable chemical tool for studying the roles of this channel in physiology and disease. The structure-activity relationship, driven by a multi-dimensional optimization of an initial screening hit, led to a compound with excellent in vitro properties. While its pharmacokinetic profile limits its in vivo utility, this compound remains the state-of-the-art probe for in vitro and ex vivo investigations of Kir4.1/5.1 function and serves as a foundation for the development of future in vivo active inhibitors.

References

Methodological & Application

Application Notes: Preparation of VU6036720 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6036720 is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channels, making it a valuable pharmacological tool for research in renal and neural physiology.[1][2][3] Proper preparation of a stock solution is the first critical step for ensuring reproducible and accurate experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution, primarily using its commercially available hydrochloride salt form.

Chemical and Physical Properties

A summary of the essential properties of this compound and its hydrochloride salt is presented below. These values are critical for accurate calculations and proper handling.

PropertyThis compound (Free Base)This compound hydrochloride
Molecular Formula C₂₀H₂₂ClFN₄O₂SC₂₀H₂₂ClFN₄O₂S • HCl
Molecular Weight 436.93 g/mol [1]473.39 g/mol [4][5]
Appearance -Off-white to gray solid[5]
Purity -≥95%[6][7]
Primary Solvent DMSO[1]DMSO[5][6][7]
Solubility in DMSO 45 mg/mL (approx. 103 mM)[1]40 mg/mL (approx. 84.5 mM)[5]
Other Solubilities -Soluble in EtOH; Slightly soluble in Acetonitrile and Water.[4][6][7]
Storage (Solid) -20°C for up to 3 years[1]-20°C for ≥ 4 years[6][7]
Storage (Stock Solution) -80°C for up to 1 year[1]-80°C for 6 months; -20°C for 1 month.[5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials and Equipment
  • This compound hydrochloride (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or cryogenic vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator bath (recommended)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions
  • This compound is a bioactive small molecule. It should be considered hazardous until more toxicological data is available.[7]

  • Always handle the solid compound and its solutions in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin or eyes.

  • Consult the Safety Data Sheet (SDS) provided by the supplier before handling.

Step-by-Step Procedure

1. Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound hydrochloride using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 473.39 g/mol / 1000 = 4.73 mg

2. Weighing the Compound:

  • Allow the vial containing this compound hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

  • Tare a clean weighing vessel on the analytical balance.

  • Carefully weigh the calculated amount (e.g., 4.73 mg) of the solid compound.

3. Dissolution:

  • Transfer the weighed powder to a sterile tube.

  • Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the solution for 5-10 minutes.[1] Gentle warming (up to 60°C) can also aid dissolution, but avoid overheating.[5]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

4. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryogenic vials.[1][5]

  • Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term stability (up to 6 months).[5] For short-term use, storage at -20°C for up to one month is also possible.[5]

Note on Aqueous Solutions: this compound hydrochloride is sparingly soluble in aqueous buffers.[7] To prepare working solutions for biological experiments, dilute the DMSO stock solution into the aqueous buffer immediately before use. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced physiological effects. Do not store aqueous solutions for more than one day.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start: Equilibrate This compound Vial weigh Weigh 4.73 mg This compound HCl start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate Until Clear add_dmso->dissolve check Visual Inspection: Confirm No Particulates dissolve->check aliquot Aliquot into Single-Use Volumes check->aliquot store Store Aliquots at -80°C aliquot->store

Caption: A flowchart detailing the preparation of a this compound stock solution.

References

VU6036720 Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU6036720 is a potent and selective inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1.[1][2][3] This channel, formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, plays crucial roles in potassium homeostasis in the brain and kidneys.[1][4] this compound has emerged as a valuable pharmacological tool for the in vitro investigation of Kir4.1/5.1 channel function and its physiological and pathophysiological roles.[1][5] These application notes provide detailed information on the solubility of this compound, protocols for its use in in-vitro experiments, and its mechanism of action.

Solubility Data

The solubility of this compound is a critical factor for its effective use in experimental settings. Below is a summary of its solubility in various common laboratory solvents. It is important to note that the solubility of the hydrochloride salt may differ from the freebase form.

SolventConcentration (Freebase)Concentration (HCl Salt)MethodReference
DMSO 45 mg/mL (102.99 mM)SolubleSonication is recommended.[1][2]
DMSO 40 mg/mL (84.50 mM)-Ultrasonic, warming, and heat to 60°C. Use newly opened DMSO as it is hygroscopic.
Water -Slightly Soluble-
Acetonitrile -Slightly Soluble-

Note: For the preparation of stock solutions, it is highly recommended to use anhydrous DMSO and store aliquots at -80°C for up to one year to maintain stability and prevent degradation from repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized procedure to determine the equilibrium solubility of this compound in a desired aqueous buffer.

Materials:

  • This compound (solid form)

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (37 ± 1 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen buffer at known concentrations to generate a calibration curve for HPLC analysis.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment set at 37 ± 1 °C. Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to take samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Separation of Undissolved Solid: After equilibration, remove the vials from the shaker. Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes).

  • Filtration: Carefully collect the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. Dilute the filtrate with the buffer if necessary to fall within the range of the HPLC calibration curve.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • Data Analysis: Determine the concentration of this compound in the original saturated solution by applying the dilution factor. The resulting value represents the equilibrium solubility at the specified temperature and pH.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_standards Prepare HPLC Standards hplc Analyze by HPLC prep_standards->hplc Calibration Curve prep_sample Add Excess this compound to Buffer agitate Agitate at 37°C for 24-48h prep_sample->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filtrate Filter Supernatant centrifuge->filtrate filtrate->hplc calculate Calculate Solubility hplc->calculate G cluster_membrane Cell Membrane Kir41_51 Kir4.1/5.1 Channel K_in K+ (intracellular) Kir41_51->K_in K+ Influx Hyperpolarization Membrane Hyperpolarization (K+ Efflux) Kir41_51->Hyperpolarization K_Buffering Extracellular K+ Buffering Kir41_51->K_Buffering K_out K+ (extracellular) K_out->Kir41_51 K+ Influx This compound This compound This compound->Kir41_51 Inhibition (Pore Block)

References

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Recommended Working Concentrations and Protocols for VU6036720, a Kir4.1/5.1 Inhibitor

These application notes provide detailed information on the recommended working concentrations and experimental protocols for this compound. Contrary to the initial query, current scientific literature establishes this compound as a potent and selective inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels , not a KCC2 potentiator.[1][2][3][4][5][6][[“]] The following data and protocols are based on its characterized function as a Kir4.1/5.1 inhibitor.

Quantitative Data Summary

This compound's primary activity is the inhibition of Kir4.1/5.1 channels. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the effective working concentration in various assays.

Target Reported IC50 Assay Type Cell Line Reference
Heteromeric Kir4.1/5.10.24 µMThallium Flux AssayHEK-293[2][3][4][5][6][[“]]
Homomeric Kir4.1>10 µMThallium Flux AssayHEK-293[2][5]
hERG (Kv11.1)6.4 µMElectrophysiologyNot Specified[5]

Note: The high selectivity for Kir4.1/5.1 over homomeric Kir4.1 channels is a key feature of this compound.[2][5]

Signaling Pathway

The primary mechanism of action of this compound is the blockade of the ion conduction pathway in heteromeric Kir4.1/5.1 channels. These channels are crucial for maintaining potassium homeostasis in glial cells in the central nervous system and in certain epithelial cells in the kidney. Their inhibition can modulate neuronal excitability and ion transport.

Kir4_1_5_1_Signaling This compound Mechanism of Action cluster_membrane Cell Membrane Kir41_51 Kir4.1/5.1 Channel K_ion_in K+ (intracellular) Kir41_51->K_ion_in Effect Reduced K+ Conductance Membrane Depolarization Kir41_51->Effect modulates K_ion_out K+ (extracellular) K_ion_out->Kir41_51 K+ influx This compound This compound Block Channel Pore Block This compound->Block Block->Kir41_51 Inhibition

Caption: Mechanism of this compound as a Kir4.1/5.1 channel pore blocker.

Experimental Protocols

In Vitro Inhibition Assay using Thallium Flux

This high-throughput assay is a common method to screen for and characterize inhibitors of potassium channels.

Objective: To determine the IC50 of this compound for Kir4.1/5.1 channels.

Materials:

  • HEK-293 cells stably expressing heteromeric Kir4.1/5.1 channels.

  • FluxOR™ Thallium Detection Kit.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., HBSS).

  • Stimulus buffer (containing Thallium and Potassium).

  • 384-well microplates.

Procedure:

  • Cell Plating: Seed the Kir4.1/5.1-expressing HEK-293 cells into 384-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.01 µM to 100 µM.

  • Dye Loading: Load the cells with the thallium-sensitive dye according to the manufacturer's protocol.

  • Compound Incubation: Add the diluted this compound or vehicle (DMSO) to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Thallium Flux Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the stimulus buffer to all wells to initiate thallium influx through the open potassium channels.

  • Data Acquisition: Immediately begin kinetic fluorescence readings. The rate of fluorescence increase corresponds to the rate of thallium influx.

  • Data Analysis: Calculate the rate of thallium influx for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Electrophysiology Protocol: Whole-Cell Patch-Clamp

This technique provides a more detailed characterization of the inhibitory mechanism of this compound.

Objective: To characterize the effect of this compound on Kir4.1/5.1 channel currents.

Materials:

  • HEK-293 cells expressing Kir4.1/5.1 channels.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular solution (K+-based).

  • Extracellular solution (containing varying concentrations of K+).

  • This compound stock solution.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a gigaohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Recording: Apply a voltage-clamp protocol to elicit Kir4.1/5.1 currents. A voltage ramp or step protocol is typically used.

  • Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Data Acquisition: Record the channel currents before, during, and after the application of the compound.

  • Data Analysis: Measure the current amplitude at a specific voltage to determine the extent of inhibition. Construct a dose-response curve by applying multiple concentrations of this compound to determine the IC50.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel inhibitor of Kir4.1/5.1 channels like this compound.

Experimental_Workflow Workflow for Characterization of a Kir4.1/5.1 Inhibitor cluster_screening Primary Screening & Hit Identification cluster_characterization In Vitro Characterization cluster_invivo In Vivo & Ex Vivo Evaluation HTS High-Throughput Screening (e.g., Thallium Flux Assay) Hit_ID Hit Identification (Potency & Efficacy) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (Thallium Flux or Electrophysiology) Hit_ID->Dose_Response Electrophysiology Electrophysiological Characterization (Mechanism of Inhibition) Dose_Response->Electrophysiology Selectivity Selectivity Profiling (vs. other Kir channels, hERG, etc.) Dose_Response->Selectivity PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Studies Selectivity->PK_PD Ex_Vivo Ex Vivo Tissue Analysis (e.g., brain slices, kidney tubules) PK_PD->Ex_Vivo In_Vivo_Model In Vivo Disease Model Testing Ex_Vivo->In_Vivo_Model

References

Application Notes and Protocols for VU6036720 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 is a groundbreaking pharmacological tool, identified as the first potent and selective in vitro inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1.[1][2][3] These channels, formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, are predominantly expressed in glial cells, particularly astrocytes, throughout the central nervous system, as well as in the kidney.[2][4][5][6][7] In the brain, Kir4.1/5.1 channels play a crucial role in potassium homeostasis by mediating spatial potassium buffering around active neurons and maintaining the negative resting membrane potential of glial cells.[4][6] Dysregulation of these channels has been implicated in various neurological disorders, including epilepsy, making them a compelling target for therapeutic intervention.[6]

These application notes provide a comprehensive guide for utilizing this compound in patch-clamp electrophysiology studies to investigate the function and pharmacology of Kir4.1/5.1 channels.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound, facilitating experimental design and data interpretation.

ParameterValueChannel SpecificityReference
IC50 0.24 µMHeteromeric Kir4.1/5.1[1][2][3]
Selectivity >40-foldOver homomeric Kir4.1 (IC50 > 10 µM)[1][3][8]
Mechanism of Action Pore BlockerBinds within the ion-conduction pathway[1][3][9]

Note: The IC50 value was determined in whole-cell patch-clamp recordings from HEK293 cells expressing Kir4.1/5.1 channels.[1] The potency of this compound is shifted by changes in extracellular potassium concentration, which is consistent with its pore-blocking mechanism.[1][3]

Signaling Pathway and Mechanism of Action

This compound directly inhibits the function of Kir4.1/5.1 channels. In astrocytes, these channels are fundamental for maintaining potassium homeostasis. Following neuronal activity, potassium ions (K⁺) accumulate in the extracellular space. Astrocytic Kir4.1/5.1 channels facilitate the uptake of this excess K⁺, a process known as spatial potassium buffering. This buffering is critical for maintaining normal neuronal excitability. By blocking these channels, this compound is expected to impair potassium clearance, leading to a depolarization of the glial membrane potential. This can have significant downstream effects on neuronal function.

Kir4_1_5_1_Inhibition cluster_astrocyte Astrocyte Neuronal Activity Neuronal Activity K_efflux K⁺ Efflux Neuronal Activity->K_efflux Extracellular_K ↑ Extracellular [K⁺] K_efflux->Extracellular_K Kir41_51 Kir4.1/5.1 Channel K_influx K⁺ Influx (Spatial Buffering) Kir41_51->K_influx Membrane_Potential Negative Resting Membrane Potential K_influx->Membrane_Potential Maintains Extracellular_K->Kir41_51 Activates This compound This compound This compound->Kir41_51 Inhibits (Pore Block)

Caption: Inhibition of astrocytic Kir4.1/5.1 channels by this compound.

Experimental Protocols

This section provides a detailed protocol for investigating the effects of this compound on Kir4.1/5.1 channels using whole-cell patch-clamp electrophysiology in cultured cells or acute brain slices.

Experimental Workflow

The general workflow for a patch-clamp experiment using this compound is outlined below.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Prepare_Solutions Prepare Internal and External Solutions Prepare_Cells Prepare Cell Culture or Acute Brain Slices Prepare_Solutions->Prepare_Cells Pull_Pipettes Pull and Polish Recording Pipettes Prepare_Cells->Pull_Pipettes Obtain_Seal Obtain GΩ Seal and Establish Whole-Cell Configuration Pull_Pipettes->Obtain_Seal Baseline Record Baseline Kir4.1/5.1 Currents Obtain_Seal->Baseline Apply_this compound Bath Apply this compound Baseline->Apply_this compound Record_Effect Record Effect of This compound on Currents Apply_this compound->Record_Effect Washout Washout and Record Recovery Record_Effect->Washout Analyze_Data Analyze Current Amplitude, Voltage-Dependence, etc. Record_Effect->Analyze_Data Dose_Response Generate Dose-Response Curve (optional) Analyze_Data->Dose_Response

Caption: General workflow for a patch-clamp experiment with this compound.
Materials and Reagents

  • This compound: Prepare a stock solution (e.g., 10-100 mM) in DMSO and store at -20°C.[10] Dilute to the final working concentration in the external solution on the day of the experiment.

  • Cell Culture or Brain Slices: HEK293 cells transfected with Kir4.1 and Kir5.1, or acute brain slices from an appropriate animal model.

  • External (Bath) Solution: (in mM): 135 NaCl, 5 KCl, 10 HEPES, 5 glucose, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH.[1]

  • Internal (Pipette) Solution: (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 Na-phosphocreatine, 4 MgATP, and 0.3 Na₂-GTP. Adjust pH to 7.2.[11]

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-6 MΩ.

  • Patch-Clamp Electrophysiology Setup: Including amplifier, digitizer, micromanipulator, perfusion system, and data acquisition software.

Protocol for Whole-Cell Patch-Clamp Recording
  • Preparation:

    • Prepare external and internal solutions as described above. Filter and degas the external solution.

    • For cell culture, plate cells on coverslips suitable for microscopy. For brain slices, prepare acute slices (e.g., 300-400 µm thick) using a vibratome and allow them to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.

    • Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a final resistance of 3-6 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells or a brain slice to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with oxygenated external solution at a rate of 1-2 mL/min.

    • Using a micromanipulator, approach a target cell with the patch pipette.

    • Apply gentle positive pressure to the pipette to keep the tip clean.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

    • Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

    • Switch to voltage-clamp mode and hold the cell at a desired potential (e.g., -80 mV).

  • Data Acquisition:

    • Record baseline Kir currents. A voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) is effective for characterizing the inwardly rectifying nature of the current.

    • After obtaining a stable baseline recording for several minutes, switch the perfusion to an external solution containing the desired concentration of this compound.

    • Record the current for a sufficient duration to allow the drug to reach equilibrium and exert its effect (typically 5-10 minutes).

    • To test for reversibility, switch the perfusion back to the control external solution and record the washout of the drug effect.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -120 mV) before, during, and after the application of this compound.

    • Calculate the percentage of inhibition caused by this compound.

    • If multiple concentrations are tested, construct a dose-response curve and calculate the IC50 value.

    • Analyze any changes in the current-voltage (I-V) relationship to further characterize the block.

Regarding KCC2

It is important to note that while the initial query included the K⁺-Cl⁻ cotransporter 2 (KCC2), the available scientific literature does not establish a direct interaction between this compound and KCC2. This compound is a selective inhibitor of the Kir4.1/5.1 potassium channel.[1][2][3] While both Kir4.1/5.1 and KCC2 are crucial for ion homeostasis in the central nervous system, they are distinct molecular entities with different functions. Kir4.1/5.1 is primarily involved in potassium buffering by glial cells, whereas KCC2 is a neuron-specific chloride extruder that is critical for establishing the hyperpolarizing nature of GABAergic inhibition.[5][7] Any observed effects of this compound on neuronal activity are most likely downstream consequences of its action on glial Kir4.1/5.1 channels and the resulting disruption of potassium homeostasis, rather than a direct effect on KCC2.

Conclusion

This compound is a valuable pharmacological agent for the study of Kir4.1/5.1 channels. The protocols and information provided here offer a framework for its application in patch-clamp electrophysiology, enabling researchers to further elucidate the physiological and pathophysiological roles of these important glial channels.

References

Application Notes and Protocols: VU6036720 in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of VU6036720, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel, in primary cell culture experiments. Given the predominant expression of Kir4.1 channels in astrocytes, the following protocols focus on primary astrocyte cultures and neuron-glia co-cultures to investigate the functional consequences of Kir4.1/5.1 channel inhibition in a physiologically relevant context.

Mechanism of Action of this compound

This compound acts as a pore blocker of the Kir4.1/5.1 channel.[1] Kir4.1-containing channels are crucial for spatial potassium (K+) buffering by astrocytes, a process that clears excess K+ from the extracellular space following neuronal activity.[1][2] By inhibiting Kir4.1/5.1, this compound is expected to depolarize astrocytes, impair K+ and glutamate uptake, and consequently increase neuronal excitability.[2][3]

cluster_Astrocyte Astrocyte cluster_Extracellular Extracellular Space Kir41_51 Kir4.1/5.1 Channel K_ion_in K+ Influx (Buffering) Kir41_51->K_ion_in Maintains K_ion_out Increased Extracellular K+ Kir41_51->K_ion_out Reduces K+ clearance Glutamate_out Increased Extracellular Glutamate Kir41_51->Glutamate_out Reduces glutamate clearance Membrane_Potential Hyperpolarized Membrane Potential K_ion_in->Membrane_Potential Contributes to Glutamate_Uptake Glutamate Uptake Membrane_Potential->Glutamate_Uptake Facilitates Neuron_Activity Neuronal Activity Neuron_Activity->K_ion_out Leads to Neuron_Excitability Increased Neuronal Excitability K_ion_out->Neuron_Excitability Causes Glutamate_out->Neuron_Excitability Causes This compound This compound This compound->Kir41_51 Blocks

Caption: Mechanism of this compound action on astrocytic Kir4.1/5.1 channels.

Quantitative Data

The following tables summarize the in vitro potency of this compound and the expected functional consequences of Kir4.1/5.1 inhibition in primary cells.

Table 1: In Vitro Potency of this compound

Target Cell Line Assay IC50 (µM) Selectivity Reference

| Kir4.1/5.1 | HEK-293 | Thallium Flux | 0.24 | >40-fold vs. Kir4.1 |[1] |

Table 2: Expected Effects of Kir4.1/5.1 Inhibition in Primary Cultures

Cell Type Parameter Expected Effect Rationale/Supporting Evidence
Primary Astrocyte Membrane Potential Depolarization Inhibition of K+ influx reduces hyperpolarizing current.[4]
Primary Astrocyte Extracellular K+ Buffering Decreased Reduced K+ clearance capacity.[3]
Primary Astrocyte Glutamate Uptake Decreased Astrocyte depolarization reduces the driving force for glutamate transporters.[2][3]
Primary Neuron (in co-culture) Firing Rate Increased Elevated extracellular K+ and glutamate lead to hyperexcitability.[5]

| Primary Neuron (in co-culture) | Synaptic Transmission | Potentiated | Increased ambient glutamate can enhance synaptic activity.[6] |

Experimental Protocols

Protocol 1: Primary Astrocyte Culture for Electrophysiology

This protocol describes the isolation and culture of primary astrocytes from neonatal mouse or rat cortices, adapted from established methods.[7][8]

Materials:

  • P0-P4 mouse or rat pups

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Phosphate-Buffered Saline (PBS), sterile

  • Poly-D-lysine or Poly-L-ornithine coated flasks and coverslips

  • Orbital shaker

Procedure:

  • Tissue Dissection: Euthanize pups according to approved institutional guidelines. Dissect cortices in ice-cold PBS, removing meninges.

  • Digestion: Mince tissue and incubate in Trypsin-EDTA with DNase I at 37°C for 15-20 minutes.

  • Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating: Centrifuge the cell suspension, resuspend in DMEM with 10% FBS and Penicillin-Streptomycin, and plate onto coated T-75 flasks.

  • Purification: After 7-10 days, when a confluent astrocyte monolayer has formed with microglia and oligodendrocyte precursor cells (OPCs) on top, purify the astrocytes by shaking the flasks on an orbital shaker. A pre-incubation with fresh media for 1-2 hours can help detach microglia. Shake at 180-200 rpm for 1-2 hours to remove microglia, then change the medium. Shake again at 240-250 rpm for 6-8 hours to remove OPCs.

  • Subculture: Wash the purified astrocyte monolayer with PBS and treat with Trypsin-EDTA to detach. Re-plate the astrocytes onto coated coverslips suitable for electrophysiology.

  • Maturation: Culture for an additional 7-14 days before recording to allow for astrocyte maturation.

Protocol 2: Whole-Cell Patch-Clamp Recording on Primary Astrocytes

This protocol outlines the procedure for recording Kir currents and membrane potential from primary astrocytes and assessing the effect of this compound.

start Start culture Prepare Primary Astrocyte Culture (Protocol 1) start->culture setup Prepare Patch-Clamp Rig and Solutions culture->setup patch Obtain Whole-Cell Configuration setup->patch record_baseline Record Baseline Membrane Potential and Kir Currents patch->record_baseline apply_vu Bath Apply This compound record_baseline->apply_vu record_post Record Post-Application Membrane Potential and Kir Currents apply_vu->record_post washout Washout this compound and Record Recovery record_post->washout analyze Analyze Data: - Change in Vm - % Inhibition of IKir washout->analyze end End analyze->end start Start culture Prepare Neuron-Glia Co-culture on MEA (Protocol 3) start->culture setup Place MEA in Recording System and Allow to Equilibrate culture->setup record_baseline Record Baseline Spontaneous Network Activity setup->record_baseline apply_vu Add this compound to the Culture Medium record_baseline->apply_vu record_post Record Network Activity at Different Time Points Post-Application apply_vu->record_post washout Perform Medium Change for Washout and Record record_post->washout analyze Analyze Data: - Mean Firing Rate - Burst Frequency - Network Synchrony washout->analyze end End analyze->end

References

Application Notes and Protocols for VU6036720 in Brain Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of VU6036720, a potent and selective inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels, in brain slice electrophysiology experiments.

Introduction

This compound is the first potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 (KCNJ10/KCNJ16) inward rectifier potassium channel.[1] These channels are predominantly expressed in astrocytes in the brain and play a critical role in maintaining potassium homeostasis, which is essential for normal neuronal function. By inhibiting Kir4.1/5.1, this compound serves as a valuable pharmacological tool to investigate the physiological roles of these channels in astrocytes and their impact on neuronal excitability, synaptic transmission, and glial-neuronal interactions. These protocols detail the preparation and application of this compound for electrophysiological recordings in acute brain slices.

Data Presentation

The following table summarizes the key quantitative data for this compound based on in vitro assays.

ParameterValueNotes
Target Heteromeric Kir4.1/5.1 inward rectifier potassium channel
IC₅₀ 0.24 μM[2]
Selectivity >40-fold selective over homomeric Kir4.1 channelsAlso shows high selectivity over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir4.2, Kir6.2/SUR1, and Kir7.1.[1]
Mechanism of Action Pore blockerReduces channel open-state probability and single-channel current amplitude.
Solubility Soluble in DMSO (e.g., 45 mg/mL)[3]
Molecular Weight 436.99 g/mol (hydrochloride)

Signaling Pathways and Experimental Workflow

Signaling Pathway of Kir4.1/5.1 Inhibition

In astrocytes, Kir4.1/5.1 channels are crucial for spatial potassium buffering, taking up excess K⁺ from the synaptic cleft following neuronal activity. This process is coupled with glutamate uptake via excitatory amino acid transporters (EAATs). Inhibition of Kir4.1/5.1 channels by this compound leads to a disruption of K⁺ homeostasis, causing an increase in extracellular K⁺ and glutamate levels, which in turn can enhance neuronal excitability.[4][5] Downstream signaling effects of Kir4.1 inhibition can include the activation of the Ras/Raf/MEK/ERK pathway and subsequent expression of Brain-Derived Neurotrophic Factor (BDNF).[4][6]

Kir4_1_Signaling cluster_neuron Presynaptic Neuron cluster_astrocyte Astrocyte ActionPotential Action Potential GlutamateRelease Glutamate Release ActionPotential->GlutamateRelease K_efflux_neuron K+ Efflux ActionPotential->K_efflux_neuron Extracellular_Glu ↑ Extracellular [Glu] GlutamateRelease->Extracellular_Glu Extracellular_K ↑ Extracellular [K+] K_efflux_neuron->Extracellular_K K_uptake K+ Uptake Extracellular_K->K_uptake Buffering Glu_uptake Glutamate Uptake Extracellular_Glu->Glu_uptake Kir41_51 Kir4.1/5.1 Channel Kir41_51->K_uptake BDNF_pathway Ras/Raf/MEK/ERK Pathway Kir41_51->BDNF_pathway inhibition leads to EAAT EAAT EAAT->Glu_uptake K_uptake->EAAT coupled to BDNF_expression ↑ BDNF Expression BDNF_pathway->BDNF_expression This compound This compound This compound->Kir41_51 inhibits

Caption: Mechanism of this compound action on astrocyte Kir4.1/5.1 channels.

Experimental Protocols

This section provides detailed methodologies for the use of this compound in acute brain slice electrophysiology.

I. Required Materials and Solutions

Equipment:

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, scalpel)

  • Stereo microscope

  • Upright microscope with DIC optics and infrared illumination

  • Patch-clamp amplifier and data acquisition system (e.g., Axon Instruments, Sutter Instrument)

  • Micromanipulators

  • Perfusion system

  • Carbogen gas tank (95% O₂, 5% CO₂)

  • Water bath

  • pH meter and osmometer

Reagents:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Reagents for artificial cerebrospinal fluid (aCSF) and internal solutions (NaCl, KCl, NaH₂PO₄, NaHCO₃, glucose, CaCl₂, MgSO₄, HEPES, K-Gluconate, ATP, GTP, etc.)

  • Sucrose or N-Methyl-D-glucamine (NMDG) for cutting solution

Solution Compositions:

SolutionComponentConcentration (mM)
Protective Cutting Solution (NMDG-based) NMDG92
KCl2.5
NaH₂PO₄1.25
NaHCO₃30
HEPES20
Glucose25
Thiourea2
Na-ascorbate5
Na-pyruvate3
CaCl₂0.5
MgSO₄10
Recording aCSF NaCl124
KCl2.5
NaH₂PO₄1.25
NaHCO₃24
Glucose12.5
CaCl₂2
MgSO₄2
K-Gluconate Internal Solution K-Gluconate135
KCl10
HEPES10
Mg-ATP4
Na-GTP0.3
EGTA0.2

Note: All solutions should be continuously bubbled with carbogen (95% O₂/5% CO₂). Adjust pH to 7.3-7.4 and osmolality to ~300-310 mOsm/kg.[7]

II. This compound Stock Solution Preparation
  • Calculate Amount: Based on a molecular weight of 436.99 g/mol for the hydrochloride salt, prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, weigh out 0.437 mg of this compound.

  • Dissolution: Dissolve the weighed this compound powder in high-quality, anhydrous DMSO.[3]

  • Aliquoting and Storage: Aliquot the stock solution into small volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[2]

III. Acute Brain Slice Preparation
  • Anesthesia and Perfusion: Deeply anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Perform transcardial perfusion with ice-cold, carbogenated NMDG protective cutting solution.

  • Brain Extraction: Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG solution.

  • Slicing: Mount the brain onto the vibratome stage. Submerge the brain in the ice-cold, carbogenated NMDG solution in the vibratome buffer tray. Cut coronal or sagittal slices at a desired thickness (typically 300-400 µm).

  • Recovery: Transfer the slices to a recovery chamber containing NMDG solution heated to 32-34°C for a brief period (e.g., 10-12 minutes).[7]

  • Incubation: After the initial recovery, transfer the slices to a holding chamber containing standard aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.

IV. Electrophysiological Recording
  • Slice Transfer: Place a single brain slice into the recording chamber on the microscope stage.

  • Perfusion: Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 mL/min. Maintain the bath temperature at 30-32°C.

  • Cell Identification: Using DIC/IR microscopy, identify target cells (e.g., astrocytes or neurons in a specific brain region like the hippocampus or cortex).

  • Patch-Clamp Recording:

    • Pull glass micropipettes to a resistance of 3-6 MΩ.

    • Fill the pipette with the appropriate internal solution (e.g., K-Gluconate based).

    • Approach the target cell and establish a gigaohm seal (>1 GΩ).

    • Rupture the membrane to achieve whole-cell configuration.

    • Record baseline activity in voltage-clamp or current-clamp mode.

V. Protocol for this compound Application (Bath Perfusion)
  • Prepare Working Solution: On the day of the experiment, dilute the 10 mM this compound DMSO stock solution into the recording aCSF to the desired final concentration. A typical starting concentration would be near the IC₅₀ (e.g., 0.3 µM). A range of concentrations (e.g., 0.1 µM to 10 µM) should be tested to establish a dose-response curve.

    • Important: Ensure the final DMSO concentration in the aCSF is low (≤0.1%) to avoid solvent effects. Prepare a vehicle control aCSF containing the same final concentration of DMSO.

  • Baseline Recording: Record stable baseline electrophysiological parameters (e.g., resting membrane potential, input resistance, evoked currents, or spontaneous activity) for at least 5-10 minutes.

  • Vehicle Application: Switch the perfusion to the vehicle control aCSF and record for 5-10 minutes to ensure the solvent has no effect on the recorded parameters.

  • This compound Application: Switch the perfusion to the aCSF containing this compound. Allow sufficient time for the drug to equilibrate in the chamber and exert its effect (typically 10-15 minutes).

  • Data Acquisition: Continuously record the cellular response during drug application.

  • Washout: Switch the perfusion back to the standard recording aCSF to wash out the drug and observe any reversal of the effect. The washout period should be at least 15-20 minutes.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalPrep 1. Anesthetize Animal & Transcardial Perfusion BrainExtract 2. Brain Extraction AnimalPrep->BrainExtract Slicing 3. Vibratome Slicing (300-400 µm) BrainExtract->Slicing Recovery 4. Slice Recovery & Incubation (>1 hour) Slicing->Recovery PlaceSlice 5. Transfer Slice to Recording Chamber Recovery->PlaceSlice PatchCell 6. Obtain Whole-Cell Patch-Clamp Recording PlaceSlice->PatchCell Baseline 7. Record Stable Baseline (5-10 min) PatchCell->Baseline DrugApp 8. Bath Apply this compound (10-15 min) Baseline->DrugApp Washout 9. Washout with aCSF (>15 min) DrugApp->Washout DataAcq 10. Data Acquisition Washout->DataAcq Analysis 11. Analyze Electrophysiological Parameters DataAcq->Analysis

Caption: Workflow for brain slice electrophysiology using this compound.

References

Application Notes and Protocols for Testing VU6036720 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 is a potent and selective inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1 (KCNJ10/KCNJ16).[1][2] This channel is a key regulator of potassium homeostasis in the brain and kidney, making it a potential therapeutic target for neurological and renal disorders.[1][2] this compound acts as a pore blocker, directly inhibiting the ion conduction pathway of the channel.[1][2] These application notes provide detailed protocols for in vitro models to assess the efficacy of this compound, utilizing cell-based assays.

Data Presentation

Table 1: Potency and Selectivity of this compound and its Precursor VU0493690

CompoundTargetAssay TypeIC50 (µM)SelectivityReference
This compound Kir4.1/5.1Thallium Flux0.24>40-fold vs. Kir4.1[1][2]
VU0493690Kir4.1/5.1Thallium Flux0.96>10-fold vs. Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, Kir3.1/3.4, Kir4.1, Kir4.2, Kir6.2/SUR1, Kir7.1[1]

Signaling Pathway and Mechanism of Action

This compound directly blocks the pore of the Kir4.1/5.1 channel, preventing the influx of potassium ions. This inhibition alters the cell membrane potential and can modulate various downstream cellular processes.

VU6036720_Mechanism_of_Action Mechanism of Action of this compound cluster_membrane Cell Membrane This compound This compound Kir41_51 Kir4.1/5.1 Channel Pore This compound->Kir41_51 Binds to and blocks the pore Intracellular Intracellular Space Kir41_51->Intracellular Block Pore Blockade Kir41_51->Block K_ion Potassium Ions (K+) Membrane Cell Membrane Extracellular Extracellular Space Extracellular->Kir41_51 K+ Influx Block->K_ion Prevents Influx

Caption: Mechanism of this compound pore blockade of the Kir4.1/5.1 channel.

Experimental Protocols

Cell Line Maintenance and Preparation

Objective: To maintain a stable cell line expressing the target ion channel for use in efficacy testing.

Materials:

  • HEK-293 (Human Embryonic Kidney 293) cell line stably expressing human Kir4.1 and Kir5.1 subunits.

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418) or other appropriate selection antibiotic

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Cell Culture: Culture the stable HEK-293 cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the appropriate concentration of the selection antibiotic (e.g., 500 µg/mL G418) to ensure the continued expression of the target channels.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, passage them. a. Aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS. c. Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until the cells detach. d. Neutralize the trypsin with fresh culture medium and gently pipette to create a single-cell suspension. e. Seed new culture flasks or plates at the desired density. For routine maintenance, a split ratio of 1:5 to 1:10 is recommended.

Primary Efficacy Assay: Thallium (Tl+) Flux Assay

Objective: To determine the potency (IC50) of this compound by measuring the inhibition of ion flux through the Kir4.1/5.1 channel in a high-throughput format.

Thallium_Flux_Assay_Workflow Thallium Flux Assay Workflow Start Start Plate_Cells Plate HEK-293-Kir4.1/5.1 cells in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight at 37°C Plate_Cells->Incubate_Overnight Load_Dye Load cells with a thallium-sensitive fluorescent dye Incubate_Overnight->Load_Dye Wash Wash to remove excess dye Load_Dye->Wash Add_Compound Add this compound or control Wash->Add_Compound Incubate_Compound Incubate for 20 minutes Add_Compound->Incubate_Compound Add_Stimulus Add Thallium Stimulus Buffer Incubate_Compound->Add_Stimulus Measure_Fluorescence Measure fluorescence intensity over time Add_Stimulus->Measure_Fluorescence Analyze_Data Analyze data to determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the thallium flux assay to measure this compound efficacy.

Materials:

  • HEK-293-Kir4.1/5.1 stable cell line

  • Black, clear-bottom 384-well plates

  • Thallium-sensitive fluorescent dye (e.g., Thallos-AM or FluoZin-2)

  • Pluronic F-127

  • Assay Buffer (HBSS with 20 mM HEPES, pH 7.3)

  • Thallium Stimulus Buffer (e.g., 125 mM NaHCO3, 1 mM MgSO4, 1.8 mM CaSO4, 5 mM glucose, 20 mM HEPES, and 1.8–6 mM Tl2SO4)

  • This compound

  • Positive control (e.g., 50 µM fluoxetine)

  • Negative control (e.g., 0.1% DMSO)

  • Fluorescence plate reader with kinetic read capabilities and automated liquid handling

Protocol:

  • Cell Plating: Seed the HEK-293-Kir4.1/5.1 cells into 384-well plates at a density of 20,000 cells per well in 20 µL of culture medium.[3] Incubate overnight.

  • Dye Loading: Prepare the dye loading solution containing the thallium-sensitive dye and Pluronic F-127 in Assay Buffer. Add 20 µL of the dye loading solution to each well and incubate for 1 hour at room temperature.[1][3]

  • Washing: Gently wash the cells with Assay Buffer to remove extracellular dye.[4]

  • Compound Addition: Add this compound at various concentrations (typically a 10-point dose-response curve) to the appropriate wells. Include wells with positive and negative controls.

  • Compound Incubation: Incubate the plate for 20 minutes at room temperature.[4]

  • Thallium Stimulation and Measurement: Place the plate in a fluorescence plate reader. Use the instrument's liquid handler to add 10 µL of Thallium Stimulus Buffer to each well while simultaneously initiating kinetic fluorescence readings (e.g., at 1 Hz for 4 minutes).[3][4]

  • Data Analysis: a. Calculate the rate of fluorescence increase for each well. b. Normalize the data to the positive and negative controls. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Confirmatory Assay: Whole-Cell Patch-Clamp Electrophysiology

Objective: To confirm the inhibitory effect of this compound on Kir4.1/5.1 channel currents and to further characterize its mechanism of action.

Materials:

  • HEK-293-Kir4.1/5.1 stable cell line

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH)

  • This compound

Protocol:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording: a. Mount the coverslip in the recording chamber and perfuse with extracellular solution. b. Approach a single cell with the patch pipette and form a giga-ohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Hold the cell at a holding potential of -80 mV. e. Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 1000 ms) to elicit both inward and outward currents.[5]

  • Compound Application: a. Record baseline currents in the absence of the compound. b. Perfuse the cell with the extracellular solution containing this compound at a desired concentration. c. Record currents in the presence of the compound until a steady-state block is achieved.

  • Data Analysis: a. Measure the current amplitude at a specific voltage (e.g., -120 mV for inward current) before and after compound application. b. Calculate the percentage of current inhibition. c. To determine the IC50, repeat the experiment with multiple concentrations of this compound and plot the percent inhibition against the compound concentration. Fit the data to a dose-response curve.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing VU6036720 Concentration for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the experimental concentration of VU6036720, a potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2][3] Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor that potently and selectively targets the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2][3] It functions as a pore blocker, binding within the ion-conduction pathway to inhibit channel activity.[1][3]

Q2: What is the reported IC50 of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for the human Kir4.1/5.1 channel is approximately 0.24 µM . This value was determined in HEK-293 cells stably expressing the channel.[1][2][3]

Q3: What is a good starting concentration for my specific cell type?

A3: While the IC50 in HEK-293 cells is 0.24 µM, the optimal concentration for your specific primary cell type (e.g., astrocytes, neurons, renal epithelial cells) may vary. It is recommended to perform a dose-response experiment starting with a broad range of concentrations, for example, from 10 nM to 10 µM, to determine the effective range for your experimental model.

Q4: How does this compound affect different cell types?

A4:

  • Astrocytes: Inhibition of Kir4.1/5.1 channels in astrocytes can lead to membrane depolarization. This has been linked to the activation of the Ras/Raf/MEK/ERK signaling pathway, resulting in increased expression of Brain-Derived Neurotrophic Factor (BDNF).[4][5][6][7]

  • Renal Epithelial Cells: In the distal convoluted tubule (DCT), Kir4.1/5.1 channels are crucial for potassium sensing and maintaining the basolateral membrane potential. Inhibition of these channels can lead to depolarization, an increase in intracellular chloride concentration, and subsequent inhibition of the Na-Cl cotransporter (NCC) activity.[8][9][10]

  • Neurons: While Kir4.1 is predominantly expressed in glial cells, its inhibition can indirectly affect neuronal activity by altering the extracellular potassium concentration and glutamate uptake by astrocytes.[5] This can lead to neuronal hyperexcitability.

Q5: How should I prepare and store this compound?

A5: For stock solutions, dissolve this compound in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. For experiments, prepare fresh dilutions from the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at expected concentrations 1. Concentration is too low: The IC50 in your cell type may be higher than the reported 0.24 µM. 2. Compound instability: Improper storage or handling may have degraded the compound. 3. Low target expression: Your cell type may not express sufficient levels of Kir4.1/5.1 channels. 4. Cell permeability issues: The compound may not be effectively entering the cells.1. Perform a dose-response curve with a wider and higher concentration range (e.g., up to 50 µM). 2. Prepare fresh stock solutions and dilutions for each experiment. 3. Verify Kir4.1 and Kir5.1 expression in your cells using techniques like qPCR or Western blotting. 4. While this compound is expected to be cell-permeable, consider increasing incubation time.
High levels of cell death observed 1. Concentration is too high: Exceeding the optimal concentration can lead to off-target effects and cytotoxicity. 2. Prolonged exposure: Continuous exposure may be toxic to some cell types. 3. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the toxic concentration range. 2. Conduct a time-course experiment to find the shortest effective incubation time. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control.
Inconsistent results between experiments 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media can affect the response. 2. Pipetting errors: Inaccurate serial dilutions can lead to significant variability. 3. Compound degradation: Repeated freeze-thaw cycles of the stock solution.1. Standardize all cell culture parameters. 2. Calibrate pipettes regularly and use fresh tips for each dilution. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and a Related Compound

CompoundTargetCell TypeAssayIC50Reference
This compound Kir4.1/5.1HEK-293Tl+ flux0.24 µM [1][2][3]
VU0134992Kir4.1HEK-293Whole-cell patch-clamp0.97 µM[11]
VU0134992Kir4.1/5.1HEK-293Whole-cell patch-clamp9 µM[11]

Signaling Pathways

Below are diagrams illustrating the signaling pathways affected by the inhibition of Kir4.1/5.1 channels in astrocytes and renal epithelial cells.

G cluster_astrocyte Astrocyte This compound This compound Kir41_51 Kir4.1/5.1 Channel This compound->Kir41_51 Inhibits Depolarization Membrane Depolarization Kir41_51->Depolarization Leads to Ras Ras Depolarization->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB BDNF BDNF Expression CREB->BDNF

Figure 1: Signaling pathway in astrocytes upon Kir4.1/5.1 inhibition by this compound.

G cluster_dct Distal Convoluted Tubule (DCT) Cell This compound This compound Kir41_51 Kir4.1/5.1 Channel (Basolateral) This compound->Kir41_51 Inhibits Depolarization Membrane Depolarization Kir41_51->Depolarization Leads to IntraCl Increased Intracellular [Cl-] Depolarization->IntraCl Results in WNK WNK Kinase IntraCl->WNK Inhibits SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Inhibits NCC NCC Activity (Apical) SPAK_OSR1->NCC Reduces Phosphorylation & Inhibits

Figure 2: Signaling pathway in renal DCT cells upon Kir4.1/5.1 inhibition by this compound.

Detailed Experimental Protocols

Protocol 1: Determination of IC50 of this compound in a New Cell Type (e.g., Primary Astrocytes)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Kir4.1/5.1 in a specific cell type using a functional assay. This protocol uses a thallium (Tl+) flux assay as an example.

Materials:

  • Primary astrocytes (or other cell type of interest)

  • This compound

  • DMSO (anhydrous)

  • Cell culture medium appropriate for the cell type

  • 96-well black-walled, clear-bottom plates

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

  • Stimulus buffer containing Tl+

  • Assay buffer

  • Fluorescence plate reader

Methodology:

  • Cell Seeding:

    • Seed primary astrocytes into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM). Prepare these dilutions in the assay buffer.

    • Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration) and a no-compound control.

  • Dye Loading:

    • On the day of the assay, remove the culture medium from the cells.

    • Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at room temperature, protected from light.

  • Compound Incubation:

    • After dye loading, carefully remove the dye solution.

    • Add the prepared this compound dilutions and controls to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Thallium Flux Assay:

    • Place the 96-well plate in a fluorescence plate reader capable of kinetic reads and automated liquid dispensing.

    • Set the plate reader to the appropriate excitation and emission wavelengths for the fluorescent dye.

    • Record a baseline fluorescence reading for a few seconds.

    • Dispense the stimulus buffer containing Tl+ into each well and immediately begin recording the fluorescence intensity over time (e.g., every second for 90 seconds).

  • Data Analysis:

    • For each well, calculate the rate of Tl+ influx, which is proportional to the initial slope of the fluorescence increase.

    • Normalize the data to the vehicle control (100% activity) and a positive control for complete inhibition (if available) or the highest concentration of this compound (0% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Load Cells with Fluorescent Dye A->C B Prepare Serial Dilutions of this compound D Incubate with This compound B->D C->D E Measure Fluorescence During Tl+ Addition D->E F Calculate Rate of Tl+ Influx E->F G Normalize Data and Plot Dose-Response Curve F->G H Determine IC50 G->H

Figure 3: Experimental workflow for determining the IC50 of this compound.
Protocol 2: Assessing Cytotoxicity of this compound

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on the target cell type.

Materials:

  • Target cells (e.g., primary astrocytes, neurons, or renal epithelial cells)

  • This compound

  • DMSO (anhydrous)

  • Cell culture medium

  • 96-well clear plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH cytotoxicity assay kit

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well clear plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium, similar to the IC50 determination protocol. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

    • Remove the old medium and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a duration relevant to your functional experiments (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay (MTT Example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

By following these guidelines and protocols, researchers can effectively optimize the use of this compound in their specific cellular models, leading to more reliable and reproducible experimental outcomes.

References

How to minimize off-target effects of VU6036720

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU6036720, a potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels. This guide provides troubleshooting advice and frequently asked questions to help researchers minimize and interpret potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a highly potent and selective inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel, with a reported IC50 of 0.24 μM.[1][2][3] It acts as a pore blocker, binding within the ion-conduction pathway of the channel.[1][2][3] This mechanism was suggested by experiments showing a 6.8-fold shift in the IC50 when the extracellular potassium ion concentration was elevated by 20 mM.[1][2][3]

Q2: What is the known selectivity profile of this compound?

This compound demonstrates high selectivity for the heteromeric Kir4.1/5.1 channel over the homomeric Kir4.1 channel (>40-fold).[1][3] It also shows at least 10-fold selectivity over ten other Kir channels.[1][3] However, a comprehensive screening panel against a broader range of ion channels, G-protein coupled receptors (GPCRs), kinases, and enzymes is not publicly available. Therefore, researchers should exercise caution and perform appropriate control experiments to rule out potential off-target effects in their specific experimental systems.

Q3: What are the limitations of using this compound in vivo?

Pharmacokinetic profiling of this compound has revealed high clearance and plasma protein binding.[1][2][3] These characteristics may limit its target engagement and efficacy in in vivo studies.[1][2][3] Consequently, this compound is primarily recommended for in vitro and ex vivo applications.[1][2][3]

Q4: How can I distinguish between on-target Kir4.1/5.1 inhibition and potential off-target effects?

Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:

  • Use a structurally unrelated Kir4.1/5.1 inhibitor: If a similar biological effect is observed with a different chemical scaffold that also targets Kir4.1/5.1, it strengthens the evidence for an on-target effect.

  • Employ negative controls: The use of cell lines or tissues known not to express Kir4.1 or Kir5.1 is crucial. If the experimental effect of this compound persists in these negative controls, it strongly suggests an off-target mechanism.

  • Genetic knockdown or knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of KCNJ10 (Kir4.1) or KCNJ16 (Kir5.1). The attenuation or disappearance of the this compound-induced effect in these modified systems would confirm on-target activity.

  • Dose-response analysis: On-target effects should manifest at concentrations consistent with the known IC50 of this compound for Kir4.1/5.1 (0.24 μM).[1][3] Off-target effects may occur at significantly higher or, in some cases, lower concentrations.

Troubleshooting Guides

Problem 1: I am observing an effect at a much higher concentration than the reported IC50 of this compound.

  • Possible Cause: This could indicate an off-target effect. At higher concentrations, the risk of this compound interacting with other proteins increases.

  • Troubleshooting Steps:

    • Confirm the dose-response relationship: Perform a full dose-response curve to determine the EC50/IC50 in your specific assay.

    • Refer to the negative control strategies in FAQ Q4: Use cells lacking the target channel to see if the effect persists at this higher concentration.

    • Consider a commercial off-target screening panel: Services like those offered by Reaction Biology or WuXi AppTec can provide data on the interaction of this compound with a wide range of common off-targets.[4][5]

Problem 2: My results are inconsistent across experiments.

  • Possible Cause: Inconsistent results can arise from various factors, including compound stability, cell passage number, and experimental conditions.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions: this compound solutions should be prepared fresh for each experiment to avoid degradation.

    • Standardize cell culture conditions: Ensure consistent cell passage numbers, confluency, and media composition between experiments.

    • Verify Kir4.1/5.1 expression: Regularly check the expression levels of the target channels in your cell line, as this can change with prolonged culture.

    • Include positive and negative controls in every experiment: A known Kir4.1/5.1 inhibitor (if available and structurally distinct) or a vehicle control should be used consistently.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetIC50 (μM)Selectivity vs. Kir4.1/5.1Reference
Kir4.1/5.1 0.24 - [1][3]
Kir4.1>10>40-fold[1]
Other Kir Channels (10 tested)->10-fold[1][3]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Activity

This protocol is adapted from the characterization of this compound.[2]

  • Cell Preparation: Use HEK293 cells stably expressing heteromeric Kir4.1/5.1 channels.

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

    • Internal solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, pH 7.3 with KOH.

    • External solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, pH 7.4 with KOH.

  • Recording:

    • Establish a whole-cell configuration.

    • Hold cells at a potential of -75 mV.

    • Apply voltage ramps or steps to elicit Kir currents. A typical protocol is a 200-millisecond step from -120 mV to +120 mV.

    • Perfuse with the external solution containing various concentrations of this compound.

    • Measure the reduction in current amplitude to determine the IC50.

Protocol 2: Thallium Flux Assay for High-Throughput Screening of Kir4.1/5.1 Inhibition

This method is based on the assay used for the discovery of this compound.[2]

  • Cell Preparation: Plate HEK293 cells stably expressing Kir4.1/5.1 in 384-well plates.

  • Dye Loading: Load cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Compound Addition: Add this compound or control compounds to the wells and incubate.

  • Thallium Stimulation: Add a stimulus buffer containing thallium sulfate.

  • Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader. Inhibition of Kir4.1/5.1 will result in a reduced rate of fluorescence increase.

Mandatory Visualizations

experimental_workflow cluster_prep Experimental Preparation cluster_experiment Experiment Execution cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion cell_prep Prepare Kir4.1/5.1-expressing cells dose_response Perform Dose-Response Assay (e.g., Patch-Clamp or Tl+ Flux) cell_prep->dose_response neg_control Negative Control: Test on cells lacking Kir4.1/5.1 cell_prep->neg_control struct_unrelated Comparative Control: Test with structurally unrelated inhibitor cell_prep->struct_unrelated compound_prep Prepare fresh this compound solutions compound_prep->dose_response compound_prep->neg_control compound_prep->struct_unrelated analyze_data Analyze Data: Calculate IC50/EC50 dose_response->analyze_data compare_results Compare results from all experimental arms neg_control->compare_results struct_unrelated->compare_results analyze_data->compare_results on_target Conclusion: On-Target Effect Confirmed compare_results->on_target Effect absent in controls and consistent across inhibitors off_target Conclusion: Potential Off-Target Effect Identified compare_results->off_target Effect persists in controls or differs from other inhibitors

Caption: Workflow for distinguishing on-target vs. off-target effects.

troubleshooting_flowchart cluster_high_conc High Concentration Troubleshooting cluster_inconsistent Inconsistency Troubleshooting start Unexpected Experimental Result is_high_conc Is the effect only seen at [this compound] >> 0.24 µM? start->is_high_conc is_inconsistent Are the results inconsistent between experiments? is_high_conc->is_inconsistent No run_neg_control Run negative controls (cells without target) is_high_conc->run_neg_control Yes fresh_solutions Prepare fresh stock solutions is_inconsistent->fresh_solutions Yes end Problem Resolved / Understood is_inconsistent->end No off_target_screen Consider off-target screening panel run_neg_control->off_target_screen off_target_screen->end standardize_cells Standardize cell culture (passage, confluency) fresh_solutions->standardize_cells verify_expression Verify target expression standardize_cells->verify_expression verify_expression->end

Caption: Troubleshooting flowchart for unexpected this compound results.

References

Addressing VU6036720 instability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6036720. Our aim is to help you address potential instability issues in culture media and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2][3][4] It inhibits the activity of these channels by reducing the channel open-state probability and the single-channel current amplitude.[1][5][6] this compound is a valuable tool for studying the physiological roles of Kir4.1/5.1 channels in the brain and kidney.[3][7]

Q2: What are the solubility properties of this compound?

The solubility of this compound can vary depending on the solvent. It is generally soluble in DMSO, and slightly soluble in water and acetonitrile.[8] When preparing stock solutions, it is recommended to use DMSO.[6]

Q3: What is the recommended storage condition for this compound and its stock solutions?

Solid this compound should be stored at -20°C for long-term stability (≥ 4 years).[8] Stock solutions in DMSO can be stored at -80°C for up to a year.[3][6][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide: this compound Precipitation in Culture Media

One of the most common challenges when working with small molecules in cell culture is precipitation, which can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your culture media.

Problem 1: I observed a precipitate immediately after adding my this compound stock solution to the culture medium.

This is a frequent issue known as "solvent shock," where a compound that is highly soluble in an organic solvent (like DMSO) rapidly precipitates when introduced into an aqueous environment like culture media.[9][10]

  • Cause A: High concentration of DMSO in the final culture medium.

    • Solution: Ensure the final concentration of DMSO in your culture medium is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and increase the likelihood of precipitation.

  • Cause B: Rapid addition of the stock solution.

    • Solution: Add the this compound stock solution drop-wise to the pre-warmed culture medium while gently swirling.[10] This gradual dilution helps to prevent a sudden change in solvent concentration.

  • Cause C: The final concentration of this compound exceeds its solubility limit in the media.

    • Solution: Determine the maximum soluble concentration of this compound in your specific culture medium by performing a solubility test.

Problem 2: The culture medium with this compound appeared clear initially but became cloudy or showed a precipitate after some time in the incubator.

Delayed precipitation can occur due to interactions between this compound and components of the culture medium over time, or changes in the media's physicochemical properties.[9]

  • Cause A: Interaction with media components.

    • Solution: Some components in serum or other media supplements can interact with the compound. Consider using a serum-free medium or reducing the serum concentration if your experimental design allows. Additionally, some media components like salts can precipitate over time.[11][12]

  • Cause B: pH shift in the culture medium.

    • Solution: Cellular metabolism can cause the pH of the culture medium to change, which can affect the solubility of this compound.[9] Ensure your medium is adequately buffered and monitor the pH, especially in long-term experiments.

  • Cause C: Evaporation of the culture medium.

    • Solution: Evaporation can increase the concentration of all components in the medium, potentially exceeding the solubility limit of this compound.[10][11] Ensure proper humidification in your incubator and use appropriate culture vessels with tight-fitting lids.

Problem 3: How can I confirm that the precipitate is this compound?

While visual inspection is a first step, it's not definitive.

  • Solution: To confirm the identity of the precipitate, you can perform analytical techniques such as High-Performance Liquid Chromatography (HPLC). This would involve isolating the precipitate, re-dissolving it in a suitable organic solvent, and analyzing it.[9]

Data Presentation

Table 1: this compound Properties

PropertyValueReference
Target Heteromeric Kir4.1/5.1 inward rectifier potassium channels[1][2][3]
IC50 0.24 µM[2][3][7]
Molecular Weight 436.93 g/mol [6]
Solubility Soluble in DMSO, Slightly soluble in water and acetonitrile[8]
Storage (Solid) -20°C[8]
Storage (Stock Solution) -80°C[3][6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in high-purity DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication.[6]

  • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Dilution of this compound into Culture Medium

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in the media.

  • Add the calculated volume of the stock solution drop-wise to the pre-warmed media while gently swirling the media.[10]

  • Visually inspect the medium for any signs of precipitation immediately after adding the compound and before adding it to the cells.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for Cell Culture cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application to Cells weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock store->thaw prewarm Pre-warm Media add Add Stock to Media (Drop-wise) prewarm->add thaw->add inspect Inspect for Precipitation add->inspect apply Add to Cell Culture inspect->apply If Clear troubleshoot Troubleshoot (Refer to Guide) inspect->troubleshoot If Precipitate incubate Incubate apply->incubate

Caption: Workflow for preparing and applying this compound in cell culture experiments.

signaling_pathway Simplified Signaling Pathway of Kir4.1/5.1 Inhibition by this compound This compound This compound Kir41_51 Kir4.1/5.1 Channel This compound->Kir41_51 Inhibits K_ion_flow K+ Ion Influx Kir41_51->K_ion_flow Mediates Membrane_Potential Membrane Hyperpolarization K_ion_flow->Membrane_Potential Leads to Cellular_Function Cellular Function (e.g., Neuronal Excitability) Membrane_Potential->Cellular_Function Regulates

References

Technical Support Center: Troubleshooting In Vivo Experiments with VU6036720

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with VU6036720 in in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo experiment with this compound is not showing any effect. What are the common reasons for this?

Several factors could contribute to the lack of efficacy of this compound in your in vivo study. The most likely culprits are related to the compound's known pharmacokinetic properties.[1][2][3] Specifically, high plasma clearance and high plasma protein binding can prevent the compound from reaching its target, the heteromeric Kir4.1/5.1 inward rectifier potassium channels, at a sufficient concentration to exert a pharmacological effect.[1][2][3] Additionally, this compound has very low oral bioavailability (1.3% in mice), so if you are administering it orally, it is unlikely to be absorbed effectively.[1]

Q2: I am using a standard vehicle for my in vivo experiments. Could the formulation be the issue?

Yes, the formulation is critical, especially given the solubility profile of this compound. It is soluble in DMSO but only slightly soluble in water and acetonitrile.[4] An improper formulation can lead to precipitation of the compound upon administration, drastically reducing the amount of drug available to be absorbed and distributed to the target tissues. For intravenous administration in mice, a formulation of ethanol:PEG400:saline (10:70:20 v/v/v) has been used.[1] For oral gavage, 10% Tween 80 in water has been tried.[1] However, even with these formulations, the inherent pharmacokinetic challenges of the molecule remain.

Q3: What is the mechanism of action of this compound, and how does that relate to its in vivo activity?

This compound is a potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels, with an IC50 of 0.24 µM.[2][4][5] It acts as a pore blocker, binding within the ion-conduction pathway of the channel.[1][2][3] This inhibition reduces the channel's open-state probability and single-channel current amplitude.[1][2][3] These channels are crucial for potassium homeostasis in the brain and kidney.[1][2] The lack of in vivo activity is not due to its mechanism of action but rather its inability to reach these channels at a therapeutic concentration for a sustained period.[1][2][3]

Q4: Are there any known issues with the stability of this compound?

This compound is a stable compound. As a solid, it can be stored at -20°C for at least four years.[4] In a solvent like DMSO, stock solutions can be stored at -80°C for at least a year.[6] Therefore, degradation of the compound is an unlikely reason for a failed in vivo experiment, provided it has been stored correctly.

Q5: Should I increase the dose of this compound to see an effect?

While increasing the dose might seem like a straightforward solution, it may not overcome the fundamental pharmacokinetic limitations of this compound. High doses (30 and 100 mg/kg) administered orally to mice still failed to produce a diuretic effect consistent with Kir4.1/5.1 inhibition in the kidney.[1][4] This suggests that simply increasing the dose may not lead to sufficient target engagement. Furthermore, higher doses could lead to off-target effects or toxicity. This compound does inhibit the hERG channel (Kv11.1) with an IC50 of 6.4 µM, which is a consideration for potential cardiac side effects at higher concentrations.[4]

Quantitative Data Summary

ParameterValueSpeciesAdministration RouteSource
IC50 (Kir4.1/5.1) 0.24 µM-In vitro[2][4][5]
IC50 (Kir4.1) >10 µM-In vitro[4]
IC50 (hERG) 6.4 µM-In vitro[4]
Oral Bioavailability 1.3%MouseOral[1]
Plasma Clearance 124 ml/min/kgMouseIntravenous[1]
Solubility Soluble in DMSO, Slightly soluble in water and acetonitrile--[4]
Stability (Solid) ≥ 4 years at -20°C--[4]
Stability (in DMSO) ≥ 1 year at -80°C--[6]

Experimental Protocols

Formulation for Intravenous (IV) Administration in Mice

This protocol is based on a published study that successfully administered this compound intravenously to mice.[1]

Materials:

  • This compound hydrochloride

  • Ethanol (200 proof)

  • PEG400 (Polyethylene glycol 400)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound hydrochloride in a sterile microcentrifuge tube.

  • Prepare the vehicle by mixing ethanol, PEG400, and saline in a 10:70:20 volume-to-volume ratio. For example, to prepare 1 ml of vehicle, mix 100 µl of ethanol, 700 µl of PEG400, and 200 µl of saline.

  • Add the vehicle to the this compound powder to achieve the desired final concentration.

  • Vortex the mixture thoroughly until the compound is completely dissolved. If necessary, sonicate briefly to aid dissolution.

  • Visually inspect the solution to ensure there is no precipitate before administration.

  • Administer the solution to the mice via the desired intravenous route (e.g., tail vein injection).

Visualizations

Kir41_51_Signaling_Pathway cluster_astrocyte Astrocyte Membrane Neuronal_Activity Neuronal Activity K_efflux K+ Efflux Neuronal_Activity->K_efflux Extracellular_K Increased Extracellular [K+] K_efflux->Extracellular_K Kir41_51 Kir4.1/5.1 Channel Extracellular_K->Kir41_51 Activates K_influx K+ Influx (Buffering) Kir41_51->K_influx Homeostasis K+ Homeostasis K_influx->Homeostasis This compound This compound This compound->Kir41_51 Inhibits

Caption: Role of Kir4.1/5.1 in Potassium Homeostasis and Inhibition by this compound.

In_Vivo_Workflow Start Start: In Vivo Experiment Formulation Prepare this compound Formulation (e.g., 10:70:20 EtOH:PEG400:Saline) Start->Formulation Administration Administer to Animal Model (e.g., IV injection) Formulation->Administration PK_Sampling Pharmacokinetic Sampling (Blood Collection at Time Points) Administration->PK_Sampling PD_Assay Pharmacodynamic Assay (e.g., Renal Clearance, Behavioral Test) Administration->PD_Assay Analysis LC-MS/MS for Drug Concentration and Analysis of PD Endpoint PK_Sampling->Analysis PD_Assay->Analysis Results Evaluate Results: Target Engagement? Efficacy? Analysis->Results End End of Experiment Results->End

Caption: General workflow for an in vivo study with this compound.

Troubleshooting_Flowchart Start No In Vivo Effect Observed Check_Route Was administration oral? Start->Check_Route Oral_Issue High probability of failure due to very low oral bioavailability (1.3%). Consider IV administration. Check_Route->Oral_Issue Yes Check_Formulation Was the formulation appropriate? (e.g., clear solution) Check_Route->Check_Formulation No (IV) Formulation_Issue Poor solubility may prevent absorption. Use appropriate solubilizing vehicle (e.g., EtOH:PEG400:Saline for IV). Check_Formulation->Formulation_Issue No Check_PK Have you confirmed drug exposure (plasma concentration)? Check_Formulation->Check_PK Yes PK_Issue Compound has high clearance and high plasma protein binding. Target engagement may be insufficient. Check_PK->PK_Issue No Consider_Alternatives This compound is an excellent in vitro tool. For in vivo studies, consider analogs with improved PK properties. Check_PK->Consider_Alternatives Yes PK_Issue->Consider_Alternatives

Caption: Troubleshooting flowchart for lack of in vivo effect with this compound.

References

Technical Support Center: VU6036720 & High Plasma Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high plasma protein binding (PPB) of VU6036720, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.

Understanding the Challenge: The Impact of High Plasma Protein Binding

High plasma protein binding is a critical obstacle in drug development, as it can significantly limit a compound's free concentration in circulation. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body. For this compound, its high clearance and high plasma protein binding have been identified as key factors that may prevent its engagement with the Kir4.1/5.1 channel in vivo.[1][2][3]

Troubleshooting Guides

This section provides actionable guidance for researchers encountering issues related to the high plasma protein binding of this compound in their experiments.

Issue 1: Poor In Vivo Efficacy Despite High In Vitro Potency

Question: My experiments show that this compound is a highly potent inhibitor of Kir4.1/5.1 in vitro, but I am not observing the expected pharmacological effect in my in vivo models. What could be the reason for this discrepancy?

Answer: The lack of in vivo efficacy, despite excellent in vitro potency, is a common challenge for compounds with high plasma protein binding and rapid clearance.[1][3] The high PPB of this compound restricts the concentration of the free, active compound at the target site.

Troubleshooting Steps:

  • Quantify Plasma Protein Binding: The first step is to determine the extent of plasma protein binding in the plasma of the animal species used in your in vivo studies. The equilibrium dialysis method is the gold standard for this measurement.

  • Determine Free Drug Concentration: Based on the PPB data, calculate the unbound fraction (fu) of this compound in plasma. This will provide an estimate of the concentration of the drug that is available to interact with the Kir4.1/5.1 channel.

  • Consider Medicinal Chemistry Approaches: If the free fraction is too low to be effective, chemical modification of the this compound scaffold may be necessary to reduce its affinity for plasma proteins. Strategies include:

    • Reducing Lipophilicity: High lipophilicity is often correlated with high plasma protein binding. Modifying the structure to decrease its lipophilicity (logP) can reduce PPB.

    • Modulating Ionization (pKa): Altering the acidic or basic properties of the molecule can influence its interaction with plasma proteins, particularly albumin.[4]

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to identify the structural features that contribute to high PPB. This can guide the design of new compounds with improved pharmacokinetic properties.[4]

  • Explore Co-administration Strategies: In some cases, co-administering a "decoy" drug that competes for the same binding sites on plasma proteins can increase the free fraction of the primary compound.[5]

Issue 2: Difficulty in Obtaining Accurate and Reproducible Plasma Protein Binding Data

Question: I am trying to measure the plasma protein binding of this compound using equilibrium dialysis, but my results are inconsistent. What are the common pitfalls and how can I improve my assay?

Answer: Obtaining accurate and reproducible PPB data, especially for highly bound compounds, requires careful attention to experimental details.

Troubleshooting Steps:

  • Ensure Equilibrium is Reached: It is crucial to incubate the dialysis apparatus for a sufficient amount of time to allow the free drug to reach equilibrium between the plasma and buffer compartments. The time to reach equilibrium should be determined experimentally for each compound.

  • Control for Nonspecific Binding: Highly lipophilic compounds can bind to the dialysis membrane and other components of the apparatus, leading to an overestimation of PPB. It is important to assess and control for nonspecific binding.

  • Maintain pH and Temperature: The binding of drugs to plasma proteins can be sensitive to changes in pH and temperature. Ensure that the pH of the buffer is maintained at physiological levels (pH 7.4) and that the incubation is performed at 37°C.

  • Use High-Quality Plasma: The composition of plasma can affect drug binding. Use fresh, high-quality plasma and be aware of potential differences between species.

  • Validate the Analytical Method: The method used to quantify the drug in the plasma and buffer compartments (e.g., LC-MS/MS) should be validated for accuracy, precision, and linearity in the relevant matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its plasma protein binding a concern?

A1: this compound is the first potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel, with an IC50 of 0.24 µM.[1][2] Its high plasma protein binding is a significant concern because it limits the concentration of the free, pharmacologically active form of the drug in the bloodstream, which may prevent it from reaching its target and exerting a therapeutic effect in vivo.[3]

Q2: What are the known pharmacokinetic properties of this compound?

A2: The pharmacokinetic parameters of this compound have been determined in mice. The compound exhibits high clearance and a relatively short half-life.

ParameterValue
Clearance (CLp) 124 mL/min/kg
Half-life (t1/2) 0.68 hours
Volume of Distribution (Vss) 6.00 L/kg
AUC (1 mg/kg, IV) 129 hr*ng/mL
Solubility Soluble in DMSO; Slightly soluble in acetonitrile and water

Data from McClenahan et al., 2022. Molecular Pharmacology.

Q3: What are the primary plasma proteins that drugs bind to?

A3: The most common blood proteins that drugs bind to are human serum albumin (HSA), α1-acid glycoprotein (AAG), lipoproteins, and globulins. Acidic and neutral drugs primarily bind to albumin, while basic drugs often bind to AAG.

Q4: How can I reduce the plasma protein binding of my compound?

A4: Reducing plasma protein binding typically involves medicinal chemistry efforts to modify the physicochemical properties of the compound. Key strategies include:

  • Decreasing Lipophilicity (logP): There is often a strong correlation between high logP and high PPB.

  • Altering pKa: Modifying the ionization state of the compound can reduce its affinity for plasma proteins.

  • Introducing Polar Functional Groups: Adding polar groups can increase the hydrophilicity of a molecule and decrease its binding to hydrophobic pockets on plasma proteins.

  • Blocking Metabolic Soft Spots: If a compound is rapidly metabolized, this can sometimes be linked to the same properties that drive high PPB.

Q5: Are there any analogs of this compound with improved plasma protein binding?

A5: To date, there are no published reports of specific analogs of this compound that have been intentionally designed and synthesized to overcome its high plasma protein binding. The initial optimization of the lead compound, VU0493690, focused on improving potency and selectivity for the Kir4.1/5.1 channel, which led to the discovery of this compound.[1][3] Further medicinal chemistry efforts would be required to address the pharmacokinetic liabilities of this compound.

Experimental Protocols

Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis

This protocol provides a general framework for determining the plasma protein binding of a test compound using the equilibrium dialysis method.

Materials:

  • 96-well equilibrium dialysis apparatus

  • Dialysis membrane with an appropriate molecular weight cutoff (e.g., 5-10 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Control plasma from the desired species (e.g., human, mouse, rat)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Incubator with orbital shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the Dialysis Unit: Hydrate the dialysis membranes according to the manufacturer's instructions and assemble the dialysis unit.

  • Prepare Samples: Spike the control plasma with the test compound to the desired final concentration. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤1%) to avoid effects on protein binding.

  • Load the Dialysis Unit: Add the spiked plasma to the donor chamber and an equal volume of PBS to the receiver chamber of each well.

  • Incubation: Seal the plate and incubate at 37°C with gentle shaking for a predetermined time to reach equilibrium. The optimal incubation time should be determined experimentally for each compound.

  • Sample Collection: After incubation, collect aliquots from both the plasma (donor) and buffer (receiver) chambers.

  • Sample Analysis: Determine the concentration of the test compound in the aliquots from both chambers using a validated LC-MS/MS method.

  • Calculate Fraction Unbound: The fraction unbound (fu) is calculated using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) The percentage of plasma protein binding (%PPB) is then calculated as: %PPB = (1 - fu) * 100

Visualizations

Signaling Pathways and Experimental Workflows

Figure 1. Impact of High Plasma Protein Binding on Drug Availability cluster_bloodstream Bloodstream cluster_target Target Tissue Drug (Total) Drug (Total) Free Drug Free Drug Drug (Total)->Free Drug Equilibrium Bound Drug Bound Drug Drug (Total)->Bound Drug Equilibrium Free Drug->Bound Drug Target Receptor Target Receptor Free Drug->Target Receptor Distribution Bound Drug->Target Receptor Cannot Distribute Plasma Proteins Plasma Proteins Plasma Proteins->Bound Drug Pharmacological Effect Pharmacological Effect Target Receptor->Pharmacological Effect

Caption: Impact of High Plasma Protein Binding on Drug Availability.

Figure 2. Equilibrium Dialysis Workflow Start Start Prepare Dialysis Unit Prepare Dialysis Unit Start->Prepare Dialysis Unit Spike Plasma with Compound Spike Plasma with Compound Prepare Dialysis Unit->Spike Plasma with Compound Load Plasma and Buffer Load Plasma and Buffer Spike Plasma with Compound->Load Plasma and Buffer Incubate at 37°C Incubate at 37°C Load Plasma and Buffer->Incubate at 37°C Collect Samples Collect Samples Incubate at 37°C->Collect Samples LC-MS/MS Analysis LC-MS/MS Analysis Collect Samples->LC-MS/MS Analysis Calculate %PPB Calculate %PPB LC-MS/MS Analysis->Calculate %PPB End End Calculate %PPB->End

Caption: Workflow for Equilibrium Dialysis Assay.

Figure 3. Strategies to Overcome High PPB cluster_medchem Medicinal Chemistry High PPB Compound High PPB Compound Medicinal Chemistry Medicinal Chemistry High PPB Compound->Medicinal Chemistry Formulation Strategies Formulation Strategies High PPB Compound->Formulation Strategies Co-administration Co-administration High PPB Compound->Co-administration Reduce Lipophilicity Reduce Lipophilicity Modulate pKa Modulate pKa Introduce Polar Groups Introduce Polar Groups Improved Compound Improved Compound Reduce Lipophilicity->Improved Compound Modulate pKa->Improved Compound Introduce Polar Groups->Improved Compound

Caption: Strategies to Mitigate High Plasma Protein Binding.

References

Strategies to improve the in vivo stability of VU6036720

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of VU6036720, a potent in vitro inhibitor of the heteromeric Kir4.1/5.1 potassium channel.

Troubleshooting Guides

Issue: Poor In Vivo Efficacy Despite High In Vitro Potency

Question: My in vivo experiments with this compound are not showing the expected efficacy (e.g., no diuretic response in renal studies) despite its sub-micromolar IC50 in vitro. What could be the underlying cause?

Answer:

The primary reason for the discrepancy between in vitro potency and in vivo efficacy of this compound is its unfavorable pharmacokinetic profile.[1] Drug metabolism and pharmacokinetic (DMPK) profiling has revealed that this compound exhibits high plasma clearance and significant plasma protein binding, which collectively prevent the compound from reaching and engaging its target, the Kir4.1/5.1 channel, in vivo at sufficient concentrations and for an adequate duration.[1][2][3]

Troubleshooting Steps:

  • Verify In Vitro Potency: Ensure that the in vitro potency of your batch of this compound is consistent with reported values (IC50 ≈ 0.24 µM for Kir4.1/5.1).[1]

  • Assess Pharmacokinetics: If possible, conduct a pilot pharmacokinetic study in your animal model to determine the plasma concentration of this compound over time. This will provide direct evidence of its exposure.

  • Consider Formulation: While this compound's intrinsic properties are the main issue, ensure your formulation is optimal for the route of administration to maximize absorption.

  • Explore Analogs: The development of this compound analogs with improved DMPK properties is the most promising strategy. Consider synthesizing or obtaining analogs with modifications aimed at reducing metabolic clearance and plasma protein binding.

Frequently Asked Questions (FAQs)

Pharmacokinetics & Metabolism

Q1: What are the known pharmacokinetic parameters for this compound in mice?

A1: Pharmacokinetic studies in mice following a 1 mg/kg intravenous (IV) dose have revealed the following parameters:

ParameterValueUnitReference
Plasma Clearance (CLp)124mL/min/kg[2]
Half-life (t1/2)0.68hr[2]
Volume of Distribution (Vss)6.00L/kg[2]
Area Under the Curve (AUC)129hr*ng/mL[2]

These data indicate that this compound is rapidly cleared from circulation.[2]

Q2: What are the primary metabolic liabilities of this compound?

A2: While specific metabolite identification studies for this compound are ongoing, benzenesulfonamide-containing compounds are susceptible to several metabolic transformations. Likely metabolic "hot spots" on the this compound scaffold include:

  • Oxidation of the aromatic rings: The unsubstituted phenyl ring and the fluoro- and chloro-substituted phenyl ring are potential sites for hydroxylation by cytochrome P450 enzymes.

  • N-dealkylation: The piperazine ring system contains several nitrogen atoms that could be subject to enzymatic dealkylation.

  • Oxidation of the methyl group: The methyl group on the piperazine ring is a potential site for oxidation.

Q3: What are general strategies to improve the in vivo stability of this compound?

A3: To address the high clearance of this compound, the following medicinal chemistry strategies can be employed to "harden" the molecule against metabolism:

  • Blocking Metabolic Hot Spots:

    • Aromatic Rings: Introduction of metabolically stable groups (e.g., fluorine, chlorine, or a nitrile) at positions susceptible to oxidation can prevent hydroxylation.

    • N-Alkyl Groups: Replacing the N-benzyl group with a more metabolically stable group or incorporating steric hindrance near the nitrogen atoms can reduce N-dealkylation.

  • Bioisosteric Replacement: Replace metabolically labile moieties with bioisosteres that retain the desired pharmacological activity but are more resistant to metabolism. For example, replacing a phenyl ring with a pyridine or other heterocyclic ring can alter the metabolic profile.

  • Reduce Lipophilicity: High lipophilicity can sometimes be associated with increased metabolic clearance. Modifying the structure to reduce the logP may improve the pharmacokinetic profile.

Experimental Design & Protocols

Q4: How can I set up an in vivo pharmacokinetic study for this compound or its analogs in mice?

A4: Below is a detailed methodology for a typical in vivo pharmacokinetic study in mice, based on published protocols.

Experimental Protocol: Mouse In Vivo Pharmacokinetic Study

1. Animal Model:

  • Species: C57BL/6 mice (male, 10 weeks old).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing:

  • Formulation:

    • Intravenous (IV): Dissolve this compound in a vehicle such as ethanol:PEG400:saline (10:70:20 v/v/v).

    • Oral (PO): Suspend this compound in a vehicle such as 10% Tween 80 in water.

  • Dose Administration:

    • IV: Administer a single 1 mg/kg dose via the tail vein.

    • PO: Administer a single 10 mg/kg dose via oral gavage.

3. Blood Sampling:

  • Time Points: Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Collection Method: Collect blood (approximately 30-50 µL) from the submandibular vein or other appropriate site into heparinized capillary tubes at each time point.

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

4. Bioanalysis:

  • Method: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as clearance (CLp), half-life (t1/2), volume of distribution (Vss), and area under the curve (AUC).

Q5: How is plasma protein binding assessed?

A5: Plasma protein binding is a critical parameter and can be determined using the following protocol.

Experimental Protocol: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

1. Materials:

  • Rapid Equilibrium Dialysis (RED) device.

  • Plasma from the species of interest (e.g., mouse, rat, human).

  • Phosphate buffered saline (PBS), pH 7.4.

  • This compound stock solution.

2. Procedure:

  • Prepare a solution of this compound in plasma at a final concentration of 5 µM.

  • Add the plasma-compound mixture to the sample chamber of the RED device.

  • Add PBS to the buffer chamber of the RED device.

  • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of this compound in both samples by LC-MS/MS.

3. Calculation:

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizations

Signaling Pathway

Kir4_1_5_1_Signaling_Pathway cluster_DCT_Cell Distal Convoluted Tubule (DCT) Cell Kir4_1_5_1 Kir4.1/5.1 Depolarization Membrane Depolarization Kir4_1_5_1->Depolarization Inhibition K_out K+ (out) K_in K+ (in) Cl_exit Cl- Exit (ClC-Kb) Depolarization->Cl_exit Reduces driving force Cl_in Increased Intracellular [Cl-] Cl_exit->Cl_in Leads to WNK_SPAK WNK-SPAK Pathway Cl_in->WNK_SPAK Inhibition NCC NCC (Na-Cl Cotransporter) WNK_SPAK->NCC Inhibition of phosphorylation Na_Cl_reabsorption Decreased Na-Cl Reabsorption NCC->Na_Cl_reabsorption Leads to This compound This compound This compound->Kir4_1_5_1

Caption: Signaling pathway of Kir4.1/5.1 inhibition by this compound in the renal distal convoluted tubule.

Experimental Workflow

PK_Workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing Dosing (IV or PO) Blood_Collection Serial Blood Collection Dosing->Blood_Collection Post-administration Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Modeling Pharmacokinetic Modeling LC_MS_MS->PK_Modeling PK_Parameters Determine PK Parameters (CLp, t1/2, Vss, AUC) PK_Modeling->PK_Parameters

Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound in mice.

Logical Relationship

Stability_Improvement_Logic Problem Poor In Vivo Stability of this compound Cause1 High Plasma Clearance Problem->Cause1 Cause2 High Plasma Protein Binding Problem->Cause2 Strategy1 Metabolic Stabilization Cause1->Strategy1 Strategy2 Modification of Physicochemical Properties Cause2->Strategy2 Action1a Block Metabolic Hot Spots (e.g., Fluorination) Strategy1->Action1a Action1b Introduce Steric Hindrance Strategy1->Action1b Action2a Reduce Lipophilicity Strategy2->Action2a Action2b Introduce Polar Groups Strategy2->Action2b Goal Improved In Vivo Stability and Efficacy Action1a->Goal Action1b->Goal Action2a->Goal Action2b->Goal

Caption: Logical relationship of strategies to improve the in vivo stability of this compound.

References

Technical Support Center: VU6036720 and hERG Channel Interaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers investigating the potential off-target activity of VU6036720, a known inhibitor of Kir4.1/5.1 channels, on the hERG potassium channel. While this compound is recognized for its selectivity, this guide offers troubleshooting steps and experimental protocols for scientists who suspect or have observed unforeseen interactions with the hERG channel in their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is the first potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 (KCNJ10/KCNJ16) inward rectifier potassium channels, with a reported IC50 value of 0.24 μM.[1] It is a crucial tool for studying the physiological roles of these specific channels, which are key players in potassium buffering in the brain and kidney.[2][3][4]

Q2: What is the hERG channel, and why is off-target inhibition a major concern in drug development?

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization.[5][6][7] This channel conducts the rapid component of the delayed rectifier potassium current (IKr), which helps reset the cardiac muscle after each heartbeat.[5][8] Inhibition of the hERG channel can delay this repolarization, leading to a condition known as Long QT Syndrome (LQTS).[7][8] LQTS increases the risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[7][8][9] Due to this severe potential side effect, assessing hERG liability is a mandatory and critical step in the drug discovery and development process.[8][10]

Q3: My experiment using this compound is showing an unexpected cardiotoxic phenotype. How can I determine if this is due to hERG off-target activity?

If you suspect hERG-related cardiotoxicity, a multi-step approach is recommended to confirm the interaction. The process typically involves an initial computational assessment, followed by in vitro biochemical and functional assays. The gold standard for confirming hERG inhibition is the patch-clamp electrophysiology technique, which directly measures the flow of ions through the channel.[7][9][11]

Q4: What are the primary assays used to screen for hERG liability?

There are several methods to assess a compound's interaction with the hERG channel:

  • Manual and Automated Patch-Clamp: This is the "gold standard" functional assay that directly measures hERG channel currents in whole-cell configurations.[7][12][13][14] Automated systems allow for higher throughput screening.[9][15]

  • Radioligand Binding Assays: These are biochemical assays that measure the ability of a test compound to displace a known radiolabeled hERG ligand (like [3H]-dofetilide or [3H]-astemizole) from the channel.[16][17][18] They are high-throughput and correlate well with patch-clamp data.[16]

  • Fluorescence Polarization (FP) Assays: A non-radioactive binding assay where a fluorescent tracer is displaced from the hERG channel by a competing compound, causing a change in the polarization of the emitted light.[19]

  • In Silico Modeling: Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore modeling, are used in the early stages of drug discovery to predict potential hERG liability based on the compound's chemical structure.[20][21][22][23]

Q5: I'm having trouble with my manual patch-clamp experiments for hERG. The signal shows significant rundown. How can I troubleshoot this?

Current rundown (a gradual decrease in current amplitude over time) is a common issue in hERG patch-clamp experiments.[24][25] Here are some troubleshooting strategies:

  • Internal Solution Composition: Ensure your internal pipette solution contains Mg-ATP (e.g., 5 mM) to support channel function. Some protocols also recommend adding Tris-GTP and creatine phosphate to further stabilize the current.[25]

  • Perforated Patch: Instead of conventional whole-cell, using the perforated patch-clamp technique (with agents like amphotericin B or β-escin) can help preserve the intracellular environment and reduce rundown.[25]

  • Time Control: Pharmacological experiments should be conducted rapidly and with a strict time control to minimize the impact of rundown on the results.[24]

  • Data Correction: If rundown is consistent and unavoidable, you can measure the rate of rundown in a control (vehicle) experiment and use this to correct the data obtained with your test compound.[25]

Troubleshooting Guide: Investigating and Mitigating hERG Activity

This section provides structured workflows for identifying and addressing potential hERG off-target effects.

Guide 1: Workflow for Confirming Suspected hERG Liability

If you suspect this compound or a derivative is interacting with the hERG channel, follow this validation workflow.

G cluster_0 cluster_1 Step 1: Preliminary Assessment cluster_2 Step 2: In Vitro Screening cluster_3 Step 3: Functional Confirmation cluster_4 A Suspicion of Cardiotoxicity (e.g., in vivo data, phenotypic screen) B In Silico Prediction (QSAR, Docking Models) A->B Predictive Analysis C High-Throughput Binding Assay (Radioligand or FP) B->C Biochemical Screen D Patch-Clamp Electrophysiology (Gold Standard) C->D Functional Validation E hERG Liability Confirmed D->E IC50 < Threshold F No Significant hERG Liability D->F IC50 > Threshold G cluster_strategies Medicinal Chemistry Mitigation Strategies A hERG Liability Confirmed (High Affinity) B Reduce Lipophilicity Decrease cLogP to disrupt hydrophobic interactions in the channel pore. A->B C Lower Basicity Reduce pKa of basic nitrogen centers to decrease ionic interactions. A->C D Introduce Steric Hindrance Add bulky groups near the binding pharmacophore to create steric clashes within the hERG pore. A->D E Modify Key Pharmacophores Replace or rigidify moieties known to contribute to hERG binding. A->E

References

Impact of serum on VU6036720 activity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Kir4.1/5.1 inhibitor, VU6036720. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum on the inhibitor's activity during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the first potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2] It functions by blocking the channel's pore, which reduces the channel's open probability and the amplitude of the single-channel current.[1][3] This inhibitory action makes it a valuable tool for studying the physiological roles of Kir4.1/5.1 channels in vitro and ex vivo.[1][3]

Q2: We are observing a significant decrease in the potency (a higher IC50 value) of this compound when we include serum in our cell culture media. Why is this happening?

This is an expected observation and a common phenomenon when working with many small molecule inhibitors.[2][4] The primary reason for the apparent decrease in potency is the binding of this compound to proteins present in the serum, most notably serum albumin.[2][5] This binding sequesters the inhibitor, reducing the concentration of the free, unbound this compound that is available to interact with its target, the Kir4.1/5.1 channel.[2] Consequently, a higher total concentration of the inhibitor is required to achieve the same level of target engagement and biological effect, leading to an increased IC50 value.[2] This phenomenon is often referred to as an "IC50 shift".[2][5]

Q3: How does serum protein binding affect the interpretation of my experimental results?

Serum protein binding is a critical factor to consider as it can lead to a misinterpretation of the inhibitor's potency. An inhibitor that appears highly potent in a biochemical assay (which is typically serum-free) may show significantly reduced activity in a cell-based assay containing serum.[2] According to the "free drug hypothesis," only the unbound fraction of an inhibitor is able to diffuse across cell membranes and interact with its intended target to exert a pharmacological effect.[2] Therefore, understanding the extent of serum protein binding is crucial for translating in vitro findings to more physiologically relevant contexts.

Q4: Should I perform my experiments in the presence or absence of serum?

The choice of whether to use serum in your experiments depends on your research question.

  • Serum-free conditions are useful for determining the intrinsic potency of this compound against the Kir4.1/5.1 channel without the confounding variable of protein binding.

  • Serum-containing conditions more closely mimic the physiological environment and are important for understanding how the inhibitor might behave in a more complex biological system.

It is often recommended to perform experiments in both conditions to fully characterize the inhibitor's activity.

Q5: How can I quantify the impact of serum on this compound activity?

The effect of serum on this compound activity can be quantified by performing an "IC50 shift" assay. This involves generating dose-response curves for the inhibitor in the presence of varying concentrations of serum or a major serum protein like Human Serum Albumin (HSA).[2] By comparing the IC50 values obtained under these different conditions, you can calculate a "fold shift," which provides a quantitative measure of the impact of protein binding on the inhibitor's apparent potency.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound appears inactive or significantly less potent in cell-based assays compared to biochemical assays. High Serum Protein Binding: The most likely cause is the binding of this compound to proteins in your cell culture medium (e.g., Fetal Bovine Serum), which reduces the free, active concentration of the inhibitor.1. Perform an IC50 shift assay: Generate dose-response curves at different serum concentrations (e.g., 0%, 2%, 5%, 10%) to quantify the effect of serum on the IC50 value. 2. Reduce Serum Concentration: If your cells can tolerate it, reduce the serum concentration during the this compound treatment period. 3. Use Serum-Free Medium: For mechanistic studies, consider switching to a serum-free medium for the duration of the experiment.
Inconsistent results between experiments. Variability in Serum Lots: The composition of serum, particularly Fetal Bovine Serum (FBS), can vary between different lots, leading to differences in protein content and, consequently, the extent of inhibitor binding.1. Use a single lot of serum: For a series of related experiments, use the same lot of FBS to ensure consistency. 2. Characterize new serum lots: When switching to a new lot of serum, it is advisable to re-evaluate the IC50 of this compound to ensure consistency with previous results.
Compound precipitation in the culture medium. Poor Solubility: While this compound is generally soluble in DMSO, adding a concentrated stock solution to an aqueous medium can sometimes lead to precipitation, especially at higher concentrations.1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid both solubility issues and solvent-induced toxicity. 2. Prepare Intermediate Dilutions: Instead of adding a highly concentrated stock directly to the medium, prepare intermediate dilutions in serum-free medium before adding to the cell culture wells.
Observed cell toxicity at higher concentrations. Off-Target Effects or Solvent Toxicity: At high concentrations, small molecule inhibitors may exhibit off-target effects. Additionally, the solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.1. Determine the Optimal Concentration Range: Perform a dose-response experiment to identify the lowest effective concentration of this compound. 2. Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) to assess any solvent-related toxicity.

Data Presentation

The following table provides a hypothetical yet representative example of the impact of serum concentration on the IC50 of a small molecule inhibitor like this compound.

Serum ConcentrationApparent IC50 (µM)Fold Shift in IC50 (Compared to 0% Serum)
0%0.251.0
2%0.753.0
5%1.87.2
10%4.518.0

Note: The data presented in this table is for illustrative purposes and is based on the known high plasma protein binding of this compound and typical IC50 shift data for similar small molecule inhibitors.

Experimental Protocols

Protocol for Determining the IC50 of this compound in the Presence of Varying Serum Concentrations

This protocol outlines a method to quantify the impact of serum on the potency of this compound using a cell-based assay.

1. Materials:

  • Cells expressing the Kir4.1/5.1 channel

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Serial Dilutions:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in serum-free medium. It is recommended to prepare a 2X concentrated serial dilution series.

  • Preparation of Media with Different Serum Concentrations:

    • Prepare cell culture medium with different concentrations of FBS (e.g., 0%, 4%, 10%, 20%).

  • Treatment of Cells:

    • Carefully remove the medium from the wells.

    • Add 50 µL of the appropriate serum-containing medium to the wells.

    • Add 50 µL of the 2X this compound serial dilutions to the corresponding wells to achieve the final desired concentrations and serum percentages (e.g., 0%, 2%, 5%, 10%).

    • Include wells with vehicle control (DMSO) for each serum concentration.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control for each serum concentration.

    • Plot the normalized response versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each serum concentration.

    • Calculate the "fold shift" by dividing the IC50 in the presence of serum by the IC50 in the absence of serum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate treatment 4. Treat Cells cell_seeding->treatment inhibitor_prep 2. Prepare this compound Serial Dilutions inhibitor_prep->treatment serum_media_prep 3. Prepare Media with Varying Serum % serum_media_prep->treatment incubation 5. Incubate treatment->incubation viability_assay 6. Perform Cell Viability Assay incubation->viability_assay data_analysis 7. Analyze Data and Determine IC50 Shift viability_assay->data_analysis signaling_pathway cluster_membrane Cell Membrane kir41_51 Kir4.1/5.1 Channel K_in Intracellular K+ kir41_51->K_in Membrane_Potential Membrane Potential (Hyperpolarization) kir41_51->Membrane_Potential Maintains K_out Extracellular K+ K_out->kir41_51 K+ influx This compound This compound This compound->kir41_51 Inhibits

References

Best practices for storing and handling VU6036720

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling VU6036720, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the recommended method for storing this compound?

Proper storage of this compound is crucial to maintain its stability and efficacy. Recommendations for the solid compound and solutions are as follows:

  • Solid Form: The solid, pure form of this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1][2]

  • Stock Solutions: For long-term storage, stock solutions should be prepared and stored at -80°C, which ensures stability for at least six months to a year.[3][4][5][6] For shorter-term storage, solutions can be kept at -20°C for up to one month.[4][5][6] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]

2. How should I dissolve this compound?

This compound is soluble in organic solvents such as DMSO and ethanol.[2][7] It is slightly soluble in acetonitrile and sparingly soluble in aqueous solutions.[1][2]

  • For in vitro experiments: A common solvent is DMSO.[3][4] To prepare a stock solution, dissolve this compound in DMSO to a concentration of 40-45 mg/mL.[3][4] Sonication or gentle warming (up to 60°C) can aid in dissolution.[4] When preparing aqueous buffers from the DMSO stock, ensure the final concentration of DMSO is low enough to not affect your experimental system, as organic solvents can have physiological effects.[2] Aqueous solutions are not recommended for storage for more than one day.[2]

  • For in vivo experiments: The vehicle used will depend on the route of administration. For intravenous administration in mice, a vehicle of ethanol, PEG400, and saline (in a 10:70:20 v/v/v ratio) has been used.[8] For oral gavage in mice, a formulation of 10% Tween 80 in water has been utilized.[8]

3. What are the general safety precautions for handling this compound?

This compound should be handled with care in a laboratory setting. It is intended for research use only and is not for human or veterinary use.[1] Standard safety protocols should be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Avoid Exposure: Prevent contact with skin and eyes. Avoid inhalation of the powder form.[2]

  • Handling: Wash hands thoroughly after handling the compound.[2]

  • Work Area: Ensure work is conducted in a well-ventilated area.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no compound activity in vivo High plasma protein binding and rapid clearance.This compound has been shown to have high clearance and plasma protein binding, which may limit its engagement with the target in vivo.[8][9][10] Consider this pharmacokinetic profile when designing experiments.
Low oral bioavailability.The compound exhibits low oral bioavailability and high hepatic clearance.[1] For in vivo studies, consider alternative routes of administration, such as intravenous injection.[8]
Variability in experimental results Compound degradation.Ensure the compound and its solutions are stored correctly and that repeated freeze-thaw cycles are avoided.[3] Prepare fresh working solutions from a frozen stock for each experiment. Aqueous solutions should be used on the same day they are prepared.[2]
Off-target effects observed Inhibition of other channels.While highly selective for Kir4.1/5.1 over other Kir channels, this compound has been shown to inhibit the hERG channel (Kv11.1) with an IC50 of 6.4 µM.[1][2] Be aware of this potential off-target effect in your experimental design and data interpretation.

Experimental Protocols & Data

Mechanism of Action

This compound is a potent and selective inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1.[3][9][10] Its mechanism of action involves blocking the channel's pore, thereby reducing the probability of the channel being in an open state and decreasing the single-channel current amplitude.[8][9][10]

Quantitative Data Summary

Parameter Value Channel/Condition
IC50 0.24 µMKir4.1/5.1
IC50 >10 µMHomomeric Kir4.1
Selectivity >40-foldOver homomeric Kir4.1
IC50 (hERG) 6.4 µMKv11.1

Data sourced from McClenahan, S.J., et al. (2022). Mol. Pharmacol. 101(5), 357-370.[8]

Experimental Workflow: Preparing this compound for Cellular Assays

G cluster_storage Storage cluster_prep Solution Preparation cluster_use Experimental Use storage Store solid this compound at -20°C dissolve Dissolve in DMSO to create stock solution storage->dissolve aliquot Aliquot stock solution into single-use tubes dissolve->aliquot store_stock Store aliquots at -80°C aliquot->store_stock thaw Thaw one aliquot on day of experiment store_stock->thaw dilute Dilute to final concentration in assay buffer thaw->dilute apply Apply to cells dilute->apply

Caption: Workflow for preparing this compound solutions for cellular experiments.

Signaling Pathway: Inhibition of Kir4.1/5.1 by this compound

G cluster_membrane Cell Membrane kir41_51 Kir4.1/5.1 Channel k_efflux K+ Efflux kir41_51->k_efflux Leads to k_ion K+ Ion k_ion->kir41_51 Passage This compound This compound This compound->kir41_51 Inhibits hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization

Caption: this compound inhibits potassium efflux through the Kir4.1/5.1 channel.

References

Validation & Comparative

Validating VU6036720: A Comparative Guide to Kir4.1/5.1 Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU6036720's inhibitory effect on the heteromeric Kir4.1/5.1 potassium channel. We present supporting experimental data, detailed protocols, and a comparative analysis with other known inhibitors.

The heteromeric Kir4.1/Kir5.1 inward rectifier potassium (Kir) channel is a critical regulator of cellular excitability and ion homeostasis in the brain and kidneys. Its dysfunction is implicated in various neurological and renal disorders, making it a promising therapeutic target. This compound has emerged as the first potent and selective in vitro inhibitor of this channel, offering a valuable pharmacological tool for research.[1][2] This guide will delve into the validation of its inhibitory effects and compare its performance against alternative compounds.

Comparative Analysis of Kir4.1/5.1 Inhibitors

This compound stands out for its sub-micromolar potency and significant selectivity for the Kir4.1/5.1 heteromer over the homomeric Kir4.1 channel and other Kir channel subtypes.[1][2][3] The following table summarizes the quantitative data for this compound and other compounds known to inhibit Kir4.1-containing channels.

CompoundTargetIC50 (µM)SelectivityKey Characteristics
This compound Kir4.1/5.1 0.24 >40-fold vs. Kir4.1 Potent and selective pore blocker; suitable for in vitro and ex vivo studies. [1][2][3][4]
VU0493690Kir4.1/5.10.96>10-fold vs. Kir4.1Precursor to this compound, moderately potent.[1]
FluoxetineKir4.1Tens of micromolesBroad activity across Kir channelsWeak inhibitor, lacks specificity.[1]
NortriptylineKir4.1Tens of micromolesBroad activity across Kir channelsWeak inhibitor, lacks specificity.[1]
AmitriptylineKir4.1Tens of micromolesBroad activity across Kir channelsWeak inhibitor, lacks specificity.[1]
ChloroquineKir4.1-Limited in vivo utility-
PentamidineKir4.1-Limited in vivo utility-

Mechanism of Action of this compound

Experimental Protocols

The validation of this compound's inhibitory effect on Kir4.1/5.1 channels relies on two key experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed functional characterization.

Thallium Flux Assay

This fluorescence-based assay is a surrogate for potassium ion flux and is well-suited for high-throughput screening of channel modulators.

Principle: Thallium ions (Tl+) can permeate Kir channels and bind to a Tl+-sensitive fluorescent dye inside the cells, leading to an increase in fluorescence. Inhibitors of the channel will block the entry of Tl+, resulting in a reduced fluorescence signal.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK)-293 cells stably expressing Kir4.1/5.1 channels are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye.

  • Compound Application: Test compounds, such as this compound, are added to the cells at various concentrations.

  • Thallium Addition: A solution containing Tl+ is added to initiate the flux.

  • Fluorescence Measurement: The change in fluorescence is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is used to determine the level of channel inhibition, and IC50 values are calculated from concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion current flowing through the channels in the cell membrane, allowing for a detailed characterization of inhibitor effects on channel function.

Protocol:

  • Cell Preparation: HEK-293 cells expressing Kir4.1/5.1 are prepared for recording.

  • Pipette Positioning: A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -75 mV).

  • Current Recording: Voltage steps or ramps are applied to elicit inwardly rectifying currents characteristic of Kir4.1/5.1 channels.

  • Compound Perfusion: The cells are perfused with an extracellular solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the extent of inhibition and to characterize the voltage- and time-dependence of the block.

Visualizing the Experimental Workflow and Signaling Context

To further clarify the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_HTS High-Throughput Screening cluster_Validation Electrophysiological Validation HTS_Start HEK-293 cells expressing Kir4.1/5.1 Dye_Loading Load with Tl+ sensitive dye HTS_Start->Dye_Loading Compound_Addition Add this compound / Alternatives Dye_Loading->Compound_Addition Tl_Flux Induce Tl+ flux Compound_Addition->Tl_Flux Fluorescence_Reading Measure fluorescence Tl_Flux->Fluorescence_Reading HTS_End Determine IC50 values Fluorescence_Reading->HTS_End Validation_Start HEK-293 cells expressing Kir4.1/5.1 Patch_Clamp Whole-cell patch clamp Validation_Start->Patch_Clamp Current_Recording Record Kir4.1/5.1 currents Patch_Clamp->Current_Recording Compound_Perfusion Perfuse with this compound Current_Recording->Compound_Perfusion Block_Analysis Analyze current inhibition Compound_Perfusion->Block_Analysis Validation_End Confirm mechanism of action Block_Analysis->Validation_End

Caption: Experimental workflow for validating Kir4.1/5.1 inhibitors.

Signaling_Pathway Kir41_51 Kir4.1/5.1 Channel K_efflux K+ Efflux Kir41_51->K_efflux Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential Cellular_Function Normal Cellular Function (e.g., Neuronal activity, Renal ion transport) Membrane_Potential->Cellular_Function This compound This compound This compound->Kir41_51 Inhibition

Caption: Simplified signaling context of Kir4.1/5.1 inhibition by this compound.

Limitations and Future Directions

While this compound is a potent and selective in vitro tool, its utility for in vivo studies is limited by high clearance and plasma protein binding.[1][2] Future research will likely focus on developing analogs of this compound with improved pharmacokinetic properties to enable in vivo validation of Kir4.1/5.1 as a therapeutic target.

References

A Comparative Guide to VU6036720 and Other Kir4.1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU6036720 with other prominent Kir4.1 inhibitors. It is supported by experimental data to inform the selection of appropriate pharmacological tools for in vitro and ex vivo studies.

The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis in the central nervous system and in epithelial tissues like the kidney.[1] Predominantly expressed in glial cells, Kir4.1 channels are fundamental to spatial potassium buffering, a process vital for maintaining neuronal excitability.[2][3] When expressed with the Kir5.1 subunit, it forms heteromeric Kir4.1/5.1 channels, which exhibit distinct functional and pharmacological properties.[4][5] The physiological importance of these channels has made them attractive targets for therapeutic intervention in conditions like epilepsy, hypertension, and depression.[6][7]

This compound has emerged as a state-of-the-art inhibitor, particularly for the heteromeric Kir4.1/5.1 channel.[6] This guide compares its performance against other known Kir4.1 modulators, presenting key quantitative data, detailed experimental methodologies, and visual workflows to aid in experimental design.

Comparative Analysis of Kir4.1 Inhibitors

This compound is distinguished by its high potency and selectivity for the Kir4.1/5.1 heteromer over the Kir4.1 homomer.[6] This contrasts with earlier identified inhibitors, such as antidepressants and antiprotozoal agents, which often exhibit lower potency and significant off-target effects.

Data Presentation: Potency and Selectivity

The following table summarizes the inhibitory potency (IC50) of this compound and other selected compounds against Kir4.1 and Kir4.1/5.1 channels, along with their known selectivity profiles. This data is primarily derived from electrophysiology and thallium flux assays.

CompoundTarget ChannelIC50 (µM)Selectivity Profile & Key Characteristics
This compound Kir4.1/5.10.24>40-fold selective for Kir4.1/5.1 over homomeric Kir4.1. Pore blocker. High clearance and plasma protein binding may limit in vivo use.[4][6][8]
VU0493690 Kir4.1/5.10.96Precursor to this compound. >10-fold selective over Kir4.1.[4][6]
Pentamidine Kir4.10.097Highly potent cytoplasmic pore blocker. Block is voltage-dependent.[9]
VU0134992 Kir4.10.97~9-fold selective for homomeric Kir4.1 over Kir4.1/5.1. >30-fold selective over Kir1.1, Kir2.1, and Kir2.2. Orally active.[1][10]
Fluoxetine Kir4.115.2SSRI antidepressant. Voltage-independent block. Preferentially blocks Kir4.1 over Kir1.1 and Kir2.1.[11][12]
Amitriptyline Kir4.1/5.120.8Tricyclic antidepressant. Weak inhibitor of homomeric Kir4.1 (IC50 = 81.7 µM).[4][5]
Nortriptyline Kir4.128.1 (Kd)Tricyclic antidepressant. Voltage-dependent inhibition.[13]
Quinacrine Kir4.11.8Antimalarial drug. Voltage-dependent block from the cytoplasmic side with slow kinetics.[14]

Key Experimental Protocols

The characterization of Kir4.1 inhibitors relies on robust and reproducible experimental methods. The two primary techniques cited in the literature are thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed pharmacological characterization.

High-Throughput Screening: Thallium Flux Assay

This fluorescence-based assay is a widely used method for initial screening of large compound libraries. It measures the influx of thallium (Tl+), a potassium ion congener, through Kir channels into the cytoplasm, where it binds to a fluorescent indicator dye.

  • Cell Line: A Human Embryonic Kidney (HEK293) cell line stably expressing the target channel (e.g., T-REx-HEK293-hKir4.1) is commonly used. Expression can be induced by adding tetracycline to the culture medium.[15]

  • Assay Principle:

    • Cell Plating: Cells are plated in 384-well, clear-bottomed microplates and cultured overnight.

    • Dye Loading: The cell culture medium is replaced with a buffer containing a Tl+-sensitive fluorescent dye (e.g., FluoZin-2, FluxOR™ reagent). Cells are incubated for approximately one hour at room temperature to allow the dye to load.[15][16]

    • Compound Incubation: The dye is removed, and cells are incubated with the test compounds or control inhibitors (e.g., fluoxetine) for 20-30 minutes.[15]

    • Thallium Flux & Data Acquisition: The plate is placed in a kinetic plate reader. A baseline fluorescence is recorded before a stimulus buffer containing Tl+ is automatically added. The subsequent increase in fluorescence, corresponding to Tl+ influx through open Kir4.1 channels, is monitored for several minutes.[15]

    • Data Analysis: The rate of fluorescence increase is used to determine channel activity. Inhibition is calculated by comparing the rate in the presence of a test compound to the control (vehicle-treated) wells.

Gold Standard Validation: Whole-Cell Patch-Clamp Electrophysiology

This technique provides detailed information on the interaction between an inhibitor and the ion channel, including potency, kinetics, and voltage dependence.

  • Cell Preparation: HEK293T cells are transiently or stably transfected with plasmids encoding the Kir4.1 or Kir4.1/5.1 subunits. Recordings are typically performed 24-48 hours post-transfection.[4][17]

  • Recording Solutions:

    • Internal (Pipette) Solution (in mM): 135 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 Na₂ATP. pH is adjusted to 7.2.[15]

    • External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 5 Glucose, 10 HEPES. pH is adjusted to 7.4.[15]

  • Procedure:

    • A glass micropipette with a resistance of 3.0–3.5 MΩ is filled with the internal solution and forms a high-resistance seal with the membrane of a single transfected cell.

    • The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of the total current flowing through all channels on the cell surface.

    • Currents are evoked by applying a series of voltage steps (e.g., from a holding potential of -75 mV to test potentials between -120 mV and +120 mV).[4][15]

    • After recording baseline currents, the test compound is applied to the cell via the external bath solution. The resulting change in current amplitude is measured to determine the degree of inhibition.

    • Concentration-response curves are generated by applying multiple concentrations of the inhibitor to determine the IC50 value.

Visualizing Pathways and Processes

Diagrams created using DOT language help to clarify complex biological pathways and experimental procedures.

Caption: Role of Kir4.1 in Astrocyte Potassium Buffering.

Experimental_Workflow cluster_HTS High-Throughput Screening (HTS) cluster_Validation Hit Validation & Characterization CellPlating 1. Plate Kir4.1-HEK293 Cells (384-well) DyeLoading 2. Load with Fluorescent Tl+ Dye CellPlating->DyeLoading CompoundAdd 3. Add Compound Library DyeLoading->CompoundAdd FluxAssay 4. Measure Tl+ Influx on Kinetic Reader CompoundAdd->FluxAssay HitID 5. Identify 'Hits' (Primary Inhibitors) FluxAssay->HitID CRC 6. Dose-Response Curves (Thallium Flux) HitID->CRC Validate Hits PatchClamp 7. Whole-Cell Patch-Clamp CRC->PatchClamp Selectivity 8. Selectivity Profiling (vs other Kir channels) PatchClamp->Selectivity Lead 9. Confirmed Lead Compound Selectivity->Lead

Caption: Workflow for Kir4.1 Inhibitor Discovery and Validation.

References

A Comparative Guide to VU6036720 and Non-Selective Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of potassium channels, integral to cellular excitability and signaling, relies on a diverse toolkit of pharmacological modulators. While non-selective potassium channel blockers have been foundational in this research, the advent of selective inhibitors offers new levels of precision. This guide provides a detailed comparison of VU6036720, a selective inhibitor of Kir4.1/5.1 channels, with traditional non-selective potassium channel blockers, offering insights into their respective mechanisms, potencies, and experimental applications.

Mechanism of Action: A Tale of Specificity

This compound stands out for its specific mechanism of action. It is a potent and selective inhibitor of heteromeric Kir4.1/5.1 inwardly rectifying potassium channels.[1][2][3] Extensive research has characterized it as a pore blocker that binds within the ion-conduction pathway of the channel.[1][2][4] This targeted action allows for the specific interrogation of Kir4.1/5.1 channel function in various physiological and pathological processes.

In contrast, non-selective potassium channel blockers exert their effects across a broad range of potassium channel subtypes. This lack of specificity, while useful for general studies of potassium channel function, can complicate the interpretation of experimental results. The primary mechanisms of these blockers include:

  • Pore Block: Similar to this compound, some non-selective blockers physically occlude the ion conduction pathway. A classic example is Tetraethylammonium (TEA) , which blocks the pore of many potassium channels.

  • Voltage-Dependent Block: Blockers like 4-Aminopyridine (4-AP) exhibit a state-dependent mechanism, preferentially binding to and blocking the channel when it is in the open state.[5]

  • General Ionic Interference: Ions such as Barium (Ba²⁺) can block potassium channels by competing with potassium ions for binding sites within the pore, leading to a reduction in current.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and common non-selective potassium channel blockers against various potassium channel subtypes. This data highlights the superior selectivity of this compound for its intended target.

CompoundTarget Channel(s)IC50Reference(s)
This compound Kir4.1/5.1 0.24 µM [1][2][3]
Kir4.1 (homomeric)>10 µM (>40-fold selective for heteromer)[4]
Tetraethylammonium (TEA) KCNQ20.3 mM[2]
KCNQ43.0 mM[2]
KCNQ15.0 mM[2]
KCNQ3>30 mM[2]
Kcv0.098 - 0.41 mM (cis); 13 - 47 mM (trans)[6]
4-Aminopyridine (4-AP) Kv1.1170 µM[1][4]
Kv1.2230 µM[1][4]
Kv1.1 (at +40 mV)89 µM[5]
Barium Chloride (BaCl₂) TREK-10.56 mM[7]

Experimental Protocols

Accurate characterization of potassium channel blockers relies on robust experimental methodologies. The following are detailed protocols for two common assays used in the study of these compounds.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in cell membranes.

Objective: To determine the effect of a compound on the current flowing through specific potassium channels.

Materials:

  • Cells expressing the target potassium channel (e.g., HEK293 cells stably transfected with Kir4.1/5.1).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (bath) solution (e.g., in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

  • Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP; pH 7.2).

  • Test compound stock solution (e.g., this compound in DMSO).

Procedure:

  • Cell Preparation: Plate cells expressing the target channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a fine tip (resistance of 2-5 MΩ when filled with intracellular solution).

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Configuration:

    • Whole-Cell: Apply a brief pulse of suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell.

    • Inside-Out/Outside-Out: After gigaseal formation, retract the pipette to excise a patch of membrane.

  • Data Acquisition:

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of voltage steps or ramps to elicit channel activity.

    • Record the resulting currents.

  • Compound Application: Perfuse the bath with the extracellular solution containing the test compound at various concentrations.

  • Data Analysis: Measure the peak current amplitude or steady-state current in the presence and absence of the compound. Plot the concentration-response curve to determine the IC50 value.

Thallium Flux Assay

This is a high-throughput fluorescence-based assay used to screen for potassium channel modulators. It relies on the principle that thallium ions (Tl⁺) can pass through potassium channels and be detected by a Tl⁺-sensitive fluorescent dye.

Objective: To indirectly measure the activity of potassium channels by quantifying the influx of Tl⁺.

Materials:

  • Cells expressing the target potassium channel cultured in 96- or 384-well plates.

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Stimulus buffer containing thallium sulfate.

  • Test compounds.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed cells into microplates and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a specific period.

  • Assay Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Inject the thallium-containing stimulus buffer into the wells.

    • Measure the increase in fluorescence over time as Tl⁺ enters the cells through open potassium channels.

  • Data Analysis: The rate of fluorescence increase is proportional to the activity of the potassium channels. Calculate the percent inhibition for each compound concentration and fit the data to a concentration-response curve to determine the IC50.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Kir4_1_5_1_Signaling_Pathway cluster_membrane Cell Membrane Kir4_1_5_1 Kir4.1/5.1 Channel K_in K+ (Intracellular) Kir4_1_5_1->K_in K_out K+ (Extracellular) K_out->Kir4_1_5_1 Influx This compound This compound This compound->Kir4_1_5_1 Blocks Pore

Caption: Mechanism of this compound action on the Kir4.1/5.1 potassium channel.

Experimental_Workflow cluster_electrophysiology Patch-Clamp Electrophysiology cluster_thallium_flux Thallium Flux Assay E1 Cell Preparation E2 Gigaseal Formation E1->E2 E3 Whole-Cell Configuration E2->E3 E4 Current Recording E3->E4 E5 Compound Application E4->E5 E5->E4 E6 IC50 Determination E5->E6 T1 Cell Plating T2 Dye Loading T1->T2 T3 Compound Incubation T2->T3 T4 Thallium Stimulation T3->T4 T5 Fluorescence Reading T4->T5 T6 IC50 Determination T5->T6

References

A Comparative Guide to the Efficacy of the Kir4.1/5.1 Inhibitor VU6036720 and Its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Kir4.1/5.1 inhibitor VU6036720 and its precursor, VU0493690. The information presented is based on supporting experimental data to highlight the advancements in potency and selectivity achieved through chemical optimization.

This compound is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel, which plays a crucial role in renal and neural physiology.[1][2] Developed through a multidimensional chemical optimization of its precursor, VU0493690, this compound demonstrates significantly improved inhibitory activity and selectivity, marking it as a state-of-the-art tool for in vitro and ex vivo studies of Kir4.1/5.1 channel function.[2][3]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the key efficacy data for this compound and its precursor, VU0493690, based on in vitro assays.

CompoundTargetIC50 (μM)Selectivity over Kir4.1
This compound Kir4.1/5.10.24 >40-fold
VU0493690 Kir4.1/5.10.96>10-fold

Data sourced from McClenahan et al., 2022.[1][2]

Experimental Methodologies

The data presented above was generated using the following key experimental protocols:

High-Throughput Thallium (Tl+) Flux Assay

This assay was utilized for the initial high-throughput screening that led to the discovery of VU0493690 and for subsequent characterization of both inhibitors. The principle of this assay is based on the fact that Kir channels are permeable to thallium ions.

  • Cell Culture: HEK-293 cells stably expressing the target Kir channels (Kir4.1/5.1 or Kir4.1) were cultured to form a monolayer in 96- or 384-well plates.

  • Dye Loading: The cells were loaded with a thallium-sensitive fluorescent dye.

  • Compound Application: The test compounds (this compound or VU0493690) at varying concentrations were added to the wells.

  • Thallium Stimulation: A solution containing thallium ions was added to the wells.

  • Fluorescence Measurement: The influx of thallium into the cells through the Kir channels leads to an increase in fluorescence of the dye. This change in fluorescence was measured in real-time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the activity of the Kir channels. The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Patch Clamp Electrophysiology

Whole-cell and single-channel patch-clamp recordings were performed to provide a more detailed characterization of the inhibitory mechanism of this compound.

  • Cell Preparation: HEK-293 cells expressing Kir4.1/5.1 were used for the recordings.

  • Recording Setup: Glass micropipettes with a resistance of 2-5 MΩ were used to form a high-resistance seal with the cell membrane.

  • Whole-Cell Recordings: The membrane patch within the pipette was ruptured to allow electrical access to the entire cell. The current flowing through the channels across the entire cell membrane was recorded in response to a series of voltage steps. The effect of this compound on the current amplitude was measured.

  • Single-Channel Recordings: In the cell-attached configuration, the activity of individual Kir4.1/5.1 channels was recorded. This allowed for the analysis of the effect of this compound on the channel's open probability and single-channel conductance.

  • Data Analysis: The recorded currents were amplified, filtered, and digitized. The analysis of this data revealed that this compound inhibits Kir4.1/5.1 activity by reducing the channel's open-state probability and the amplitude of the single-channel current.[1][2][3]

Mechanism of Action and Signaling Pathway

This compound acts as a pore blocker, binding within the ion-conduction pathway of the Kir4.1/5.1 channel.[1][3] This mechanism was suggested by the observation that elevating the extracellular potassium ion concentration shifted the IC50 value, a characteristic of pore-blocking inhibitors.[1][2][3]

The following diagram illustrates the inhibitory action of this compound on the Kir4.1/5.1 channel.

InhibitionPathway cluster_channel Kir4.1/5.1 Channel cluster_inhibitor Inhibitor cluster_effect Cellular Effect Kir41_51 Kir4.1/5.1 Pore Ion Pore K_efflux Reduced K+ Efflux Pore->K_efflux Inhibits This compound This compound This compound->Pore Blocks Pore Membrane_Potential Membrane Depolarization K_efflux->Membrane_Potential Leads to

Caption: Inhibitory pathway of this compound on the Kir4.1/5.1 channel.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing this compound from its precursor involved a systematic workflow.

ExperimentalWorkflow HTS High-Throughput Screening (Tl+ Flux Assay) Discovery Discovery of VU0493690 HTS->Discovery Optimization Chemical Optimization Discovery->Optimization Development Development of this compound Optimization->Development InVitro In Vitro Characterization (Tl+ Flux & Patch Clamp) Development->InVitro Selectivity Selectivity Profiling InVitro->Selectivity

Caption: Workflow from precursor discovery to this compound characterization.

References

A Comparative Guide to In Vitro Studies of the Kir4.1/5.1 Inhibitor, VU6036720

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VU6036720, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel, with alternative compounds. It includes detailed experimental protocols for control experiments and supporting data to aid in the design and interpretation of studies targeting this ion channel.

Introduction to this compound

This compound is a state-of-the-art pharmacological tool for probing the function of Kir4.1/5.1 channels, which play crucial roles in renal and neural physiology. It acts as a pore blocker, binding within the ion-conduction pathway of the channel.[1][2] Understanding its activity in comparison to other less selective compounds is critical for rigorous experimental design.

Comparison of Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other compounds on Kir4.1-containing channels and other related Kir channels. This data is essential for selecting appropriate tool compounds and interpreting experimental outcomes.

CompoundKir4.1/5.1 IC50 (µM)Kir4.1 IC50 (µM)Other Kir Channel Activity (IC50 in µM)Selectivity Notes
This compound 0.24 [1][3]>10 (>40-fold selective for Kir4.1/5.1)[1][3]Minimal activity on other Kir channels reported.Highly potent and selective for the heteromeric Kir4.1/5.1 channel.
VU01349929.0[4][5]0.97[4][5][6]Kir3.1/3.2 (2.5), Kir3.1/3.4 (3.1), Kir4.2 (8.1), Weakly active on Kir2.3, Kir6.2/SUR1, Kir7.1.[4][5][7]Selective for homomeric Kir4.1 over the heteromer. Useful for dissecting the roles of Kir4.1 homo- vs. heteromers.
Amitriptyline~20.128-38 (voltage-dependent)Also inhibits other Kv channels (IC50 ~2.2-2.86 µM) and HERG channels.[8][9][10]Non-selective, with significant off-target effects on other ion channels.
Fluoxetine~20.115 (voltage-independent)[11]Inhibits SK1 (9), SK2 (7), SK3 (20), HERG (3.1), and other K+, Ca2+, and Na+ channels.[12][13][14][15]Broad-spectrum ion channel blocker, limiting its use as a specific Kir4.1/5.1 tool.
Nortriptyline-16-38 (voltage-dependent)[11]Inhibits Kv channels (IC50 ~2.86 µM).[16][17][18]Non-selective with activity on other potassium channels.
Chloroquine-~7 (whole-cell), ~0.5 (inside-out patch)[19]Inhibits Kir2.1 (IC50 ~8.7-9 µM) and Kir6.2/SUR2A (IC50 ~19 µM).[20][21][22]Non-selective, with potent effects on other Kir channels.
Pentamidine-0.097 (inside-out patch)[23]Potently inhibits Kir2.1 (IC50 ~0.17-0.19 µM).[24][25][26]Potent but non-selective Kir channel blocker.

Control Experiments for this compound Studies

Rigorous control experiments are essential for validating the specificity of this compound's effects in any experimental system.

Negative Controls
  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be applied at the same final concentration to control for any effects of the vehicle itself.

  • Inactive Enantiomer: this compound has an inactive (R)-enantiomer which can be used as a crucial negative control to demonstrate that the observed effects are due to the specific stereoisomer of the active compound.

Positive Controls
  • Non-selective Kir Channel Blockers: Barium chloride (BaCl2) is a well-established, non-selective blocker of Kir channels and can be used to confirm the presence of functional Kir channels in the experimental preparation.

  • Known Kir4.1/5.1 Modulators: For in vivo studies, particularly those investigating renal effects, compounds like the diuretic hydrochlorothiazide (HCTZ) can serve as a positive control for expected physiological responses.[11]

Experimental Protocols

Thallium (Tl+) Flux Assay for Screening Kir4.1/5.1 Inhibitors

This high-throughput assay is a common method for screening and characterizing Kir channel modulators. It relies on the principle that Tl+ ions can permeate Kir channels and be detected by a fluorescent dye inside the cell.

Materials:

  • HEK-293 cells stably expressing Kir4.1/5.1 channels.

  • 384-well black-walled, clear-bottom plates.

  • FluoZin-2 AM or similar Tl+-sensitive fluorescent dye.

  • Assay Buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Stimulus Buffer containing Tl2SO4.

  • Test compounds (e.g., this compound) and control compounds.

  • A fluorescence plate reader with kinetic read capabilities.

Protocol:

  • Cell Plating: Seed the HEK-293-Kir4.1/5.1 cells into 384-well plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent dye loading solution. Incubate at room temperature in the dark for approximately 1 hour.

  • Compound Addition: After incubation, remove the dye solution and add assay buffer containing the test and control compounds at various concentrations. Incubate for a period (e.g., 20 minutes) to allow for compound binding.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Tl+ Stimulation and Data Acquisition: Add the Tl+ containing stimulus buffer to all wells simultaneously using the plate reader's injection system. Immediately begin kinetic fluorescence measurements for several minutes.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx through the Kir4.1/5.1 channels. The inhibitory effect of the compounds is calculated by comparing the rate of Tl+ flux in the presence of the compound to the vehicle control. IC50 values are determined by fitting the concentration-response data to a logistical equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the effects of compounds on ion channel function.

Materials:

  • HEK-293T cells transiently or stably expressing Kir4.1/5.1 channels.

  • Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling micropipettes.

  • External (bath) solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, 10 HEPES; pH 7.4 with NaOH.[27]

  • Internal (pipette) solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2 with KOH.

  • Test and control compounds.

Protocol:

  • Cell Preparation: Plate cells expressing Kir4.1/5.1 onto coverslips for recording.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -75 mV).[27][28]

    • Apply a voltage protocol to elicit Kir4.1/5.1 currents. A common protocol is to step the voltage to a hyperpolarizing potential (e.g., -120 mV) and then ramp to a depolarizing potential (e.g., +120 mV).[27][28]

  • Compound Application: Perfuse the cell with the external solution containing the test or control compound and record the resulting changes in the Kir4.1/5.1 current.

  • Data Analysis: Measure the amplitude of the inward and outward currents before and after compound application. Calculate the percentage of inhibition at different compound concentrations to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways influenced by Kir4.1/5.1 activity and a general workflow for inhibitor screening and validation.

Kir41_51_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Kir41_51 Kir4.1/5.1 Membrane_Potential Hyperpolarized Membrane Potential Kir41_51->Membrane_Potential Maintains WNK_SPAK WNK-SPAK/OSR1 Pathway Kir41_51->WNK_SPAK Inhibits Ras_ERK Ras/ERK/CREB Pathway Kir41_51->Ras_ERK Modulates NaK_ATPase Na+/K+ ATPase K_out K+ NaK_ATPase->K_out Glutamate_Transporter Glutamate Transporter Glutamate_out Glutamate Glutamate_Transporter->Glutamate_out Uptake K_out->Kir41_51 Influx Membrane_Potential->Glutamate_Transporter Drives NCC NCC Activity WNK_SPAK->NCC Regulates BDNF BDNF Secretion Ras_ERK->BDNF Regulates This compound This compound This compound->Kir41_51 Inhibits

Caption: Signaling pathways modulated by Kir4.1/5.1 activity.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_controls Control Experiments HTS Compound Library Screening (Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Concentration-Response Curves (Tl+ Flux) Hit_ID->Dose_Response Electrophysiology Patch-Clamp Electrophysiology Dose_Response->Electrophysiology Confirm Hits Selectivity Selectivity Profiling (Panel of Kir Channels) Electrophysiology->Selectivity Assess Specificity Negative_Controls Negative Controls (Vehicle, Inactive Enantiomer) Electrophysiology->Negative_Controls Positive_Controls Positive Controls (e.g., Ba2+) Electrophysiology->Positive_Controls Mechanism Mechanism of Action Studies Selectivity->Mechanism

Caption: Workflow for inhibitor screening and validation.

References

Confirming the Selectivity of VU6036720 in a New Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

VU6036720 is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1] Establishing its selectivity is a critical step when employing this tool compound in a novel experimental model. This guide provides a framework for confirming the selectivity of this compound by comparing its performance against alternative compounds and detailing the necessary experimental protocols.

Comparative Analysis of Kir4.1/5.1 Inhibitors

The following tables summarize the reported potency and selectivity of this compound and alternative compounds that can be used to differentiate Kir4.1/5.1 channel activity.

Table 1: Potency of Inhibitors against Kir4.1/5.1 Channels

CompoundTargetIC50 (µM)Reference
This compound Kir4.1/5.1 0.24 [1]
VU0493690Kir4.1/5.10.96[1]
AmitriptylineKir4.1/5.1~20.1[2][3]
FluoxetineKir4.1/5.1~20.1[2][3]

Table 2: Selectivity Profile of Kir4.1/5.1 Inhibitors

CompoundSelectivity over Kir4.1 (Homomeric)Selectivity over other Kir ChannelsReference
This compound >40-fold High [1]
VU0493690>10-fold>30-fold over Kir1.1, Kir2.1, Kir2.2[4]
AmitriptylineLess selective, also inhibits Kir4.1Broad activity against other channels[1]
FluoxetineLess selective, also inhibits Kir4.1Broad activity against other channels[1][5]

Experimental Protocols

To confirm the selectivity of this compound in a new model, a combination of electrophysiological and ion flux assays is recommended.

Thallium Flux Assay

This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through Kir channels.

Principle: Cells expressing the Kir channel of interest are loaded with a Tl+-sensitive fluorescent dye. The addition of Tl+ to the extracellular solution leads to its influx through open channels, causing an increase in fluorescence. Inhibitors of the channel will reduce this fluorescence increase.

Protocol:

  • Cell Culture: Plate cells stably or transiently expressing the Kir channel subunits (e.g., Kir4.1 and Kir5.1) in a 384-well plate.

  • Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) in assay buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound, the chosen alternative inhibitors (VU0493690, amitriptyline, fluoxetine), and a vehicle control.

  • Thallium Stimulation and Data Acquisition: Use a fluorescence plate reader to measure baseline fluorescence, then add a Tl+-containing stimulus buffer and record the change in fluorescence over time.

  • Data Analysis: Calculate the initial rate of fluorescence increase. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each compound.

Patch-Clamp Electrophysiology

This "gold standard" technique provides detailed information about the effect of a compound on the ion channel's electrical activity.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through a single channel or the whole cell.

Protocol:

  • Cell Preparation: Prepare cells expressing the Kir channels for recording.

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit Kir channel currents. A typical protocol involves holding the cell at a specific potential and applying voltage steps or ramps.

  • Compound Application: Perfuse the cell with solutions containing different concentrations of this compound or alternative inhibitors.

  • Data Acquisition and Analysis: Record the changes in current amplitude in response to the compound application. Construct concentration-response curves to determine the IC50 values and assess the voltage dependency of the block.

Signaling Pathways and Experimental Workflows

Understanding the signaling context of Kir4.1/5.1 is crucial for interpreting experimental results.

Kir41_51_Signaling_Pathway cluster_renal Renal Distal Convoluted Tubule Kir41_51 Kir4.1/5.1 MembranePotential Membrane Hyperpolarization Kir41_51->MembranePotential K+ efflux Cl_efflux Cl- Efflux (ClC-Kb) MembranePotential->Cl_efflux Increases driving force WNK WNK Kinase (Inhibited by high Cl-) Cl_efflux->WNK Lowers intracellular [Cl-] relieving inhibition SPAK SPAK/OSR1 Kinase WNK->SPAK Activates NCC Na-Cl Cotransporter (NCC) SPAK->NCC Phosphorylates & Activates Na_reabsorption Na+ Reabsorption NCC->Na_reabsorption

References

Cross-Validation of VU6036720's Inhibition of Kir4.1/5.1 Channels with Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the pharmacological inhibitor VU6036720 and genetic models of Kir4.1 and Kir5.1 channel dysfunction reveals converging evidence for the critical role of these channels in neurological and renal physiology. This guide provides a detailed comparison of the reported effects of this compound with the phenotypes observed in Kir4.1 and Kir5.1 knockout mice, supported by experimental data and methodologies.

This document is intended for researchers, scientists, and drug development professionals interested in the function of heteromeric Kir4.1/5.1 potassium channels and the validation of pharmacological tools for their study.

Data Presentation: Pharmacological Inhibition vs. Genetic Deletion

The following table summarizes the key quantitative and qualitative findings from studies on the pharmacological inhibitor this compound and genetic knockout models of the Kir4.1 (Kcnj10) and Kir5.1 (Kcnj16) channel subunits. This direct comparison facilitates a cross-validation of the inhibitor's effects with the functional consequences of gene deletion.

FeaturePharmacological Inhibition (this compound)Genetic Deletion (Kir4.1 Knockout)Genetic Deletion (Kir5.1 Knockout)
Target Heteromeric Kir4.1/5.1 inward rectifier potassium channelsKir4.1 (Kcnj10) geneKir5.1 (Kcnj16) gene
Mechanism of Action Pore blocker of the Kir4.1/5.1 channel[1][2][3]Complete loss of Kir4.1 protein and function[4][5][6][7][8][9]Complete loss of Kir5.1 protein, leading to absence of Kir4.1/5.1 heteromers[10][11][12][13][14][15]
In Vitro Potency (IC50) 0.24 µM for Kir4.1/5.1[1][3][16]Not ApplicableNot Applicable
Selectivity >40-fold selective over homomeric Kir4.1 channels[1][3]Specific to Kir4.1Specific to Kir5.1
Electrophysiological Effects Inhibition of whole-cell inwardly rectifying K+ currents in cells expressing Kir4.1/5.1.[17] Reduction of channel open-state probability and single-channel current amplitude.[1][3]Depolarized membrane potential and increased input resistance in Müller cells and oligodendrocytes.[5][6][8] Altered K+ currents in astrocytes.[4]Increased K+ conductance in distal convoluted tubule (DCT) due to remaining, less pH-sensitive homomeric Kir4.1 channels.[10][11][12] Reduced pH sensitivity in locus coeruleus neurons.[15]
Key Phenotypes In vitro tool; in vivo effects limited by pharmacokinetics.[1]Severe motor impairment, ataxia, seizures, sensorineural deafness, and early postnatal death.[4] Hypomyelination and spongiform vacuolation in the spinal cord.[5] Abolished endocochlear potential.[7][18][19]Hypokalemic, hyperchloremic metabolic acidosis with hypercalciuria.[10][11][12][20] Altered renal salt handling and blood pressure control.[21] No auditory dysfunction.[13][14]
Cellular Functions Implicated Regulation of K+ homeostasis and membrane potential.K+ buffering, glutamate uptake in astrocytes, myelination by oligodendrocytes, and generation of endocochlear potential.[4][5][22][23][24][25]pH sensing in the kidney and brain, regulation of renal ion transport.[10][11][12][15][26][27][28][29][30][31][32]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and the genetic knockout models.

Pharmacological Characterization of this compound
  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are stably transfected with a bicistronic vector (e.g., pBudCE4.1) co-expressing Kir4.1 and Kir5.1 subunits to ensure the formation of heteromeric channels.[17]

  • Whole-Cell Patch-Clamp Electrophysiology: Stably transfected HEK-293 cells are subjected to whole-cell patch-clamp recordings. Inwardly rectifying currents are elicited by voltage ramps or steps. The potency of this compound is determined by applying increasing concentrations of the compound and measuring the inhibition of the Kir4.1/5.1-mediated current to calculate the IC50 value.[1][17]

  • Single-Channel Recordings: Cell-attached patch-clamp recordings are performed on cells expressing Kir4.1/5.1 to observe the effect of this compound on the behavior of individual channels. This allows for the determination of changes in channel open probability and single-channel conductance.[1][3]

  • Selectivity Assays: The selectivity of this compound is assessed by testing its inhibitory activity against a panel of other potassium channels, including homomeric Kir4.1 channels and other Kir channel subtypes, expressed in suitable cell lines.[1][3]

Generation and Phenotypic Analysis of Kir4.1 and Kir5.1 Knockout Mice
  • Generation of Knockout Mice: Gene targeting techniques, such as homologous recombination in embryonic stem cells or CRISPR-Cas9, are used to disrupt the Kcnj10 (Kir4.1) or Kcnj16 (Kir5.1) gene in mice.[13][14][15]

  • Genotyping: Polymerase Chain Reaction (PCR) analysis of genomic DNA from tail biopsies is used to confirm the genotype of the mice (wild-type, heterozygous, or homozygous knockout).

  • Behavioral Analysis: Motor function and coordination in Kir4.1 knockout mice are assessed using tests such as the rotarod test. Seizure activity is monitored through observation and electroencephalography (EEG).

  • Electrophysiology in Native Tissues: Patch-clamp recordings are performed on specific cell types (e.g., astrocytes, Müller cells, neurons in brain slices, or renal tubule cells) from knockout and wild-type mice to measure membrane potential, input resistance, and potassium currents.[4][5][6][8][10][11][12]

  • Histology and Immunohistochemistry: Tissues from knockout and wild-type mice are processed for histological staining (e.g., hematoxylin and eosin) to examine tissue morphology and for immunohistochemistry using specific antibodies to detect the presence or absence of Kir4.1 or Kir5.1 protein and to label specific cell types.[5][6][8]

  • Metabolic Cage Analysis: For Kir5.1 knockout mice, animals are housed in metabolic cages to collect urine and monitor food and water intake. Blood and urine samples are analyzed for electrolyte concentrations, pH, and other metabolic parameters to assess renal function.[10][11][12][20]

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

cluster_pharmacology Pharmacological Inhibition cluster_genetics Genetic Deletion cluster_consequence Functional Consequence This compound This compound Kir41_51_channel Kir4.1/5.1 Channel This compound->Kir41_51_channel Binds to Pore_Block Pore Blockade Kir41_51_channel->Pore_Block Leads to K_efflux_inhibited Inhibited K+ Efflux Pore_Block->K_efflux_inhibited Altered_Physiology Altered Cellular/Systemic Physiology K_efflux_inhibited->Altered_Physiology Kir41_KO Kir4.1 Knockout No_Kir41 No Kir4.1 protein Kir41_KO->No_Kir41 Kir51_KO Kir5.1 Knockout No_Kir41_51 No Kir4.1/5.1 heteromer Kir51_KO->No_Kir41_51 Loss_of_function Loss of Function No_Kir41->Loss_of_function No_Kir41_51->Loss_of_function Loss_of_function->Altered_Physiology

Figure 1: Comparison of pharmacological inhibition and genetic deletion of Kir4.1/5.1 channels.

cluster_astrocyte Astrocyte Function cluster_inhibition Inhibition/Deletion cluster_phenotype Neurological Phenotype Kir41 Kir4.1 K_buffering K+ Buffering Kir41->K_buffering Glu_uptake Glutamate Uptake Kir41->Glu_uptake Membrane_Potential Hyperpolarized Membrane Potential Kir41->Membrane_Potential Increased_K Increased Extracellular K+ Decreased_Glu_Uptake Decreased Glutamate Uptake Depolarization Astrocyte Depolarization K_buffering->Increased_K Disruption leads to Glu_uptake->Decreased_Glu_Uptake Disruption leads to Membrane_Potential->Depolarization Loss leads to Inhibition This compound or Kir4.1 Knockout Inhibition->Kir41 Blocks Neuronal_Hyperexcitability Neuronal Hyperexcitability Increased_K->Neuronal_Hyperexcitability Decreased_Glu_Uptake->Neuronal_Hyperexcitability Depolarization->Decreased_Glu_Uptake Seizures Seizures Neuronal_Hyperexcitability->Seizures

Figure 2: Signaling pathway illustrating the role of Kir4.1 in astrocyte function and the consequences of its inhibition.

cluster_workflow Experimental Workflow cluster_pharma Pharmacological Validation cluster_genetic Genetic Validation cluster_cross_validation Cross-Validation HEK_cells HEK-293 cells expressing Kir4.1/5.1 Electrophysiology Whole-cell & Single-channel Electrophysiology HEK_cells->Electrophysiology VU6036720_application Application of this compound Electrophysiology->VU6036720_application Data_analysis_pharma Determine IC50, selectivity, mechanism VU6036720_application->Data_analysis_pharma Comparison Compare Pharmacological Data with Genetic Phenotypes Data_analysis_pharma->Comparison KO_model Generate Kir4.1 or Kir5.1 Knockout Mice Phenotyping Behavioral, Electrophysiological, & Metabolic Phenotyping KO_model->Phenotyping Data_analysis_genetic Characterize functional deficits Phenotyping->Data_analysis_genetic Data_analysis_genetic->Comparison Conclusion Validate Kir4.1/5.1 as the molecular target and its physiological roles Comparison->Conclusion

Figure 3: Logical workflow for the cross-validation of this compound's effects with genetic models.

References

VU6036720: A Potent and Selective Inhibitor of Heteromeric Kir4.1/5.1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of VU6036720's specificity against other inwardly rectifying potassium (Kir) channels, providing researchers and drug development professionals with essential comparative data and detailed experimental protocols.

This compound has emerged as the first potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel, a key player in renal and neural physiology.[1][2] This guide provides a detailed comparison of this compound's inhibitory activity against a panel of other Kir channels, supported by quantitative data and experimental methodologies, to aid researchers in assessing its suitability for their studies.

Quantitative Assessment of Specificity

This compound demonstrates remarkable selectivity for the Kir4.1/5.1 channel. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various Kir channels, highlighting its potent and specific nature.

Kir Channel Subunit(s)IC50 (µM)Selectivity over Kir4.1/5.1
Kir4.1/5.1 0.24 -
Kir4.1>10>40-fold
Kir1.1 (ROMK)>30>125-fold
Kir2.1>30>125-fold
Kir2.2>30>125-fold
Kir2.3>30>125-fold
Kir3.1/3.2>30>125-fold
Kir3.1/3.4>30>125-fold
Kir6.1/SUR2B>30>125-fold
Kir6.2/SUR1>30>125-fold
Kir7.1>30>125-fold

Data compiled from McClenahan et al. (2022).[1]

The data clearly indicates that this compound is a highly selective inhibitor of Kir4.1/5.1 channels, with IC50 values for other tested Kir channels being over 125-fold higher. This exceptional specificity makes it an invaluable tool for dissecting the physiological and pathological roles of Kir4.1/5.1.

Mechanism of Action

Studies have revealed that this compound acts as a pore blocker, binding within the ion-conduction pathway of the Kir4.1/5.1 channel.[1][3] This mechanism of action is supported by the observation that elevating extracellular potassium ion concentration shifts the IC50 value, a characteristic feature of pore-blocking inhibitors.[1][3] Further mutational analysis has identified asparagine 161 in Kir5.1 as a critical residue for the inhibitory activity of this compound.[1]

Experimental Protocols

The specificity of this compound was determined using two primary experimental techniques: the thallium flux assay for high-throughput screening and patch-clamp electrophysiology for detailed functional characterization.

Thallium Flux Assay

This assay is a fluorescence-based method used for high-throughput screening of ion channel modulators. It utilizes the ability of thallium ions (Tl+) to pass through potassium channels and a Tl+-sensitive fluorescent dye.

Protocol:

  • Cell Culture: HEK-293 cells stably expressing the Kir channel of interest are plated in 384-well plates.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Addition: this compound or other test compounds are added to the wells at various concentrations.

  • Thallium Stimulation: A solution containing thallium sulfate is added to the wells to initiate Tl+ influx through the open Kir channels.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the amount of Tl+ entering the cells, is measured using a fluorescent plate reader.

  • Data Analysis: The fluorescence signal is used to determine the extent of channel inhibition and calculate IC50 values.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function, allowing for direct measurement of the ionic currents flowing through the channels.

Protocol:

  • Cell Preparation: Cells expressing the Kir channel of interest are prepared for recording.

  • Whole-Cell Configuration: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The cell membrane potential is clamped at a specific voltage (e.g., -80 mV).

  • Current Recording: Voltage steps or ramps are applied to elicit Kir channel currents, which are recorded using a specialized amplifier.

  • Compound Application: this compound is applied to the cell via the extracellular solution.

  • Data Analysis: The inhibition of the Kir channel current by the compound is measured, and concentration-response curves are generated to determine the IC50.

Visualizing Experimental and Signaling Pathways

To further clarify the methodologies and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_hts High-Throughput Screening cluster_validation Electrophysiological Validation hts_start Plate Kir-expressing cells dye_loading Load with Tl+ sensitive dye hts_start->dye_loading compound_add Add this compound dye_loading->compound_add tl_stim Stimulate with Thallium compound_add->tl_stim fluorescence_read Measure Fluorescence tl_stim->fluorescence_read hts_end Calculate IC50 fluorescence_read->hts_end ephys_start Prepare cells for patching hts_end->ephys_start Confirm Hits whole_cell Establish whole-cell configuration ephys_start->whole_cell record_current Record Kir currents whole_cell->record_current apply_compound Apply this compound record_current->apply_compound analyze_inhibition Analyze current inhibition apply_compound->analyze_inhibition ephys_end Determine IC50 analyze_inhibition->ephys_end

Caption: Experimental workflow for assessing this compound specificity.

kir41_51_pathway cluster_membrane Distal Convoluted Tubule Cell cluster_intracellular Intracellular Signaling kir41_51 Kir4.1/5.1 ncc NCC kir41_51->ncc Regulates activity via intracellular [Cl-] na_k_atpase Na+/K+ ATPase kir41_51->na_k_atpase Maintains Vm for K+ recycling wnk WNK Kinase spak SPAK Kinase wnk->spak Phosphorylates spak->ncc Phosphorylates & Activates cl_ion [Cl-] cl_ion->wnk Inhibits extracellular_k Extracellular K+ extracellular_k->kir41_51 Influx This compound This compound This compound->kir41_51 Inhibits

Caption: Signaling pathway of the Kir4.1/5.1 channel in the kidney.

Conclusion

This compound stands out as a highly potent and selective inhibitor of the heteromeric Kir4.1/5.1 channel. Its specificity, coupled with a well-characterized mechanism of action, makes it an exceptional pharmacological tool for investigating the diverse physiological functions and therapeutic potential of this important ion channel in both the kidney and the brain. The detailed experimental protocols provided herein offer a solid foundation for researchers to utilize this compound effectively in their studies.

References

Benchmarking VU6036720: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective performance comparison of VU6036720 against its historical predecessor, VU0493690, and other relevant Kir channel modulators. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this potent and selective Kir4.1/5.1 inhibitor.

This compound has emerged as a state-of-the-art in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels, which play crucial roles in both renal and neural physiology.[1][2] Developed through a multidimensional chemical optimization of its predecessor, VU0493690, this compound demonstrates significantly improved potency and selectivity.[1][2][3][4] This guide will delve into the quantitative performance of this compound, outline the experimental protocols for its characterization, and visualize its mechanism of action and the drug discovery workflow.

Performance Comparison

The following table summarizes the key performance metrics of this compound in comparison to its parent compound, VU0493690, and other known Kir channel inhibitors.

CompoundTargetIC50 (µM)SelectivityMechanism of ActionKey Findings
This compound Kir4.1/5.1 0.24 [1][2][3][5]>40-fold over Kir4.1 [1][2][3]Pore blocker; reduces open-state probability and single-channel current amplitude [1][3][6]The most potent and selective Kir4.1/5.1 inhibitor to date. [1][2] High clearance and plasma protein binding may limit in vivo target engagement.[1][3]
VU0493690Kir4.1/5.10.96[1][2][3][4]>10-fold over Kir4.1 and ten other Kir channels[1][2][3][4]Not explicitly stated, but likely similar to this compoundA moderately potent and selective inhibitor that served as the lead compound for the development of this compound.[1][2][4]
PentamidineKir channels (among others)Not specified for Kir4.1/5.1Broad spectrumInhibits channel trafficking (hERG)[7]An antimicrobial drug with known effects on various ion channels, including Kir channels.[7]
FlecainideKir2.1 (potentiator)Not applicable (potentiator)Selective for Kir2.1 over Kir2.2 and Kir2.3[7]Reduces spermine-dependent pore block, increasing outward current[7]A class Ic antiarrhythmic drug that potentiates certain Kir channels.[7]

Experimental Protocols

The characterization of this compound and its comparison to other compounds involved several key experimental methodologies.

High-Throughput Screening (HTS) using Thallium Flux Assay

This assay was employed for the initial screening of a large compound library to identify inhibitors of Kir4.1/5.1.

  • Cell Line: HEK-293T cells stably co-expressing Kir4.1 and Kir5.1 subunits.[1]

  • Principle: The assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through the Kir4.1/5.1 channels using a fluorescent dye that is sensitive to Tl+. Inhibition of the channel results in a decreased fluorescent signal.

  • Procedure:

    • Cells are plated in multi-well plates and incubated with the fluorescent dye.

    • Compounds from the library, including VU0493690, are added to the wells.

    • A stimulus solution containing Tl+ is added to initiate ion flux.

    • The change in fluorescence is measured over time using a plate reader.

    • Hits are identified as compounds that significantly reduce the Tl+ flux compared to control wells.

Patch Clamp Electrophysiology

This technique was used for the detailed electrophysiological characterization of the inhibitory activity of this compound.

  • Cell Line: HEK-293T cells stably expressing Kir4.1/5.1 channels.[1]

  • Configuration: Whole-cell and cell-attached patch clamp configurations were used.

  • Procedure:

    • A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the cell membrane.

    • In the whole-cell configuration, the membrane patch is ruptured to allow electrical access to the entire cell. In the cell-attached configuration, the patch of membrane under the pipette is left intact to record single-channel currents.

    • Voltage clamp protocols are applied to measure the inwardly rectifying K+ currents mediated by the Kir4.1/5.1 channels.

    • This compound is applied at various concentrations to determine its effect on the current amplitude and channel gating properties (open probability).

    • The concentration-response curve is generated to calculate the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_membrane Cell Membrane Kir4.1/5.1 Kir4.1/5.1 Channel Inward K+ Rectifier Intracellular K+ Intracellular K+ Kir4.1/5.1->Intracellular K+ Maintains resting membrane potential Inhibition Inhibition Extracellular K+ Extracellular K+ Extracellular K+->Kir4.1/5.1 Enters cell This compound This compound This compound->Kir4.1/5.1 Blocks pore

Caption: Mechanism of action of this compound on the Kir4.1/5.1 channel.

HTS High-Throughput Screening (Thallium Flux Assay) Lead_ID Lead Identification (VU0493690) HTS->Lead_ID Chem_Opt Chemical Optimization Lead_ID->Chem_Opt Candidate_Select Candidate Selection (this compound) Chem_Opt->Candidate_Select Electrophys Electrophysiological Characterization (Patch Clamp) Candidate_Select->Electrophys In_Vitro_Studies In Vitro & Ex Vivo Studies Electrophys->In_Vitro_Studies

Caption: Drug discovery workflow leading to this compound.

References

Safety Operating Guide

Proper Disposal of VU6036720: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the proper disposal procedures for VU6036720, a potent and selective inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channels. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible disposal of this compound.

Disclaimer: This information is based on available safety data sheets and general laboratory safety practices. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

Hazard Assessment

According to the Safety Data Sheet (SDS) for this compound hydrochloride, the substance is not classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard precautionary measures for handling all laboratory chemicals should be followed.

Key Chemical Information:

PropertyValue
Formal Name 3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methyl-1-piperazinyl]ethyl]-4-fluoro-benzenesulfonamide, monohydrochloride[1]
Molecular Formula C20H22ClFN4O2S • HCl[1]
Molecular Weight 473.4 g/mol [1]
Form A solid[1]
Solubility Soluble in DMSO; Slightly soluble in acetonitrile and water[1]

This product is intended for research use only and is not for human or veterinary use.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment (PPE). The usual precautionary measures for handling chemicals should be followed. This includes:

  • Gloves: Use impermeable and resistant gloves.

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

Disposal Procedures

The primary environmental precaution is to prevent the entry of this compound into sewers, surface water, or ground water. The disposal method will vary depending on the form of the waste (solid, in solution, or contaminated materials).

Step-by-Step Disposal Guidance:

  • Solid Waste (Pure Compound):

    • Collect solid this compound waste in a clearly labeled, sealed container.

    • The label should include the chemical name ("this compound") and any other identifiers required by your institution.

    • Dispose of the container through your institution's hazardous or chemical waste collection program.[2] Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Liquid Waste (Solutions):

    • Do not pour solutions containing this compound down the sink. [2]

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.

    • The label should specify the contents, including the name of the compound and the solvent (e.g., "this compound in DMSO").

    • Arrange for pickup and disposal through your institution's chemical waste management service.

  • Contaminated Labware and Debris:

    • Sharps: Needles, syringes, or other sharp objects contaminated with this compound should be placed in a designated sharps container.[3][4]

    • Non-Sharps: Gloves, pipette tips, paper towels, and other contaminated disposable labware should be collected in a separate, clearly labeled waste bag or container.[4]

    • These containers should be managed as chemical waste and disposed of according to your institution's guidelines.

Decontamination and Spill Cleanup

In the event of a spill, follow these general procedures:

  • Containment: Prevent the spill from spreading.

  • Cleanup: For solid material, pick it up mechanically. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Collection: Place all cleanup materials into a sealed, labeled container for disposal as chemical waste.

  • Decontamination: Clean the spill area thoroughly.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Identify this compound Waste waste_form Determine Waste Form start->waste_form solid_waste Solid (Pure Compound) waste_form->solid_waste Solid liquid_waste Liquid (In Solution) waste_form->liquid_waste Liquid contaminated_waste Contaminated Materials (Gloves, Pipettes, etc.) waste_form->contaminated_waste Contaminated Non-Sharps sharps_waste Contaminated Sharps waste_form->sharps_waste Contaminated Sharps collect_solid Collect in a labeled, sealed container. solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof container. DO NOT sink dispose. liquid_waste->collect_liquid collect_contaminated Collect in a labeled waste bag/container. contaminated_waste->collect_contaminated collect_sharps Place in a designated sharps container. sharps_waste->collect_sharps dispose Dispose via Institutional Chemical Waste Program collect_solid->dispose collect_liquid->dispose collect_contaminated->dispose collect_sharps->dispose

This compound Disposal Decision Workflow

This workflow provides a visual guide to ensure that all forms of this compound waste are handled and disposed of correctly through the designated institutional channels.

References

Essential Safety and Logistical Information for Handling VU6036720

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling VU6036720. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure personnel safety and experimental integrity.

Hazard Identification and Safety Ratings

Based on the Safety Data Sheet (SDS), this compound is not classified as hazardous according to the Globally Harmonized System (GHS). The substance has the following safety ratings:

Hazard Rating SystemHealthFireReactivity
NFPA000
HMIS000

These ratings indicate a minimal hazard. However, this product is intended for research use only and is not for human or veterinary use.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn to protect researchers from potential contact and to prevent contamination of the chemical.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or latex gloves.
Eye Protection Safety GlassesSafety glasses with side shields or goggles.
Skin and Body Protection Lab CoatA standard laboratory coat.

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial for maintaining the quality and integrity of this compound.

Handling Procedures
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing and Aliquoting : When weighing the solid compound, use a chemical fume hood or a designated weighing station to minimize the potential for inhalation of fine particles and to prevent contamination.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly. Based on available data, this compound is soluble in DMSO and slightly soluble in acetonitrile and water.

  • General Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

Storage Plan
ConditionTemperatureDurationAdditional Notes
Stock Solution -80°CUp to 6 monthsStore in sealed vials, protected from moisture and light.
Stock Solution -20°CUp to 1 monthStore in sealed vials, protected from moisture and light.
Solid Form Room TemperatureAs per manufacturer's recommendationStore in a cool, dry place.

Disposal Plan

Even though this compound is not classified as hazardous, it should not be disposed of in the regular trash or down the drain. All chemical waste should be disposed of responsibly to prevent environmental contamination.

Waste Segregation and Collection
  • Solid Waste : Collect any solid waste, such as contaminated weighing paper or pipette tips, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Dispose of solutions containing this compound in a designated, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Empty Containers : Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Deface the label of the empty container before disposing of it in the regular trash.

Disposal Workflow

cluster_handling Handling this compound cluster_disposal Disposal of this compound Waste cluster_cleanup Post-Experiment Cleanup A Don PPE: Gloves, Safety Glasses, Lab Coat B Weigh Solid in Fume Hood A->B C Prepare Solution B->C D Conduct Experiment C->D E Segregate Waste: Solid and Liquid D->E H Decontaminate Work Area D->H F Collect in Labeled Hazardous Waste Container E->F G Arrange for Professional Hazardous Waste Disposal F->G I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Handling and Disposing of this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.